molecular formula C27H42O3 B1670711 Diosgenin CAS No. 512-04-9

Diosgenin

Katalognummer: B1670711
CAS-Nummer: 512-04-9
Molekulargewicht: 414.6 g/mol
InChI-Schlüssel: WQLVFSAGQJTQCK-VKROHFNGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diosgenin is a sapogenin that is spirostan which is substituted by a hydroxy group at the 3beta position, contains a double bond at the 5-6 position, and has R- configuration at position 25. A natural product found in Dioscorea (wild yam) species, it is used as the starting point for the commercial synthesis of a number of steroids, including cortisone, pregnenolone and progesterone. It has a role as an apoptosis inducer, an antiviral agent, an antineoplastic agent and a metabolite. It is a 3beta-sterol, a spiroketal, a hexacyclic triterpenoid and a sapogenin. It derives from a hydride of a spirostan.
This compound has been reported in Allium cernuum, Dioscorea hispida, and other organisms with data available.
A spirostan found in DIOSCOREA and other plants. The 25S isomer is called yamogenin. Solasodine is a natural derivative formed by replacing the spiro-ring with a nitrogen, which can rearrange to SOLANINE.

Eigenschaften

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLVFSAGQJTQCK-VKROHFNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895074
Record name Diosgenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512-04-9
Record name Diosgenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diosgenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diosgenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (20R,25R)-spirost-5-en-3β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIOSGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K49P2K8WLX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources and Botanical Distribution of Diosgenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosgenin, a steroidal sapogenin, is a pivotal precursor in the synthesis of a wide array of steroidal drugs, including corticosteroids, sex hormones, and oral contraceptives. Its intrinsic pharmacological properties, such as anti-inflammatory, anti-cancer, and cholesterol-lowering effects, have also garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of this compound, its botanical distribution, quantitative data on its occurrence, and detailed experimental protocols for its extraction and analysis. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for drug discovery and development.

Botanical Distribution and Natural Sources

This compound is primarily found in the plant kingdom, distributed across several families. The most commercially significant sources belong to the genera Dioscorea, Trigonella, Costus, and Smilax.

Primary Botanical Families:

  • Dioscoreaceae (Yam family): This family is the most prominent source of this compound, with over 137 species of the Dioscorea genus reported to contain this compound. Species such as Dioscorea villosa (wild yam), Dioscorea composita, Dioscorea floribunda, and Dioscorea zingiberensis are particularly rich in this compound and have been extensively utilized for its commercial extraction.

  • Fabaceae (Legume family): The seeds of Trigonella foenum-graecum (fenugreek) are a significant and widely available source of this compound.

  • Costaceae (Spiral ginger family): Species like Costus speciosus (crepe ginger) contain notable amounts of this compound in their rhizomes.

  • Smilacaceae (Greenbrier family): Various Smilax species, including Smilax china, are known to contain this compound.

  • Other Families: this compound has also been identified in plants from the Agavaceae, Amaryllidaceae, Liliaceae, Rhamnaceae, Scrophulariaceae, and Solanaceae families.

Quantitative Data on this compound Content

The concentration of this compound varies significantly depending on the plant species, the part of the plant, geographical location, and harvesting time. The following tables summarize the quantitative data from various studies.

Plant SpeciesFamilyPlant PartThis compound Content (% dry weight, unless otherwise specified)Reference(s)
Dioscorea alataDioscoreaceaeTuberNot specified, but present
Dioscorea bulbiferaDioscoreaceaeTuber0.0021 - 0.0023%
Dioscorea collettiiDioscoreaceaeTuberPresent, quantifiable
Dioscorea hispidaDioscoreaceaeTuber~0.003%
Dioscorea oppositifoliaDioscoreaceaeTuberNegligible
Dioscorea pentaphyllaDioscoreaceaeTuberNegligible
Dioscorea septemlobaDioscoreaceaeTuber0.78 mg/g
Dioscorea zingiberensisDioscoreaceaeTuberup to 19.52 mg/g (1.95%)
Trigonella foenum-graecum (Fenugreek)FabaceaeSeeds0.12 - 0.75%
Costus igneusCostaceaeRhizome1.17%
Costus pictusCostaceaeRhizome2.54%
Costus speciosusCostaceaeRhizome0.002 - 2.15%
Smilax chinaSmilacaceaeRhizome0.385% (sapogenins)

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound, which exists in plants as glycosides (saponins). The process involves hydrolysis to cleave the sugar moieties, followed by extraction of the aglycone (this compound).

a) Acid Hydrolysis

  • Sample Preparation: Air-dry the plant material (e.g., tubers, seeds, rhizomes) in the shade and grind it into a fine powder.

  • Hydrolysis:

    • Take a known weight of the powdered plant material (e.g., 10 g).

    • Add 100 mL of 2N hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

    • Reflux the mixture in a water bath at 100°C for 2 to 4 hours.

  • Filtration: Cool the mixture and filter it through Whatman No. 1 filter paper.

  • Washing: Wash the residue (marc) with distilled water until the filtrate is neutral to litmus paper.

  • Drying: Dry the marc in an oven at 60-80°C until a constant weight is achieved.

b) Soxhlet Extraction

  • Apparatus Setup: Set up a Soxhlet apparatus with a round-bottom flask, extractor, and condenser.

  • Extraction:

    • Place the dried, hydrolyzed plant material in a thimble and insert it into the Soxhlet extractor.

    • Add a suitable solvent (e.g., n-hexane, petroleum ether, or chloroform) to the round-bottom flask.

    • Heat the flask to allow the solvent to vaporize, condense, and drip onto the plant material, extracting the this compound.

    • Continue the extraction for 4-6 hours.

  • Solvent Evaporation: After extraction, evaporate the solvent from the extract using a rotary evaporator to obtain the crude this compound extract.

Quantification of this compound

a) High-Performance Thin-Layer Chromatography (HPTLC)

  • Standard and Sample Preparation:

    • Standard: Prepare a stock solution of standard this compound (1 mg/mL) in methanol. Create a series of working standards by diluting the stock solution.

    • Sample: Dissolve a known weight of the crude this compound extract in methanol to a final concentration of 10 mg/mL.

  • Chromatography:

    • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

    • Mobile Phase: A mixture of toluene:ethyl acetate:formic acid (e.g., 6:5:1 v/v/v or 5:4:1 v/v/v) or n-heptane:ethyl acetate (7:3 v/v).

    • Application: Apply the standard and sample solutions as bands on the HPTLC plate using an automatic applicator.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Derivatization and Detection:

    • Dry the developed plate.

    • Spray the plate with Anisaldehyde-Sulphuric acid reagent and heat it at 105-110°C for 5-10 minutes.

    • Densitometric Scanning: Scan the plate using a TLC scanner at a suitable wavelength (e.g., 450 nm or 366 nm).

  • Quantification: Calculate the amount of this compound in the sample by comparing the peak area of the sample with the peak areas of the standard solutions.

b) High-Performance Liquid Chromatography (HPLC)

  • Standard and Sample Preparation:

    • Standard: Prepare a stock solution of standard this compound (e.g., 100 µg/mL) in a suitable solvent like methanol or acetonitrile. Prepare a series of dilutions for the calibration curve.

    • Sample: Dissolve a known weight of the crude extract in the mobile phase, filter through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic system of acetonitrile and water (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 203 nm or 210 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation to calculate the concentration of this compound in the sample.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for its therapeutic application.

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The intrinsic pathway, involving the mitochondria, is a key mechanism.

apoptosis_pathway This compound This compound ros ROS Generation This compound->ros bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ This compound->bcl2 bax Bax (Pro-apoptotic) Expression ↑ This compound->bax mitochondria Mitochondria ros->mitochondria bcl2->mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

This compound's Anti-inflammatory Signaling Pathway

This compound exhibits anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway.

anti_inflammatory_pathway cluster_nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 inflammatory_stimuli->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation nfkb_n NF-κB inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) This compound This compound This compound->ikk This compound->nfkb Inhibits Translocation nfkb_n->inflammatory_genes Transcription dna DNA

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

General Experimental Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and characterization of bioactive compounds like this compound from plant materials.

phytochemical_workflow plant_material Plant Material (Collection & Drying) grinding Grinding & Pulverization plant_material->grinding extraction Extraction (e.g., Soxhlet, Maceration) grinding->extraction hydrolysis Acid Hydrolysis (for glycosides) extraction->hydrolysis crude_extract Crude Extract hydrolysis->crude_extract fractionation Fractionation (Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Purification (e.g., Prep-HPLC, TLC) fractions->purification pure_compound Pure Compound (this compound) purification->pure_compound identification Structural Elucidation (NMR, MS, IR) pure_compound->identification quantification Quantification (HPLC, HPTLC) pure_compound->quantification

Caption: General workflow for phytochemical analysis.

Conclusion

This compound remains a compound of significant interest for the pharmaceutical industry due to its role as a precursor for steroidal drugs and its inherent therapeutic potential. This guide has provided a detailed overview of its natural sources and botanical distribution, highlighting the key plant families and species for its isolation. The provided quantitative data and detailed experimental protocols for extraction and analysis offer a practical resource for researchers. Furthermore, the elucidation of its effects on critical signaling pathways, such as apoptosis and inflammation, underscores its potential for the development of novel therapeutics. Further research into optimizing extraction methods, exploring new botanical sources, and fully characterizing its pharmacological activities will continue to be of great value.

Pharmacological Profile of Diosgenin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosgenin, a naturally occurring steroidal sapogenin found in plants like wild yam (Dioscorea villosa) and fenugreek (Trigonella foenum-graecum), has garnered significant attention for its diverse pharmacological activities.[1][2] As a precursor in the synthesis of various steroidal drugs, its therapeutic potential extends to numerous areas, including oncology, inflammation, neuroprotection, and metabolic diseases. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Pharmacological Activities

This compound and its synthesized derivatives exhibit a broad spectrum of pharmacological effects, which have been documented in numerous in vitro and in vivo studies.

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation and metastasis.[1]

Data Presentation: In Vitro Cytotoxicity of this compound and Its Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
This compoundMCF-7Breast Cancer11.03[3]
This compoundHepG2Liver Cancer32.62[3]
This compoundSKOV-3Ovarian Cancer75.47 (µg/ml)[4]
This compoundPC3Prostate Cancer14.02[5]
This compoundDU145Prostate Cancer23.21[5]
This compoundLNCaPProstate Cancer56.12[5]
This compoundA549Lung Cancer55.0[6]
This compoundPC9Lung Cancer85.8[6]
This compoundK562Leukemia30.04[7]
Derivative 8HepG2Liver Cancer1.9[7]
Derivative 7gK562Leukemia4.41[7]
Derivative 13A549Lung Cancer0.95[8]
Derivative 2.2fAspc-1Pancreatic Cancer0.1847
Derivative a30SMMC-7721Liver Cancer0.21
FZU-0021-194-P2A549Lung Cancer11.8[6]
FZU-0021-194-P2PC9Lung Cancer15.2[6]
Anti-Inflammatory Activity

This compound and its derivatives have shown significant anti-inflammatory properties by modulating key inflammatory pathways.

Data Presentation: In Vitro Anti-Inflammatory Activity of this compound Derivatives

CompoundCell LineAssayIC50 (µM)Reference(s)
This compoundRAW 264.7Cytotoxicity2.8[3]
Derivative 4mRAW 264.7NO Production0.449[9][10]
Neuroprotective Effects

The neuroprotective potential of this compound and its derivatives has been investigated in various models of neurodegenerative diseases.

Data Presentation: In Vitro Neuroprotective Activity of this compound and Its Derivatives

CompoundCell LineAssayEC50 (µM)Reference(s)
Edaravone (Control)SH-SY5YTBHP-induced neurotoxicity21.60[11]
DG-15SH-SY5YTBHP-induced neurotoxicity6.86[11]
DG-13SH-SY5YTBHP-induced neurotoxicity7.22[11]
DG-5SH-SY5YTBHP-induced neurotoxicity9.51[11]
Metabolic Regulation

This compound has been shown to improve hyperglycemia and modulate lipid profiles in animal models of diabetes.[2][12] In streptozotocin-induced diabetic rats, oral administration of this compound (5 or 10 mg/kg) for 30 days significantly reversed elevated levels of blood glucose, HbA1c, and lipids.[1] Another study showed that this compound administration to diabetic rats (15, 30, and 60 mg/kg daily for 45 days) led to a significant decrease in blood glucose levels and an increase in plasma insulin.[5]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound or its derivatives for the desired time period (e.g., 24, 48, or 72 hours).

    • After treatment, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

    • Incubate the plate for 1.5 hours at 37°C.

    • Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.

    • Incubate for 15 minutes with shaking.

    • Measure the absorbance at 492 nm using a microplate reader.[6]

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
  • Principle: Annexin V is a protein that binds to phosphatidylserine (PS), a marker of apoptosis when it is on the outer leaflet of the plasma membrane. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, making it a marker for dead cells.

  • Protocol:

    • Treat cells with the desired concentration of this compound for the specified time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within 1 hour.[4]

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: Western blotting is a technique used to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

  • Protocol:

    • Treat cells with this compound and lyse them in RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB p65, NF-κB p65, p-AMPK, AMPK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize with an imaging system.[13][14]

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
  • Principle: Carrageenan-induced paw edema is a widely used animal model for the evaluation of anti-inflammatory drugs. The inflammatory response is quantified by the increase in paw volume.

  • Protocol:

    • Administer this compound or its derivatives orally or intraperitoneally to rats at various doses.

    • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, 5 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of paw edema compared to the control group.[15][16]

In Vivo Neuroprotective Activity (Morris Water Maze)
  • Principle: The Morris water maze is a behavioral test used to study spatial learning and memory in rodents. The test relies on the animal's motivation to escape from the water by finding a hidden platform.

  • Protocol:

    • Induce a neurodegenerative condition in mice or rats (e.g., via D-galactose or Aβ peptide injection).

    • Treat the animals with this compound or its derivatives for a specified period.

    • Conduct the Morris water maze test, which consists of acquisition trials (learning the platform location) and a probe trial (memory retention).

    • Record parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.[4][17]

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating several key signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphorylation of Akt, thereby downregulating the activity of this pro-survival pathway in cancer cells.[9] This leads to the inhibition of downstream targets involved in cell proliferation and survival.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound's inhibition of the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many inflammatory diseases and cancers, NF-κB is constitutively active. This compound has been demonstrated to suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, and inhibiting the nuclear translocation of the p65 subunit.[8][18]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkBa IκBα IKK->IkBa  Phosphorylation  & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression This compound This compound This compound->IKK

This compound's inhibitory effect on the NF-κB signaling pathway.
AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK can lead to beneficial effects in metabolic disorders. This compound has been shown to activate AMPK, which in turn phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and activates carnitine palmitoyltransferase 1 (CPT-1), which is involved in fatty acid oxidation.[13]

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK ACC ACC AMPK->ACC  Phosphorylation  (Inactivation) CPT1 CPT-1 AMPK->CPT1 Activation FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation

This compound's activation of the AMPK signaling pathway.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves modification at the C-3 hydroxyl group to enhance its pharmacological properties and bioavailability.[11][19] A common strategy is the esterification of the C-3 hydroxyl group with various amino acids or other functional groups.

Diosgenin_Synthesis This compound This compound (C-3 OH) Esterification Esterification (EDCI, DMAP) This compound->Esterification AminoAcid Protected Amino Acid AminoAcid->Esterification Intermediate Protected Derivative Esterification->Intermediate Deprotection Deprotection (TFA or H2/Pd(OH)2) Intermediate->Deprotection Derivative This compound-Amino Acid Derivative Deprotection->Derivative

General workflow for the synthesis of this compound-amino acid derivatives.

Conclusion

This compound and its derivatives represent a promising class of bioactive compounds with a wide range of therapeutic applications. Their ability to modulate multiple key signaling pathways underscores their potential in the development of novel drugs for the treatment of cancer, inflammatory disorders, neurodegenerative diseases, and metabolic conditions. Further research, particularly well-designed clinical trials, is warranted to fully elucidate their therapeutic efficacy and safety profile in humans. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to unlock the full potential of these natural compounds.

References

Diosgenin's Mechanism of Action in Steroid Hormone Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Diosgenin, a naturally occurring steroidal sapogenin, holds a pivotal position in the landscape of steroid hormone research and pharmaceutical production. This technical guide provides an in-depth exploration of its mechanism of action, delineating its dual roles. Primarily, this compound serves as a crucial exogenous precursor for the industrial semi-synthesis of a wide array of steroid hormones, a process initiated by the groundbreaking Marker Degradation.[1][2] Concurrently, this document examines the physiological effects of this compound, clarifying that while it is not a direct metabolic precursor for endogenous steroid synthesis in humans, it exerts modulatory effects on steroidogenic cells and pathways.[1][3] Through a comprehensive review of in vitro and in vivo studies, this guide details its influence on cholesterol metabolism and direct actions on ovarian and adrenal cells. Quantitative data are presented in structured tables, and key experimental protocols are detailed for researchers. Signaling pathways and experimental workflows are visualized using Graphviz to provide a clear, technical resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a phytosteroid sapogenin that is extracted primarily from the tubers of wild yam species (Dioscorea) and other plants like fenugreek (Trigonella foenum-graecum) and Costus speciosus.[1][4] Structurally similar to cholesterol, it has been a cornerstone of the pharmaceutical industry since the 1940s. Its historical significance is rooted in its role as a cost-effective starting material for the commercial synthesis of vital steroid hormones, including progesterone, cortisone, and other corticosteroids.[4][5][6] This has made it an indispensable molecule in the production of oral contraceptives and anti-inflammatory drugs.[2][7] While its industrial application is well-established, its direct biological role in modulating the body's own steroid hormone production is more complex and warrants a detailed scientific examination.

This compound as an Exogenous Precursor: The Chemical Semi-Synthesis of Steroids

The primary mechanism by which this compound contributes to steroid hormone availability is not through a physiological pathway in the human body, but as a starting material for chemical synthesis in a laboratory or industrial setting.[1][8]

The Marker Degradation Pathway

In the 1940s, chemist Russell Marker developed a series of chemical reactions, now known as the "Marker Degradation," to efficiently convert this compound into progesterone.[2][9] This multi-step process was a landmark achievement that made large-scale production of steroid hormones economically viable. The process cleaves the spiroketal side chain of this compound to yield a key intermediate, 16-dehydropregnenolone acetate (16-DPA), which can then be readily converted into progesterone and other steroid hormones like testosterone and cortisone.[9][10]

The general steps of the Marker Degradation are as follows:

  • Acetolysis: this compound is treated with acetic anhydride at high temperatures, opening the E and F rings to form a pseudo-sapogenin diacetate.[9]

  • Oxidation: The resulting compound is subjected to chromic acid oxidation, which cleaves the side chain, yielding the critical intermediate, 16-DPA.[9]

  • Conversion to Progesterone: 16-DPA undergoes a series of further reactions, including selective hydrogenation and oxidation, to produce progesterone.[10]

G This compound This compound Step1 Acetolysis (Acetic Anhydride) This compound->Step1 Intermediate1 Pseudo-sapogenin Diacetate Step1->Intermediate1 Step2 Oxidation (Chromic Acid) Intermediate1->Step2 Intermediate2 16-Dehydropregnenolone Acetate (16-DPA) Step2->Intermediate2 Step3 Hydrogenation & Oppenauer Oxidation Intermediate2->Step3 Progesterone Progesterone Step3->Progesterone

Figure 1: The Marker Degradation chemical synthesis pathway.
Industrial Applications

The Marker Degradation revolutionized the pharmaceutical industry, enabling the mass production of progesterone, which became the precursor for synthesizing cortisone, corticosteroids, and the first oral contraceptives.[1][2] this compound remains a vital raw material for the synthesis of many steroidal drugs today.[5][6]

The Physiological Role of this compound in Steroidogenesis

While this compound is a cornerstone of industrial steroid synthesis, its role within the body is fundamentally different.

A Critical Distinction: Not a Direct Precursor

It is a critical and widely cited fact that the human body lacks the necessary enzymes to convert this compound from dietary sources into progesterone, estradiol, or other active steroid hormones.[1] Therefore, consuming this compound-containing products like wild yam extract does not directly increase levels of these hormones through metabolic conversion. Its physiological effects are instead modulatory and indirect.

Indirect Mechanisms: Modulation of Cholesterol Metabolism

All endogenous steroid hormone synthesis begins with cholesterol. This compound can indirectly influence steroidogenesis by affecting cholesterol metabolism and transport. Studies have shown that this compound can:

  • Inhibit Cholesterol Absorption: It interferes with the intestinal absorption of cholesterol.[11]

  • Regulate Cholesterol Transport: It can promote the reverse cholesterol transport (RCT) pathway and increase high-density lipoprotein (HDL) cholesterol levels while decreasing low-density lipoprotein (LDL) cholesterol.[11][12]

  • Promote Cholesterol Excretion: It can enhance the conversion of cholesterol into bile acids in the liver, which are then excreted.[11][13]

By influencing the availability and transport of the foundational precursor, cholesterol, this compound can indirectly impact the substrate pool available for steroid hormone synthesis.

G cluster_0 Intestine cluster_1 Liver & Circulation cluster_2 Steroidogenic Tissues (Adrenals, Gonads) Int_Chol Dietary Cholesterol Circ_Chol Circulating Cholesterol Pool (LDL / HDL) Int_Chol->Circ_Chol Absorption Bile_Acid Bile Acid Excretion Circ_Chol->Bile_Acid Conversion Steroid_Syn Steroid Hormone Synthesis Circ_Chol->Steroid_Syn Uptake This compound This compound This compound->Circ_Chol Modulates (↑ HDL, ↓ LDL) Absorption Absorption This compound->Absorption Inhibits Conversion Conversion This compound->Conversion Promotes

Figure 2: this compound's indirect influence on steroidogenesis via cholesterol.
Direct Modulatory Effects on Steroidogenic Cells

Despite not being a direct precursor, in vitro and animal studies have demonstrated that this compound can directly interact with and modulate the function of steroid-producing cells. These effects appear to be species-specific and concentration-dependent.[3][14]

For instance, studies on porcine ovarian granulosa cells found that this compound inhibited the release of progesterone while promoting the release of testosterone and estradiol.[14][15] Conversely, in cultured rabbit ovarian fragments, this compound stimulated the release of progesterone.[14] In vivo studies using a middle-aged rat model for menopause found that oral administration of this compound led to a significant increase in serum estradiol and progesterone concentrations.[16] These findings suggest that this compound can modulate the activity of steroidogenic enzymes or signaling pathways that regulate hormone production, rather than acting as a substrate itself.

Cell Type / Animal ModelSpeciesThis compound Concentration / DosageEffect on Progesterone (P4)Effect on Testosterone (T) / Estradiol (E2)Citation
Ovarian Granulosa CellsPorcine1, 10, 100 µg/mLInhibited Promoted [14][15]
Whole Ovarian FolliclesPorcine1, 10, 100 µg/mLInhibited Promoted (T) [14]
Ovarian FragmentsRabbit1, 10, 100 µg/mLStimulated Not Assessed[14]
Middle-Aged Female RatsRat100 mg/kg/day (4 weeks)Increased (Serum)Increased (Serum E2)[16]
High-Cholesterol Fed RatsRat0.5% of diet (6 weeks)Not AssessedNot Assessed[12]

Table 1: Summary of In Vitro and In Vivo Effects of this compound on Steroid Hormone Production.

G cluster_0 Steroidogenic Cell (e.g., Granulosa, Leydig) Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androgens Androgens (Testosterone) Pregnenolone->Androgens Progesterone->Androgens Estrogens Estrogens (Estradiol) Androgens->Estrogens Enzymes Steroidogenic Enzymes (e.g., 3β-HSD, Aromatase) Signaling Intracellular Signaling Pathways (e.g., PI3K/AKT, NF-κB) Signaling->Enzymes This compound This compound This compound->Enzymes Modulates Activity This compound->Signaling Modulates Activity

Figure 3: Potential modulatory actions of this compound on a steroidogenic cell.

Key Experimental Protocols

Investigating the effects of compounds like this compound on steroidogenesis requires robust and validated methodologies.

In Vitro Steroidogenesis Assay using H295R Cells

The human NCI-H295R adrenocortical carcinoma cell line is a widely accepted in vitro model for studying steroidogenesis because it expresses most of the key enzymes required for the synthesis of corticosteroids, mineralocorticoids, and sex steroids.[17][18][19]

  • Cell Culture and Maintenance: H295R cells are typically cultured in a complete medium (e.g., DMEM/F12) supplemented with serum and specific growth factors. It is critical to note that steroid production can be heavily influenced by cell passage number, culture medium composition, and cell strain source.[20]

  • Treatment Protocol: For experiments, cells are seeded in multi-well plates. After reaching a desired confluency, the growth medium is replaced with a serum-free or serum-reduced medium containing the test compound (this compound) at various concentrations and a vehicle control. A positive control, such as forskolin (which stimulates steroidogenesis), is often included.[19] The incubation period is typically 24 to 48 hours.

  • Sample Collection: Following incubation, the cell culture supernatant (medium) is collected. Cell viability assays (e.g., MTT) are performed on the remaining cells to ensure that observed effects on hormone levels are not due to cytotoxicity.[19] The collected supernatant is then stored at -80°C until analysis.

G Start Culture H295R Cells to 80% Confluency Step1 Replace Medium with Serum-Free Medium Containing this compound (or Controls) Start->Step1 Step2 Incubate for 24-48 Hours Step1->Step2 Step3 Collect Supernatant for Hormone Analysis Step2->Step3 Step4 Perform Cell Viability Assay (e.g., MTT) Step2->Step4 Analysis LC-MS/MS Analysis of Steroid Hormones Step3->Analysis End Data Analysis and Interpretation Analysis->End

Figure 4: A typical experimental workflow for the H295R steroidogenesis assay.
Quantification of Steroid Hormones by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying multiple steroid hormones simultaneously in complex biological matrices like cell culture medium or serum.[21][22]

  • Sample Preparation: Steroids are extracted from the aqueous sample matrix. A common method is liquid-liquid extraction (LLE) using organic solvents like methyl tert-butyl ether (MTBE) or ethyl acetate.[23] To account for extraction efficiency and matrix effects, a panel of stable isotope-labeled internal standards is added to each sample prior to extraction.[24] The organic layer is then evaporated to dryness and the residue is reconstituted in a solution compatible with the LC mobile phase.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, typically a reverse-phase C18 column. A gradient of mobile phases (e.g., water and methanol/acetonitrile with additives) is used to separate the different steroid hormones based on their polarity. Proper separation is crucial for distinguishing between structurally similar isomers and isobars.[25]

  • Mass Spectrometric Detection: The separated hormones eluting from the LC column are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. In a triple quadrupole instrument, specific precursor-to-product ion transitions for each hormone (and its internal standard) are monitored using Multiple Reaction Monitoring (MRM). This provides high specificity and sensitivity, allowing for precise quantification.[22]

Steroidogenic Enzyme Activity Assays

To determine if a compound directly affects a specific enzyme, activity assays are performed using cell lysates or microsomal fractions containing the enzyme of interest.

  • General Principle: The assay measures the conversion of a specific substrate to a product by the enzyme. For example, to measure 3β-hydroxysteroid dehydrogenase (3β-HSD) activity, pregnenolone is used as the substrate, and the formation of progesterone is measured.[26][27]

  • Methodology: A preparation containing the enzyme (e.g., testicular or adrenal microsomes) is incubated with a known concentration of the substrate and necessary cofactors (e.g., NAD+ for 3β-HSD) in the presence and absence of the test compound (this compound). The reaction is stopped after a set time, and the amount of product formed is quantified, typically by LC-MS/MS or radioimmunoassay. The enzyme activity is expressed as the rate of product formation (e.g., pmol/min/mg protein).

Conclusion

The mechanism of action of this compound in steroid hormone synthesis is multifaceted and context-dependent. Its most significant role is as a chemical precursor in the industrial semi-synthesis of progesterone and other critical steroid drugs, a process that does not occur physiologically in humans.[1][2] In a biological context, this compound acts not as a direct building block but as a modulator. It can indirectly influence the substrate pool for steroidogenesis by altering cholesterol metabolism and can exert direct, though species-specific, effects on the function of steroidogenic cells.[11][14] For drug development professionals, understanding this distinction is paramount. While this compound itself is not a prohormone, its modulatory activities on cellular pathways suggest that it and its derivatives may hold therapeutic potential for conditions related to hormonal imbalance or metabolic disorders, warranting further mechanistic investigation.

References

An In-depth Technical Guide to the Early Discovery and Isolation of Diosgenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed account of the seminal work that led to the discovery and isolation of diosgenin, a pivotal steroidal sapogenin. The methodologies and findings of the pioneering scientists are presented to offer a comprehensive understanding of the compound's origins in the pharmaceutical landscape.

Introduction: The Dawn of a Steroidal Precursor

This compound is a naturally occurring steroidal sapogenin that became the cornerstone of the modern steroid industry.[1] Its significance lies in its role as a crucial starting material for the semi-synthesis of a wide array of steroidal drugs, including progesterone, cortisone, and oral contraceptives.[2] The journey of this compound from a botanical curiosity to a key industrial precursor is a story of meticulous scientific investigation and discovery. This guide will delve into the foundational research that first identified and extracted this vital compound.

The Initial Discovery: Tsukamoto and Ueno (1936)

The first documented isolation of this compound is credited to Japanese scientists Takeo Tsukamoto and Yoshio Ueno in 1936.[3] They successfully produced the compound through the acid hydrolysis of dioscin, a glycoside obtained from the Japanese yam, Dioscorea tokoro.[3] This initial work laid the chemical foundation for all subsequent research into this class of compounds.

The Marker Revolution: Unlocking Commercial Viability

The full potential of this compound was realized through the tenacious efforts of American chemist Russell Earl Marker in the late 1930s and early 1940s.[4][5] Marker's research was driven by the goal of finding an abundant and inexpensive plant-based precursor for the synthesis of steroid hormones like progesterone.[6][7]

His work can be summarized in two key achievements:

  • Identifying a High-Yield Source: Marker systematically analyzed hundreds of plant species to find an economical source of this compound.[8] His search led him to the Mexican wild yam, Dioscorea composita (cabeza de negro), which contained significantly higher concentrations of the compound than previously studied sources.[8][7]

  • Developing the "Marker Degradation": Marker devised a groundbreaking chemical process to efficiently convert this compound into progesterone.[8][4] This multi-step synthesis was a landmark in steroid chemistry and made the large-scale production of progesterone economically feasible.

Marker's relentless pursuit, which included smuggling yam tubers out of Mexico for analysis and eventually establishing the Syntex corporation in Mexico City, effectively launched the industrial-scale production of steroidal hormones from plant precursors.[8][6][7] In a remarkable feat, Marker and his team produced nearly seven pounds of progesterone, which at the time was valued at approximately $36,000 per pound and represented about half of the world's supply.[5]

Early Isolation and Extraction Protocols

The foundational methods for isolating this compound relied on a multi-stage process involving extraction of the saponin followed by hydrolysis to yield the desired sapogenin. While modern techniques have introduced significant refinements, the core principles remain the same.

4.1 General Experimental Protocol (Reconstructed from early methods)

The following protocol is a generalized representation of the early acid hydrolysis methods used to isolate this compound.

  • Preparation of Plant Material:

    • The tubers of a high-yield Dioscorea species are harvested, washed, and cut into small pieces.

    • The material is then dried thoroughly in an oven at 60-70°C to remove moisture.

    • The dried tubers are ground into a fine powder to maximize surface area for extraction.

  • Saponin Extraction (Alcoholic Extraction):

    • The powdered yam is subjected to extraction with an alcohol, typically ethanol or methanol, using a method like hot maceration or Soxhlet extraction for several hours. This step extracts the glycoside (saponin) from the plant matrix.

    • The alcoholic extract is then concentrated under reduced pressure to yield a crude saponin residue.

  • Acid Hydrolysis:

    • The crude saponin extract is refluxed with a mineral acid (e.g., 2-4 N hydrochloric acid or sulfuric acid) for several hours. This critical step cleaves the sugar moieties from the saponin, liberating the insoluble aglycone, this compound.

    • The reaction mixture is then cooled.

  • Isolation and Purification:

    • The cooled, acidic mixture is neutralized.

    • The precipitated solid, which is the crude this compound, is collected by filtration.

    • The crude product is washed with water to remove any remaining salts and water-soluble impurities.

    • The residue is then dried.

    • Further purification is achieved by recrystallization from a suitable solvent, such as a mixture of chloroform and methanol or petroleum ether, to yield needle-shaped white crystals of pure this compound.[9]

4.2 Quantitative Data from Early Investigations

Obtaining precise, tabulated quantitative data from the earliest publications is challenging. However, the focus of Marker's work was on the yield of this compound from various plant sources. Below is a representative table summarizing the type of data sought in these early studies.

Plant SpeciesCommon NameTypical this compound Yield (Dry Weight %)Key Researcher(s)
Dioscorea tokoroJapanese YamLowTsukamoto & Ueno
Dioscorea compositaCabeza de Negro4-6%Russell Marker
Dioscorea villosaWild YamVariable, generally lowerVarious
Trigonella foenum-graecumFenugreekLowVarious

Note: The yields are approximate and can vary significantly based on plant genetics, growing conditions, and extraction efficiency.

Visualizing the Workflow

The logical flow of the early this compound isolation process can be represented as a straightforward experimental workflow.

G A Harvest & Dry Dioscorea Tubers B Grind Tubers into Fine Powder A->B C Alcoholic Extraction (e.g., Ethanol) B->C D Concentrate Extract to get Crude Saponins C->D E Acid Hydrolysis (e.g., HCl, Reflux) D->E F Neutralize & Filter Precipitate E->F G Wash & Dry Crude this compound F->G H Recrystallization from Solvent G->H I Pure Crystalline this compound H->I

Caption: Early this compound Isolation Workflow.

Conclusion

The early history of this compound is a testament to the power of phytochemical investigation. The initial discovery by Tsukamoto and Ueno, followed by the groundbreaking process development by Russell Earl Marker, transformed a plant-derived compound into a fundamental building block for the pharmaceutical industry.[3][6][10] The protocols they established, centered on acid hydrolysis of saponin-rich extracts, paved the way for the affordable and large-scale synthesis of essential steroid hormones, fundamentally changing medicine in the 20th century.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Diosgenin

Introduction

This compound is a naturally occurring steroidal sapogenin, a class of compounds also known as phytosteroids. It is most famously extracted from the tubers of Dioscorea species (wild yam), but is also found in other plants like fenugreek (Trigonella foenum-graecum) and Costus speciosus.[1] this compound is the aglycone (non-sugar) component of the saponin dioscin, from which it is liberated by acid, base, or enzymatic hydrolysis.[1][2] Structurally, it is a C27 triterpenoid and serves as a crucial starting material in the pharmaceutical industry for the semi-synthesis of a vast array of steroidal drugs, including progesterone, cortisone, and oral contraceptives.[2][3][4] Beyond its role as a synthetic precursor, this compound itself exhibits a range of interesting pharmacological activities, making it a subject of ongoing research. This guide provides a detailed examination of its chemical structure and complex stereochemistry.

Chemical Structure

The chemical scaffold of this compound is a spirostan, a tetracyclic steroid system fused to a spiroketal moiety. This hexacyclic structure is rigid and conformationally complex.

2.1. Core Scaffold this compound's structure, with the molecular formula C₂₇H₄₂O₃, is built upon a gonane steroid nucleus (rings A, B, C, and D) fused with a furan ring (E) and a pyran ring (F) that form a spiroketal system at the C-22 position.[3] This arrangement classifies it as a hexacyclic triterpenoid.[3]

2.2. Key Functional Groups The structure is characterized by three key features:

  • A hydroxyl group (-OH) at the C-3 position, oriented in the beta (β) configuration.

  • A double bond between the C-5 and C-6 positions in the B-ring.

  • A spiroketal side chain involving rings E and F, which is the defining feature of the spirostan class.

Stereochemistry Figure 2: C-25 Epimerism parent Spirost-5-en-3β-ol This compound This compound parent->this compound Epimer yamogenin Yamogenin parent->yamogenin Epimer config_d (25R)-Configuration This compound->config_d has config_y (25S)-Configuration yamogenin->config_y has Extraction_Workflow Figure 3: Experimental Workflow for this compound Isolation cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_extraction Extraction & Purification start Dried Dioscorea Tuber Powder hydrolysis Reflux with 2N HCl (2-4 hours) start->hydrolysis filter_marc Filter & Dry Marc hydrolysis->filter_marc extract_solvent Solvent Extraction (e.g., Chloroform) filter_marc->extract_solvent concentrate Concentrate Extract extract_solvent->concentrate crystallize Crystallization concentrate->crystallize purify Recrystallization crystallize->purify end_product Pure this compound Crystals purify->end_product Synthesis_Pathway Figure 4: Simplified Synthetic Pathway This compound This compound step1 Marker Degradation This compound->step1 intermediate 16-Dehydropregnenolone Acetate (16-DPA) step1->intermediate step2 Further Chemical Steps intermediate->step2 progesterone Progesterone step2->progesterone other Other Steroids (e.g., Cortisone) step2->other

References

The Semisynthesis of Progesterone from Diosgenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical pathway and methodologies for the semisynthesis of progesterone, a critical steroid hormone, from the plant-derived sapogenin, diosgenin. This process, historically known as the Marker degradation, was a pivotal development in pharmaceutical chemistry, enabling the large-scale, cost-effective production of steroidal drugs.[1] This document outlines the chemical transformations, presents quantitative data on reaction yields, details experimental protocols, and provides visual representations of the synthetic workflow.

Overview of the Synthetic Pathway

The conversion of this compound to progesterone is a multi-step process that can be broadly categorized into three main stages:

  • Extraction and Hydrolysis of this compound: this compound is naturally found in the tubers of yams from the Dioscorea species as a glycoside called dioscin. The initial step involves the extraction and subsequent acid hydrolysis of dioscin to cleave the sugar moieties, yielding the aglycone, this compound.

  • The Marker Degradation: This is the core sequence of reactions that degrades the spiroketal side chain of this compound to form the crucial C21 steroid intermediate, 16-dehydropregnenolone acetate (16-DPA).[1] This stage involves acetolysis, oxidation, and hydrolysis.

  • Conversion of 16-DPA to Progesterone: The final stage involves the chemical modification of 16-DPA to introduce the progesterone structure. This is typically achieved through selective hydrogenation followed by an Oppenauer oxidation.[2]

The overall chemical transformation is depicted in the following diagram.

G This compound This compound Pseudo Pseudothis compound Diacetate This compound->Pseudo Acetolysis Diosone Diosone (Keto Ester Intermediate) Pseudo->Diosone Oxidation DPA 16-Dehydropregnenolone Acetate (16-DPA) Diosone->DPA Hydrolysis PregAcetate Pregnenolone Acetate DPA->PregAcetate Hydrogenation Progesterone Progesterone PregAcetate->Progesterone Oppenauer Oxidation

Figure 1: Chemical Conversion Pathway from this compound to Progesterone.

Quantitative Data Presentation

The efficiency of each synthetic step is critical for the overall viability of the process. The following table summarizes typical yields reported in the literature for each major conversion. It is important to note that yields can vary significantly based on reaction conditions, scale, and purity of reagents.

Transformation StepStarting MaterialProductReported Yield (%)Reference(s)
Marker Degradation
1. AcetolysisThis compoundPseudothis compound Diacetate>90
2. OxidationPseudothis compound DiacetateDiosone70 - 81[3]
3. HydrolysisDiosone16-DPA~94 - Quantitative[3]
Overall (Steps 1-3) This compound 16-DPA ~60 - 75 [4][5]
Final Conversion
4. Hydrogenation16-DPAPregnenolone AcetateHigh (often near quantitative)[2]
5. Oppenauer OxidationPregnenolone AcetateProgesteroneHigh[2][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of progesterone from this compound. These protocols are synthesized from various literature sources and represent common laboratory procedures.

General Experimental Workflow

The end-to-end process involves a series of reactions, work-up procedures, and purification steps. A typical workflow is outlined below.

G cluster_extraction Extraction & Hydrolysis cluster_marker Marker Degradation cluster_final Final Conversion & Purification Yam Dioscorea Tubers Grinding Drying & Grinding Yam->Grinding Hydrolysis Acid Hydrolysis Grinding->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Diosgenin_Crude Crude this compound Extraction->Diosgenin_Crude Acetolysis Step 1: Acetolysis Diosgenin_Crude->Acetolysis Oxidation Step 2: Oxidation Acetolysis->Oxidation Hydrolysis_DPA Step 3: Hydrolysis Oxidation->Hydrolysis_DPA DPA_Crude Crude 16-DPA Hydrolysis_DPA->DPA_Crude Hydrogenation Step 4: Hydrogenation DPA_Crude->Hydrogenation Oppenauer Oppenauer Oxidation Hydrogenation->Oppenauer Progesterone_Crude Crude Progesterone Oppenauer->Progesterone_Crude Purification Crystallization Progesterone_Crude->Purification Progesterone_Final Pure Progesterone Purification->Progesterone_Final

Figure 2: General Experimental Workflow for Progesterone Synthesis.
Step 1: Acetolysis of this compound

This step converts the spiroketal of this compound into a furostenol derivative.

  • Reagents: this compound, acetic anhydride, non-polar solvent (e.g., xylene, toluene).

  • Procedure:

    • Charge a pressure reactor with this compound, acetic anhydride (e.g., this compound:Ac₂O molar ratio of 1:3.5), and a non-polar solvent like xylene.[7]

    • Seal the reactor and heat the mixture with stirring to approximately 200°C. The internal pressure will rise to 5-6 kg/cm ².

    • Maintain these conditions for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

    • After completion, cool the reactor to below 100°C before discharging the contents.

    • Remove the solvent and excess acetic anhydride under reduced pressure to yield crude pseudothis compound diacetate as a gummy residue. This product is often used in the next step without further purification.

Step 2: Oxidation of Pseudothis compound Diacetate

This crucial step oxidatively cleaves the C20-C22 double bond of the furostenol intermediate.

  • Reagents: Pseudothis compound diacetate (from Step 1), chromium trioxide (CrO₃), glacial acetic acid, water, and a solvent like dichloromethane or 1,2-dichloroethane.

  • Procedure:

    • Prepare the oxidant solution by dissolving chromium trioxide in a mixture of water and glacial acetic acid. Pre-cool this solution to 0-5°C.

    • Dissolve the crude pseudothis compound diacetate in a mixture of dichloromethane, glacial acetic acid, and water in a separate reaction vessel.

    • Cool the substrate solution to 0-5°C.

    • Add the pre-cooled oxidant solution dropwise to the substrate solution, maintaining the reaction temperature below 7°C.

    • After the addition is complete, stir the mixture for an additional 1-2 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding a reducing agent (e.g., methanol or sodium bisulfite) to destroy excess oxidant.

    • Perform a liquid-liquid extraction. Separate the organic layer, wash it with water and a mild base (e.g., sodium bicarbonate solution), and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain crude diosone as a gummy residue.

Step 3: Hydrolysis and Degradation to 16-DPA

The keto ester intermediate (diosone) is hydrolyzed to yield the final product of the Marker degradation, 16-DPA.

  • Reagents: Crude diosone (from Step 2), glacial acetic acid.

  • Procedure:

    • Add glacial acetic acid to the crude diosone.

    • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[3]

    • After the reaction is complete, cool the mixture and remove the acetic acid by distillation under reduced pressure.

    • The residue contains crude 16-DPA. Purify the product by crystallization from a suitable solvent (e.g., petroleum ether or ethanol) to yield crystalline 16-DPA.[3]

Step 4: Hydrogenation of 16-DPA

The C16-C17 double bond of 16-DPA is selectively reduced.

  • Reagents: 16-DPA, Palladium on Barium Sulfate catalyst (Pd/BaSO₄), hydrogen gas.

  • Procedure:

    • Dissolve 16-DPA in a suitable solvent (e.g., ethyl acetate or ethanol) in a hydrogenation vessel.

    • Add a catalytic amount of Pd/BaSO₄.

    • Pressurize the vessel with hydrogen gas (e.g., 15-50 psi).[8]

    • Agitate the mixture at room temperature until the theoretical amount of hydrogen is consumed.

    • Filter the mixture to remove the catalyst.

    • Evaporate the solvent from the filtrate to yield pregnenolone acetate.[2]

Step 5: Oppenauer Oxidation of Pregnenolone Acetate

This final step involves the saponification of the acetate group, oxidation of the 3β-hydroxyl group, and isomerization of the double bond to form progesterone.

  • Reagents: Pregnenolone acetate, potassium hydroxide (for saponification), aluminum isopropoxide or aluminum tert-butoxide, and a hydrogen acceptor like acetone or cyclohexanone, in a solvent such as toluene.[9][10][11]

  • Procedure:

    • Saponification: First, hydrolyze the 3-acetate group of pregnenolone acetate to the free alcohol (pregnenolone) using a base like potassium hydroxide in methanol.[2]

    • Oxidation: Dissolve the resulting pregnenolone in a mixture of toluene and acetone (or cyclohexanone).

    • Add aluminum isopropoxide and heat the mixture to reflux. The aluminum isopropoxide catalyzes the transfer of a hydride from the steroid's hydroxyl group to the acetone, oxidizing the steroid and reducing the acetone.[11]

    • The reaction simultaneously causes the migration of the double bond from the C5-C6 position to the C4-C5 position, forming the thermodynamically stable α,β-unsaturated ketone system characteristic of progesterone.[11]

    • After the reaction is complete (monitored by TLC), cool the mixture and hydrolyze the aluminum salts with dilute acid.

    • Separate the organic layer, wash, dry, and evaporate the solvent.

    • Purify the crude progesterone by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.[9]

Analytical Methods for Process Monitoring

Throughout the synthesis, various analytical techniques are employed to monitor reaction progress, identify intermediates, and assess the purity of the final product.

  • Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress by comparing the spot of the reaction mixture to that of the starting material and product standards.

  • High-Performance Liquid Chromatography (HPLC): A primary tool for quantitative analysis of intermediates and the final progesterone product, assessing purity and yield.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of volatile derivatives of the steroid compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of intermediates and confirmation of the final progesterone structure.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups (e.g., hydroxyl, carbonyl, C=C double bonds) at different stages of the synthesis.

References

A Technical Guide to the Comparative Biological Activities of Diosgenin Glycosides Versus Aglycone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diosgenin, a naturally occurring steroidal sapogenin, and its glycosidic derivatives, such as dioscin, have garnered significant attention in the scientific community for their diverse pharmacological activities. This technical guide provides an in-depth comparison of the biological activities of this compound as an aglycone versus its glycoside counterparts. A critical aspect of their therapeutic potential lies in the structure-activity relationship, where the presence and nature of the sugar moiety significantly influence their efficacy and pharmacokinetic profiles. This document summarizes quantitative data on their anticancer and anti-inflammatory activities, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate a comprehensive understanding for research and development professionals.

Introduction

This compound is a phytosteroid sapogenin that can be isolated from various plants, including those of the Dioscorea (wild yam) and Trigonella (fenugreek) species. It serves as a crucial precursor in the synthesis of several steroid drugs. The attachment of sugar moieties to the this compound aglycone at the C-3 position forms various glycosides, with dioscin being a prominent example. These structural differences between the aglycone and its glycosides lead to notable variations in their biological properties, including anticancer, anti-inflammatory, and immunomodulatory effects. Understanding these differences is paramount for the targeted development of novel therapeutics. A significant challenge in the clinical application of both this compound and its glycosides is their low bioavailability[1][2][3].

Comparative Biological Activities: Quantitative Data

The biological efficacy of this compound and its glycosides is often quantified by their half-maximal inhibitory concentration (IC50) values in various assays. The following tables summarize the available quantitative data for their anticancer and other biological activities.

Table 1: Comparative Anticancer Activity (IC50 Values)

CompoundCell LineAssayIC50 (µM)Reference
This compound K562 (Chronic Myeloid Leukemia)Cytotoxicity30.04[4]
SAS (Oral Squamous Carcinoma)MTT31.7
HSC3 (Oral Squamous Carcinoma)MTT61
This compound Derivative (7g) K562 (Chronic Myeloid Leukemia)Cytotoxicity4.41[4]
This compound Derivative (8) HepG2 (Hepatocellular Carcinoma)Cytotoxicity1.9[4]
Dioscin MDA-MB-468 (Triple-Negative Breast Cancer)Cytotoxicity1.53[5]
MCF-7 (ER-Positive Breast Cancer)Cytotoxicity4.79[5]
HaCaT (Keratinocytes)Cytotoxicity~100[6]
Protodioscin MDA-MB-468 (Triple-Negative Breast Cancer)Cytotoxicity2.56[5]
MCF-7 (ER-Positive Breast Cancer)Cytotoxicity6[5]

Table 2: Comparative Enzyme Inhibition

CompoundEnzymeIC50 (µM)Reference
This compound CYP3A417[7]
Dioscin CYP3A433[7]

Table 3: Comparative Anti-inflammatory Activity

CompoundModelEffectReference
This compound High-Fat Diet-Induced Obese MiceSignificantly lowered elevated TNF-α and IL-6 levels.[8]
IL-1β-stimulated Human OA ChondrocytesInhibited the expression of iNOS and COX-2.[9]
Dioscin LPS and Pam3CSK4-stimulated THP-1 MacrophagesInhibited the expression of inflammatory cytokines via downregulation of the TLR2/MyD88/NF-κB signaling pathway.[4]

Table 4: Comparative Pharmacokinetic Parameters

CompoundParameterValueSpeciesReference
This compound Oral Bioavailability~6%[10]
Cmax (15 mg/kg, p.o.)0.61 µg/mLRat[11]
Tmax (15 mg/kg, p.o.)1 hRat[12]
AUC (0-t) (15 mg/kg, p.o.)3.19 µg·h/mLRat[11]
Dioscin Oral Bioavailability~0.2%[10]

Key Signaling Pathways

This compound and its glycosides exert their biological effects by modulating several critical intracellular signaling pathways, primarily the NF-κB and STAT3 pathways, which are central to inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Both this compound and its glycosides have been shown to inhibit the activation of this pathway.

NF_kB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IKK_complex->IkBa Leads to degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Translocates to gene_transcription Gene Transcription (Inflammation, Proliferation) NFkB_active->gene_transcription Induces nucleus Nucleus This compound This compound / Glycosides This compound->IKK_complex Inhibits STAT3_Pathway cluster_nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes nucleus Nucleus pSTAT3->nucleus Translocates to gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Induces This compound This compound This compound->JAK Inhibits MTT_Workflow start Seed HeLa Cells (1x10^4 cells/well) treat Treat with this compound/ Glycosides start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Solution (5 mg/mL) incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan with DMSO incubate2->solubilize read Read Absorbance (490 nm) solubilize->read analyze Calculate IC50 read->analyze Western_Blot_Workflow start Cell Culture & Treatment extract Protein Extraction (Cytoplasmic/Nuclear) start->extract quantify Protein Quantification extract->quantify separate SDS-PAGE & Transfer quantify->separate block Blocking separate->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection (ECL) secondary_ab->detect analyze Densitometric Analysis detect->analyze

References

Diosgenin: A Comparative Analysis of In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Diosgenin, a naturally occurring steroidal sapogenin found in plants such as those of the Dioscorea (wild yam) and Trigonella (fenugreek) species, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4] Preclinical studies, both in vitro and in vivo, have demonstrated its potential as an anti-cancer, anti-inflammatory, and metabolic-regulating agent.[1][2][3][4][5][6][7][8][9] This technical guide provides an in-depth comparison of the observed effects of this compound in cellular (in vitro) and whole-organism (in vivo) models, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the concentrations and dosages at which this compound exerts its biological effects.

Table 1: In Vitro Effects of this compound
Cancer ModelCell LinesThis compound DoseEffectReference
Breast CarcinomaMCF-7, MDA-MB-23120 µM, 30 µMInhibition of cell proliferation, induction of apoptosis[5]
Breast CarcinomaMDA-MB-23120 µM, 40 µM, 60 µMDownregulation of Bcl2[5]
Colon CancerHT-29Not specifiedSensitization to TRAIL, suppression of p38/MAPK signaling[5]
Prostate CancerPC3, DU145, LNCaP14.02 µM, 23.21 µM, 56.12 µM (IC50)Decreased cell viability[10]
Oral Squamous Cell CarcinomaSAS40 µMCell cycle arrest at S-phase[11]
Oral Squamous Cell CarcinomaSAS100 µM>50% cell death[11]
OsteosarcomaMG-630.001 µM, 0.01 µMIncreased cell viability[12]
OsteosarcomaMG-631 µMInhibited cell viability[12]
Inflammation Model Cell Lines This compound Dose Effect Reference
MacrophagesRAW 264.7Not specifiedAbrogation of TNF-α-induced NF-κB activation[5]
Dendritic CellsNot specifiedNot specifiedInhibition of IL-6 and IL-12 secretion, promotion of IL-10 expression[6][8]
Human Umbilical Vein Endothelial Cells (HUVECs)HUVECsNot specifiedInhibition of TNF-α induced ICAM-1 and VCAM-1 expression[6]
Metabolism Model Cell Lines This compound Dose Effect Reference
Hepatocellular CarcinomaHepG210, 25, 50 µMInhibition of triglyceride accumulation[13]
Drug Metabolizing Enzyme InhibitionHuman Liver Microsomes17 µM (IC50)Inhibition of CYP3A4[14][15]
Table 2: In Vivo Effects of this compound
Animal ModelDisease ModelThis compound DoseEffectReference
RatColorectal Tumor15 mg/kgReduced azoxymethane-induced colonic aberrant crypt foci formation[5]
RatAtherosclerosisNot specifiedReduction of MCP-1 expression in the aorta[6]
MiceDoxorubicin-induced CardiotoxicityNot specifiedDecreased serum levels of cardiotoxicity markers (LDH, CPK, CK-MB)[16]
MiceDiabetic50 mg/kg, 100 mg/kgReduced blood glucose levels[2]
Zebra FishDiabetic20 mg/kg, 40 mg/kg b.w.Decreased glucose concentration from 175.87 to 105.68 mg/dL and 82.06 mg/dL respectively[2]
RatHigh-Cholesterol Diet0.5% of dietDecreased plasma and hepatic total cholesterol, increased plasma HDL[17]
RatMyocardial Ischemia-Reperfusion50 mg/kg, 100 mg/kgImproved left ventricular function, reduced myocardial infarct size[18]
RatMyocardial Infarction20, 40, 80 mg/kgDose-dependent increase in SOD and GPx serum levels[19]

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Inhibition of NF-κB and STAT3 Signaling

This compound has been shown to abrogate the activation of NF-κB and STAT3, two critical pathways involved in inflammation and cancer progression.[5]

NFkB_STAT3_Pathway This compound This compound NFkB NF-κB This compound->NFkB inhibits STAT3 STAT3 This compound->STAT3 inhibits Apoptosis Apoptosis This compound->Apoptosis induces TNFa TNF-α TNFa->NFkB activates IL6 IL-6 IL6->STAT3 activates Proliferation Proliferation NFkB->Proliferation Invasion Invasion NFkB->Invasion Angiogenesis Angiogenesis NFkB->Angiogenesis STAT3->Proliferation STAT3->Invasion STAT3->Angiogenesis

This compound's inhibition of NF-κB and STAT3 pathways.
Modulation of p38/MAPK and JNK Signaling in Myocardial Ischemia-Reperfusion Injury

In the context of myocardial ischemia-reperfusion (I/R) injury, this compound has been found to protect cardiac tissue by inhibiting the p38-MAPK and JNK signaling pathways, which in turn suppresses the inflammatory response.[18]

p38_JNK_Pathway IR_Injury Ischemia-Reperfusion Injury p38_MAPK p38-MAPK IR_Injury->p38_MAPK activates JNK JNK IR_Injury->JNK activates This compound This compound This compound->p38_MAPK inhibits This compound->JNK inhibits NFkB_p65 NF-κB p65 (Phosphorylation) p38_MAPK->NFkB_p65 JNK->NFkB_p65 Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_p65->Inflammatory_Cytokines Myocardial_Injury Myocardial Inflammatory Injury Inflammatory_Cytokines->Myocardial_Injury

This compound's role in cardioprotection via p38/MAPK and JNK.
Regulation of Lipid Metabolism

This compound influences lipid metabolism through multiple mechanisms, including the inhibition of cholesterol absorption and the regulation of key transcription factors.[9][13]

Lipid_Metabolism_Pathway This compound This compound NPC1L1 NPC1L1 This compound->NPC1L1 inhibits SREBPs SREBPs This compound->SREBPs inhibits ABCA1 ABCA1 This compound->ABCA1 activates CYP7A1 CYP7A1 This compound->CYP7A1 activates Cholesterol_Absorption Intestinal Cholesterol Absorption NPC1L1->Cholesterol_Absorption Endogenous_Synthesis Endogenous Cholesterol & Fatty Acid Synthesis SREBPs->Endogenous_Synthesis Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis

Mechanisms of this compound in regulating lipid metabolism.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature on this compound.

In Vitro Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7, PC3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[10]

Western Blot Analysis for Protein Expression

Objective: To investigate the effect of this compound on the expression levels of specific proteins involved in signaling pathways (e.g., Bcl-2, NF-κB, p-p65).

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-p-p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[5][18]

In Vivo Animal Model of Disease

Objective: To evaluate the therapeutic efficacy of this compound in a whole-organism model. The following is a general protocol for a chemically-induced disease model.

Protocol:

  • Animal Acclimation: House the animals (e.g., male Balb/c mice or F344 rats) under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week.[16][20]

  • Disease Induction: Induce the disease model. For example, in a doxorubicin-induced cardiotoxicity model, administer doxorubicin (e.g., via intraperitoneal injection).[16] In a colorectal tumor model, administer a carcinogen like azoxymethane.[5]

  • This compound Administration: Administer this compound to the treatment groups, typically via oral gavage or mixed in the diet, at specified dosages (e.g., 15 mg/kg body weight). The control group receives the vehicle.[5]

  • Monitoring: Monitor the animals for changes in body weight, food and water intake, and clinical signs of disease.

  • Endpoint Analysis: At the end of the experimental period, euthanize the animals and collect blood and tissue samples for analysis.

  • Biochemical and Histological Analysis: Analyze serum for relevant biomarkers (e.g., LDH, CPK).[16] Process tissues for histological examination (e.g., H&E staining) and molecular analysis (e.g., Western blot, qRT-PCR).[18]

ADME Property Characterization (In Vitro)

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Protocol (Caco-2 Permeability Assay):

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer, which typically takes 21 days.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: Add this compound to the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: Collect samples from the receiver compartment at various time points.

  • Quantification: Analyze the concentration of this compound in the samples using UPLC-MS.[14][15]

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the monolayer.

Discussion and Future Directions

The compiled data demonstrates that this compound exhibits a wide range of biological activities both in vitro and in vivo. In vitro studies are crucial for elucidating the molecular mechanisms of action, identifying target proteins, and determining effective concentration ranges. However, the in vivo effects of this compound are influenced by its bioavailability, which has been noted to be relatively low.[21]

A key observation is that the effective concentrations in vitro (often in the micromolar range) may not directly translate to the dosages required for efficacy in vivo. This discrepancy is likely due to the complex processes of absorption, distribution, metabolism, and excretion that occur in a whole organism. For instance, while this compound was stable in human liver microsomes (indicating minimal phase I metabolism), it was rapidly metabolized in S9 fractions, suggesting significant phase II metabolism.[14][15]

Future research should focus on several key areas:

  • Bioavailability Enhancement: The development of novel formulations, such as nanoparticle-based delivery systems, could improve the oral bioavailability of this compound and enhance its therapeutic efficacy.

  • Translational Studies: More well-designed clinical trials are needed to validate the promising preclinical findings in humans and to establish safe and effective dosages for various conditions.[1][22]

  • Toxicity Profile: While generally considered to have low toxicity, comprehensive long-term toxicity studies are necessary to fully understand the safety profile of this compound, especially at higher doses.[23]

  • Synergistic Effects: Investigating the combination of this compound with existing therapeutic agents could reveal synergistic effects, potentially allowing for lower doses of conventional drugs and reduced side effects.

Conclusion

This compound is a promising natural compound with multifaceted pharmacological effects demonstrated in both in vitro and in vivo models. This guide provides a consolidated resource of quantitative data, mechanistic pathways, and experimental protocols to facilitate further research and development of this compound as a potential therapeutic agent. A thorough understanding of the differences between its in vitro and in vivo activities is essential for translating preclinical findings into clinical applications.

References

The Anti-inflammatory Properties of Diosgenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diosgenin, a naturally occurring steroidal sapogenin found in plants such as Dioscorea species (wild yam) and Trigonella foenum-graecum (fenugreek), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, focusing on its molecular mechanisms of action, summarizing key quantitative data, and detailing experimental protocols for its evaluation. This compound exerts its anti-inflammatory effects primarily through the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This guide aims to serve as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[1] Current anti-inflammatory therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating the search for safer and more effective alternatives.[1] Natural products have long been a valuable source of new therapeutic agents, and this compound has emerged as a promising candidate with potent anti-inflammatory and immunomodulatory properties.[2][3]

Molecular Mechanisms of Anti-inflammatory Action

This compound's anti-inflammatory effects are multi-faceted, primarily involving the inhibition of key pro-inflammatory signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[4] This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of numerous pro-inflammatory genes.[4]

This compound has been shown to inhibit NF-κB activation at multiple levels.[4][5] It can prevent the phosphorylation and degradation of IκBα, thereby retaining NF-κB in the cytoplasm.[6][7] Furthermore, this compound can inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[8] This ultimately leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for TNF-α, interleukin-1β (IL-1β), IL-6, COX-2, and iNOS.[1][9]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) IkBa->NFkB_active Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_active->Gene This compound This compound This compound->IKK This compound->IkBa Inhibits Degradation This compound->NFkB_active Inhibits Translocation MAPK_Pathway Stimuli Inflammatory Stimuli (LPS, Cytokines) UpstreamKinases Upstream Kinases Stimuli->UpstreamKinases p38 p38 UpstreamKinases->p38 JNK JNK UpstreamKinases->JNK ERK ERK UpstreamKinases->ERK p_p38 p-p38 p38->p_p38 P p_JNK p-JNK JNK->p_JNK P p_ERK p-ERK ERK->p_ERK P AP1 AP-1 & other Transcription Factors p_p38->AP1 p_JNK->AP1 p_ERK->AP1 Inflammation Inflammatory Response AP1->Inflammation This compound This compound This compound->p38 This compound->JNK This compound->ERK JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT P p_STAT p-STAT STAT_dimer STAT Dimer p_STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Inflammatory Gene Expression STAT_dimer->Gene This compound This compound This compound->JAK InVitro_Workflow start Start cell_culture 1. Cell Culture: Seed RAW 264.7 cells in plates. start->cell_culture pretreatment 2. Pre-treatment: Incubate cells with various concentrations of this compound. cell_culture->pretreatment stimulation 3. Stimulation: Add LPS (e.g., 1 µg/mL) to induce inflammation (except in control). pretreatment->stimulation incubation 4. Incubation: Incubate for a specified time (e.g., 24 hours). stimulation->incubation analysis 5. Analysis of Inflammatory Mediators incubation->analysis no_assay Nitric Oxide (NO) Assay (Griess Reagent) analysis->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6, etc.) analysis->cytokine_assay western_blot Protein Expression (Western Blot for iNOS, COX-2, p-p65, etc.) analysis->western_blot q_pcr Gene Expression (qRT-PCR for inflammatory genes) analysis->q_pcr end End no_assay->end cytokine_assay->end western_blot->end q_pcr->end

References

A Technical Guide to the Neuroprotective Effects of Diosgenin in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosgenin is a naturally occurring steroidal sapogenin found abundantly in various medicinal plants, including species of Dioscorea (wild yam) and Trigonella foenum-graecum (fenugreek).[1][2] Historically utilized as a crucial precursor for the synthesis of steroidal drugs, this compound has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hypolipidemic properties.[1][2] Emerging preclinical evidence has highlighted its potential as a potent neuroprotective agent, demonstrating beneficial effects in a range of models for neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke.[1][2]

This technical guide provides an in-depth overview of the neuroprotective effects of this compound observed in preclinical studies. It summarizes quantitative data from key experiments, details common experimental protocols, and visualizes the complex molecular signaling pathways through which this compound is proposed to exert its therapeutic effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel neurotherapeutics.

Core Mechanisms of Neuroprotection

This compound's neuroprotective properties are attributed to its ability to modulate multiple cellular and molecular pathways simultaneously. Key mechanisms include the mitigation of oxidative stress, suppression of neuroinflammation, inhibition of apoptosis, and promotion of neuronal network integrity. These effects are orchestrated through the regulation of several critical signaling cascades.

Attenuation of Oxidative Stress via the Nrf2/HO-1 Pathway

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound enhances the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of various protective genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[3][5][6][7] This cascade effectively reduces levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[3][5]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ROS Oxidative Stress (ROS) ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, GPx) ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Genes->ROS Reduces

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
Promotion of Cell Survival via the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[8][9] Activated Akt, in turn, influences downstream targets to inhibit apoptosis and promote neuronal survival. This includes the phosphorylation and inactivation of pro-apoptotic proteins and the modulation of other survival-related factors.[8][9]

PI3K_Akt_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Survival Cell Survival pAkt->Survival Promotes

Caption: this compound promotes cell survival via PI3K/Akt signaling.
Inhibition of Apoptosis via Bcl-2/Bax Regulation

Apoptosis, or programmed cell death, is a hallmark of neurodegeneration. The Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are critical regulators of this process. This compound has been demonstrated to modulate the expression of these proteins, leading to an increased Bcl-2/Bax ratio.[10][11][12] This shift prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspases (such as caspase-3 and -9) and ultimately blocking the apoptotic cascade.[10][11][12]

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Upregulates Bax Bax (Pro-apoptotic) This compound->Bax Downregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Membrane Bax->Mitochondrion Permeabilizes Membrane CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspases Caspase Cascade (Caspase-9, -3) CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: this compound inhibits apoptosis by regulating Bcl-2/Bax.
Suppression of Neuroinflammation via TLR4/NF-κB Pathway

Neuroinflammation, often mediated by activated microglia, plays a pivotal role in the progression of neurodegenerative diseases. Lipopolysaccharide (LPS), a potent inflammatory stimulus, activates Toll-like receptor 4 (TLR4), triggering the MyD88-dependent signaling cascade that leads to the activation of nuclear factor-kappa B (NF-κB).[13][14] NF-κB then promotes the transcription of pro-inflammatory cytokines like TNF-α and IL-1β. This compound has been shown to suppress this pathway, inhibiting microglial activation and reducing the production of inflammatory mediators.[13][15]

Inflammation_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates This compound This compound This compound->MyD88 Inhibits NFkB_complex IκB-NF-κB Complex MyD88->NFkB_complex Leads to IκB degradation NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, iNOS, IL-1β) NFkB_nucleus->Pro_inflammatory_Genes Promotes Transcription

Caption: this compound suppresses the TLR4/NF-κB inflammatory pathway.
Promotion of Neuronal Network Integrity via 1,25D3-MARRS

This compound has been identified as an exogenous activator of the 1,25D3-membrane-associated, rapid response steroid-binding protein (1,25D3-MARRS).[8][16] Activation of this receptor pathway is linked to the promotion of axonal growth and the regeneration of neurites.[8] This mechanism is particularly relevant for repairing degenerated axons and presynaptic terminals often found in proximity to amyloid plaques in AD models, thereby helping to reconstruct and reinforce neuronal networks.[8][16]

MARRS_Pathway This compound This compound MARRS 1,25D3-MARRS Receptor This compound->MARRS Binds & Activates Signaling Downstream Signaling (PI3K/Akt, MEK/ERK) MARRS->Signaling Activates Cytoskeleton Cytoskeletal Reorganization Signaling->Cytoskeleton Promotes Growth Axonal Growth & Regeneration Cytoskeleton->Growth Leads to

Caption: this compound stimulates axonal growth via the 1,25D3-MARRS pathway.

Preclinical Evidence in Neurodegenerative Models

The neuroprotective effects of this compound have been validated across multiple preclinical models of neurological disorders. The following tables summarize the quantitative outcomes from these key studies.

Table 1: Effects of this compound in Alzheimer's Disease (AD) Models
Model Type & AnimalThis compound TreatmentKey Quantitative FindingsReference
Aβ (1-42) Peptides (ICV Injection) ; Wistar Rats100 & 200 mg/kg, p.o. for 28 daysDose-dependently improved spatial learning and memory in radial arm maze and passive avoidance tasks. Attenuated Aβ-mediated plaque load, oxidative stress, and neuroinflammation.[17]
5XFAD Transgenic Mice 10 µmol/kg (approx. 4.14 mg/kg), i.p.Significantly improved object recognition memory. Reduced amyloid plaques and neurofibrillary tangles in the cortex and hippocampus. Decreased degenerated axons and presynaptic terminals.[2][8]
Normal Mice 10 µmol/kg (approx. 4.14 mg/kg), i.p. for 7-21 daysEnhanced object recognition memory. Increased spike firing frequencies in the medial prefrontal cortex and hippocampal CA1.[18]
Table 2: Effects of this compound in Parkinson's Disease (PD) Models
Model Type & AnimalThis compound TreatmentKey Quantitative FindingsReference
Lipopolysaccharide (LPS) (Intra-striatal Injection) ; Sprague Dawley Rats5 & 10 µM/kgAttenuated motor deficits in stepping, whisker, and cylinder tests. Suppressed the TLR/NF-κB signaling pathway.[13][19]
Lipopolysaccharide (LPS) (Intranigral Injection) ; Rats0.1% (w/w) in diet for 4 weeks (pretreatment)Significantly improved motor dysfunction in the amphetamine-induced rotation test. Reduced the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.[15]
MPTP-induced Mice 20, 40, & 80 mg/kg, intragastrically for 21 daysImproved motor behavior in pole and traction tests.[20]
Table 3: Effects of this compound in Other Neurological Models
Model Type & AnimalThis compound TreatmentKey Quantitative FindingsReference
D-galactose-induced Senescence ; Mice5, 25, & 125 mg/kg, p.o. for 4 weeksSignificantly improved learning and memory in the Morris water maze test. Increased brain SOD and GSH-Px activities; decreased MDA levels.[5]
Diabetic Peripheral Neuropathy (STZ-induced) ; C57 Mice50 & 100 mg/kg for 8 weeksIncreased tail withdrawal latency and alleviated mechanical hyperalgesia. Increased expression of Nrf2 and HO-1.[3][4]
Single Prolonged Stress (SPS) for PTSD ; Male Mice20, 40, & 60 mg/kg, i.p.Dose-dependently reversed anxiety- and depression-like behaviors. Restored brain monoamine (serotonin, dopamine) and vitamin C levels.[21][22]
Valproic Acid (VPA)-induced Autism ; Rat Offspring40 mg/kg, p.o. for 30 daysRestored behavioral consequences (reduced anxiety, repetitive behaviors). Lowered oxidative stress (MDA) and rescued overly activated ERK1/2 signaling in the prefrontal cortex.[23]
Ischemic Stroke (tMCAO) ; RatsNot specified (Dioscin)Inhibited infarct volume and improved neurological scores. Reduced inflammatory responses and suppressed TLR4/MyD88/NF-κB expression.[14][24]

Experimental Protocols and Workflows

Reproducibility is paramount in preclinical research. This section details the methodologies commonly employed in the studies cited above, providing a framework for designing future investigations into this compound's neuroprotective effects.

General Experimental Workflow

The preclinical assessment of this compound typically follows a structured workflow, from disease model induction to multi-level analysis.

Experimental_Workflow start Animal Model Selection (e.g., Rats, Mice) induction Induction of Neurological Deficit (e.g., Aβ injection, LPS, STZ, SPS) start->induction grouping Randomized Group Assignment (Control, Vehicle, this compound Doses) induction->grouping treatment This compound Administration (Route: p.o./i.p., Specific Dose & Duration) grouping->treatment behavioral Behavioral Assessments (Cognitive, Motor, Affective Tests) treatment->behavioral euthanasia Euthanasia & Tissue Collection (Brain, Serum, etc.) behavioral->euthanasia analysis Multi-level Analysis euthanasia->analysis histo Histopathological Analysis (Staining, IHC) analysis->histo biochem Biochemical Assays (ELISA, Western Blot, PCR) analysis->biochem data Data Analysis & Interpretation histo->data biochem->data

Caption: A typical experimental workflow for preclinical this compound studies.
Detailed Methodologies

A. Alzheimer's Disease Model (Aβ Infusion) [17]

  • Animals: Adult male Wistar rats.

  • Disease Induction: Animals receive a single intracerebroventricular (ICV) injection of aggregated Aβ (1-42) peptide to induce AD-like pathology.

  • Drug Administration: this compound is suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) via gavage at doses of 100 and 200 mg/kg/day for a period of 28 days.

  • Behavioral Testing: Spatial learning and memory are assessed using the radial arm maze (RAM) and passive avoidance tasks.

  • Biochemical Analysis: Following euthanasia, brains are collected. The hippocampus and cortex are dissected and homogenized. Assays are performed to measure Aβ plaque load (e.g., via ELISA or Thioflavin S staining), oxidative stress markers (MDA, SOD, GPx), neuroinflammatory cytokines (TNF-α, IL-1β), and acetylcholinesterase (AChE) activity.

  • Histopathology: Brain sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Cresyl Violet (Nissl staining) to assess neuronal survival and damage in the hippocampus.

B. Parkinson's Disease Model (LPS Induction) [13][15]

  • Animals: Adult male Sprague Dawley rats.

  • Disease Induction: A stereotaxic unilateral injection of lipopolysaccharide (LPS) into the substantia nigra or striatum is performed to induce localized neuroinflammation and dopaminergic neuron loss.

  • Drug Administration:

    • Post-treatment: this compound is administered at specified doses (e.g., 5-10 µM/kg) following LPS injection.[13]

    • Pre-treatment: Rats are fed a diet containing 0.1% (w/w) this compound for 4 weeks prior to LPS injection.[15]

  • Behavioral Testing: Motor deficits are evaluated using a battery of tests, including the cylinder test (forelimb asymmetry), stepping test (forelimb akinesia), and amphetamine-induced rotation test (dopaminergic imbalance).

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum. Microglial activation can be assessed using an Iba1 antibody.

C. D-galactose-Induced Aging Model [5]

  • Animals: ICR or similar strain of mice.

  • Disease Induction: Mice are subcutaneously injected with D-galactose (e.g., 200 mg/kg) for several weeks (e.g., ten weeks) to induce a state of accelerated senescence characterized by cognitive impairment and increased oxidative stress.

  • Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 1, 5, 25, 125 mg/kg) for the final weeks of the D-galactose induction period (e.g., four weeks).

  • Behavioral Testing: Cognitive function is primarily assessed using the Morris water maze (MWM) to evaluate spatial learning and memory.

  • Biochemical Analysis: Brain tissue is homogenized to measure the activity of antioxidant enzymes (SOD, GSH-Px) and the level of lipid peroxidation products (MDA).

Conclusion and Future Perspectives

The collective preclinical evidence strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action—combining antioxidant, anti-inflammatory, anti-apoptotic, and neuro-regenerative properties—makes it an attractive candidate for the treatment of complex neurodegenerative diseases. The quantitative data from diverse animal models consistently demonstrate its ability to ameliorate both pathological and behavioral deficits associated with conditions like Alzheimer's and Parkinson's disease.

Despite these promising results, several challenges must be addressed to facilitate clinical translation. This compound's poor water solubility and low oral bioavailability are significant hurdles.[1][15] Future research should focus on the development of novel drug delivery systems, such as nanoformulations or synthetic derivatives, to enhance its pharmacokinetic profile.[1][25] Furthermore, long-term safety and toxicity studies are essential. While current data suggest low toxicity, comprehensive evaluation is required before human trials can be initiated.[1] Continued investigation into its precise molecular targets and downstream signaling effects will further elucidate its therapeutic potential and aid in the design of optimized, this compound-based therapies for debilitating neurological disorders.

References

Diosgenin's Impact on Metabolic Syndrome: Mechanisms, Data, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of metabolic dysregulations including insulin resistance, dyslipidemia, obesity, and hypertension, represents a significant global health challenge and a major risk factor for cardiovascular disease and type 2 diabetes.[1] Emerging preclinical evidence highlights diosgenin, a natural steroidal saponin found in plants like fenugreek (Trigonella foenum-graecum) and wild yam (Dioscorea species), as a promising therapeutic agent.[2][3] This document provides a comprehensive technical overview of this compound's multifaceted impact on metabolic syndrome. It consolidates quantitative data from key preclinical studies, details relevant experimental methodologies, and visualizes the complex signaling pathways through which this compound exerts its beneficial effects. The primary focus is on its mechanisms of action related to improving glucose metabolism, normalizing lipid profiles, and attenuating inflammation and oxidative stress.[1][4] While human clinical trial data remains limited, the extensive animal and in-vitro research provides a strong rationale for its further investigation in drug development programs.[2]

Core Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate multiple key signaling pathways and physiological processes that are dysregulated in metabolic syndrome.

Amelioration of Insulin Resistance and Glucose Dysmetabolism

This compound enhances insulin sensitivity and promotes glucose homeostasis through several mechanisms.[5] It has been shown to improve glucose uptake in peripheral tissues and regulate critical insulin signaling pathways.[6][7]

  • PI3K/Akt Signaling: In high-fat diet (HFD)-induced obese mice, this compound administration significantly improves the expression of key components of the insulin signaling pathway, including insulin receptor (INSR), insulin receptor substrate 1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and protein kinase B (Akt).[8][9] This modulation enhances hepatic insulin signaling, leading to reduced hepatic glucose production and improved overall insulin sensitivity.[8]

  • AMPK/SIRT1 Pathway: this compound can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10] Activated AMPK, in turn, can activate Sirtuin 1 (SIRT1), which leads to the downstream inhibition of the pro-inflammatory NF-κB pathway.[11][12] This signaling cascade helps alleviate inflammation-induced insulin resistance.[11]

  • PPARγ Modulation: this compound acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[5] PPARγ is a critical regulator of adipogenesis and insulin sensitivity. By activating PPARγ, this compound can promote adipocyte differentiation, reduce adipose tissue inflammation, and improve glucose metabolism.[5][13]

Normalization of Dyslipidemia

This compound favorably modulates lipid profiles by affecting lipid absorption, synthesis, and transport.[3][14]

  • Inhibition of Cholesterol Absorption: this compound reduces intestinal cholesterol absorption by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key cholesterol transporter in the gut.[14][15]

  • Regulation of Endogenous Lipid Synthesis: It suppresses the activity of sterol regulatory element-binding proteins (SREBPs), which are master transcriptional regulators of cholesterol and fatty acid synthesis.[10][14] This leads to decreased hepatic production of cholesterol and triglycerides.

  • Enhancement of Cholesterol Efflux and Excretion: this compound promotes reverse cholesterol transport by upregulating ATP-binding cassette (ABC) transporters ABCA1 and ABCG5/G8.[10][14] ABCA1 facilitates cholesterol efflux from peripheral cells to HDL, while ABCG5/G8 promotes the excretion of cholesterol into bile, ultimately leading to its elimination.[9][14]

Anti-inflammatory and Antioxidant Effects

Chronic low-grade inflammation and oxidative stress are hallmarks of metabolic syndrome. This compound exhibits potent anti-inflammatory and antioxidant properties.

  • Anti-inflammatory Action: this compound significantly decreases the production and expression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein 1 (MCP-1) in adipocytes and macrophages.[5][16][17] It can inhibit the degradation of IκB (inhibitor of kappaB) and the phosphorylation of JNK, thereby suppressing the inflammatory signals in macrophages.[16]

  • Antioxidant Activity: The compound combats oxidative stress by reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the total antioxidant capacity (TAC).[17][18] It boosts the activity of key antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT).[19]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound observed in key animal models of metabolic syndrome.

Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD) Animal Models
ParameterAnimal ModelDosageDurationKey ResultsReference
Body & Organ Weight C57BL/6 Mice100 & 200 mg/kg/day (oral)7 weeksSignificantly suppressed HFD-induced gain in body, liver, and epididymal fat pad weight.[8][9]
HFD-STZ Diabetic Rats60 mg/kg/day (oral)30 daysCaused a significant decrease in body weight gain compared to diabetic controls.[20]
Glucose Metabolism C57BL/6 Mice100 & 200 mg/kg/day (oral)7 weeksSignificantly improved fasting glucose, insulin levels, and HOMA-IR; improved oral glucose tolerance.[8][9]
HFD-STZ Diabetic Rats60 mg/kg/day (oral)30 daysSignificantly decreased blood glucose, insulin levels, and insulin resistance.[20]
Lipid Profile HFD-STZ Diabetic Rats60 mg/kg/day (oral)30 daysDecreased plasma Cholesterol, Triglycerides, FFA, Phospholipids, VLDL-C, and LDL-C; Increased HDL-C.[20]
NAFLD Rats150 & 300 mg/kg/day (oral)8 weeksSignificantly reduced serum Total Cholesterol (TC) and Triglycerides (TG).[21]
High-Cholesterol Fed Rats0.5% of diet6 weeksDecreased plasma and hepatic total cholesterol; increased plasma HDL-cholesterol.[19]
Liver Function C57BL/6 Mice100 & 200 mg/kg/day (oral)7 weeksDose-dependent preventive effects on HFD-induced elevation of AST and ALT.[8]
Inflammation C57BL/6 MiceNot Specified6 weeksReduced serum TNF-α and IL-6 levels.[17][18]
Oxidative Stress C57BL/6 MiceNot Specified6 weeksIncreased Total Antioxidant Capacity (TAC) and decreased Malondialdehyde (MDA) levels.[17][18]
Table 2: Effects of this compound in Streptozotocin (STZ)-Induced Diabetic Rat Models
ParameterDosageDurationKey ResultsReference
Pancreatic Function 10 mg/kg/day (oral)30 daysRestored normal pancreas morphology and pancreatic β-cell number.[5]
Blood Glucose 15, 30, & 60 mg/kg (oral)45 daysRestored blood glucose and carbohydrate metabolic enzymes to near-normal concentrations.[5]
Lipid Profile 10 mg/kg/day (oral)30 daysRestored serum LDL, Total Cholesterol (TC), and Triglycerides (TGs) to normal; increased HDL.[5]
Antioxidant Enzymes 10 mg/kg/day (oral)30 daysIncreased concentrations of several antioxidant enzymes.[5]

Detailed Experimental Protocols & Methodologies

This section outlines the common experimental designs and assays used to evaluate this compound's efficacy.

Animal Models of Metabolic Syndrome
  • High-Fat Diet (HFD)-Induced Obesity Model:

    • Species/Strain: C57BL/6 mice are commonly used due to their susceptibility to diet-induced obesity and insulin resistance.

    • Protocol: Male mice (typically 6-8 weeks old) are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 7-12 weeks to induce obesity, dyslipidemia, and insulin resistance. A control group is fed a normal chow diet.

    • This compound Administration: this compound, dissolved in a vehicle like saline with 2% Tween 80, is administered daily via oral gavage at specified doses (e.g., 100, 200 mg/kg).[8][21] Treatment typically runs concurrently with the HFD for the final 6-8 weeks of the study.[8][21]

    • Key Assays: Oral Glucose Tolerance Test (OGTT), Insulin Tolerance Test (ITT), measurement of serum lipids, insulin, and inflammatory markers (ELISA), histopathology of liver and adipose tissue, and gene/protein expression analysis (qPCR/Western Blot).

  • High-Fat Diet/Streptozotocin (HFD-STZ) Model of Type 2 Diabetes:

    • Species/Strain: Sprague-Dawley or Wistar rats.

    • Protocol: Rats are first fed an HFD for several weeks to induce insulin resistance. Subsequently, a low dose of streptozotocin (STZ, e.g., 30-40 mg/kg, intraperitoneal injection) is administered. STZ is toxic to pancreatic β-cells, and this combination mimics the pathophysiology of type 2 diabetes (initial insulin resistance followed by β-cell dysfunction).[20]

    • This compound Administration: Oral gavage daily for a period of 30-45 days post-diabetes induction.[5][20]

    • Key Assays: Fasting blood glucose, serum insulin, HOMA-IR calculation, lipid profile analysis in plasma and tissues (liver, heart).[20]

In-Vitro Cell Culture Models
  • Adipocyte and Macrophage Co-culture:

    • Cell Lines: 3T3-L1 preadipocytes and RAW 264 macrophages.[16]

    • Protocol: 3T3-L1 cells are differentiated into mature adipocytes. A co-culture system is then established with RAW 264 macrophages to mimic the inflammatory environment of obese adipose tissue. This compound is added to the culture medium at various concentrations.

    • Key Assays: Measurement of secreted inflammatory mediators (TNF-α, MCP-1, NO) in the culture medium via ELISA. Western blot analysis to assess inflammatory signaling pathways (e.g., phosphorylation of JNK, degradation of IκB).[5][16]

  • High Glucose-Induced Podocyte Injury Model:

    • Cell Line: Immortalized mouse podocyte cell line.

    • Protocol: Podocytes are cultured in a high glucose (HG) medium (e.g., 30 mM D-glucose) to simulate diabetic conditions, leading to inflammation, apoptosis, and insulin resistance. A control group is cultured in normal glucose (5.5 mM). This compound is co-incubated with the HG medium.[11][22]

    • Key Assays: Cell viability (CCK-8 assay), apoptosis (TUNEL assay), glucose uptake (2-deoxy-D-glucose assay), and Western blot for signaling proteins (AMPK, SIRT1, NF-κB).[11][22]

Biochemical and Molecular Assays
  • Quantification of Lipids: Serum and tissue levels of total cholesterol, triglycerides, and HDL/LDL are measured using commercially available enzymatic colorimetric assay kits.

  • Assessment of Insulin Resistance: The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is calculated using the formula: [Fasting Insulin (μU/mL) × Fasting Glucose (mmol/L)] / 22.5.[8]

  • Measurement of Cytokines: Inflammatory cytokines like TNF-α and IL-6 in serum or cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blotting: Used to measure the protein expression levels of key signaling molecules (e.g., p-Akt, Akt, p-AMPK, AMPK, PPARγ, NF-κB). Tissue or cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

  • Oxidative Stress Markers: Thiobarbituric acid reactive substances (TBARS) assay is used to measure MDA levels. Total antioxidant capacity is determined using TAC assay kits. Activities of antioxidant enzymes (SOD, CAT, GSH-Px) are measured using specific activity assay kits.[19]

Visualization of Pathways and Workflows

Signaling Pathway Diagrams

Diosgenin_Signaling_Pathways cluster_insulin Insulin Sensitivity (PI3K/Akt Pathway) cluster_inflammation Inflammation & Energy (AMPK/NF-κB Pathway) cluster_lipid Lipid Metabolism DIOS1 This compound INSR INSR DIOS1->INSR + IRS1 IRS-1 INSR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake ↑ GLUT4->Glucose_Uptake DIOS2 This compound AMPK AMPK DIOS2->AMPK + SIRT1 SIRT1 AMPK->SIRT1 Nfkb NF-κB SIRT1->Nfkb - Inflammation TNF-α, IL-6 ↓ Nfkb->Inflammation DIOS3 This compound NPC1L1 NPC1L1 (Intestine) DIOS3->NPC1L1 - SREBP SREBPs (Liver) DIOS3->SREBP - ABCG58 ABCG5/8 (Liver) DIOS3->ABCG58 + Chol_Absorb Cholesterol Absorption ↓ NPC1L1->Chol_Absorb Lipid_Synth Lipid Synthesis ↓ SREBP->Lipid_Synth Chol_Excrete Cholesterol Excretion ↑ ABCG58->Chol_Excrete

Caption: Key signaling pathways modulated by this compound in metabolic syndrome.

Experimental Workflow Diagram

Experimental_Workflow Start Phase 1: Model Induction Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Diet Dietary Intervention (Normal Chow vs. High-Fat Diet) Acclimatization->Diet Induction Metabolic Syndrome Induction (e.g., 8-12 weeks HFD) Diet->Induction Treatment Phase 2: Intervention Induction->Treatment Grouping Random Group Assignment (Control, HFD, HFD+this compound) Treatment->Grouping Admin Daily Oral Administration (Vehicle or this compound) (e.g., 6-8 weeks) Grouping->Admin Analysis Phase 3: Data Collection & Analysis Admin->Analysis InVivo In-Vivo Metabolic Tests (Body Weight, OGTT, ITT) Analysis->InVivo Sacrifice Euthanasia & Sample Collection InVivo->Sacrifice Samples Blood, Liver, Adipose Tissue Sacrifice->Samples Biochem Biochemical Analysis (Lipids, Glucose, Insulin, Cytokines) Samples->Biochem Histo Histopathology (H&E Staining) Samples->Histo MolBio Molecular Analysis (Western Blot, qPCR) Samples->MolBio

Caption: Typical experimental workflow for in-vivo studies of this compound.

Conclusion and Future Directions

The body of preclinical evidence strongly supports the potential of this compound as a therapeutic agent for managing metabolic syndrome. Its ability to concurrently improve insulin sensitivity, correct dyslipidemia, and suppress inflammation and oxidative stress through multiple, interconnected signaling pathways makes it an attractive candidate for further development.[5]

However, the transition from preclinical models to clinical application requires further rigorous investigation. Future research should focus on:

  • Human Clinical Trials: Well-designed, randomized controlled trials are essential to confirm the efficacy and safety of this compound in human populations with metabolic syndrome.[2]

  • Pharmacokinetics and Bioavailability: Studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans to establish optimal dosing regimens.

  • Long-Term Safety: Chronic toxicity studies are necessary to ensure the long-term safety of this compound supplementation.

  • Synergistic Formulations: Investigating this compound in combination with other nutraceuticals or existing pharmacological agents could reveal synergistic effects, potentially leading to more effective, lower-dose treatment strategies.

References

The Dual Nature of Diosgenin: An In-depth Analysis of its Estrogenic and Anti-Estrogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Diosgenin, a steroidal sapogenin predominantly extracted from plants of the Dioscorea genus (wild yam), has garnered significant attention in the scientific community for its diverse pharmacological activities. Structurally similar to cholesterol and steroid hormones, this compound serves as a crucial precursor in the synthesis of various steroidal drugs.[1][2] Beyond its role as a synthetic building block, this compound itself exhibits a complex and sometimes contradictory range of biological effects, particularly concerning its interaction with the estrogen signaling pathway. This technical guide provides a comprehensive overview of the estrogenic and anti-estrogenic properties of this compound, presenting key experimental findings, detailed methodologies, and elucidated signaling pathways to aid researchers and drug development professionals in this field.

Estrogenic Effects of this compound

The estrogenic activity of this compound has been investigated in various in vitro and in vivo models, with evidence suggesting a weak estrogen-like effect, often dependent on the dose and the specific biological context.

In Vivo Evidence

Animal models, particularly ovariectomized (OVX) rodents which mimic a postmenopausal state of estrogen deficiency, have been instrumental in demonstrating the potential estrogenic effects of this compound.

Uterotrophic and Systemic Effects in Ovariectomized Rats:

Studies on ovariectomized rats have shown that high-dose this compound treatment can partially mitigate some of the physiological changes associated with estrogen withdrawal. For instance, a 12-week treatment with high-dose this compound was found to prevent the body weight gain and loss of uterine wet weight typically observed in OVX rats.[3]

ParameterModelTreatmentDosageDurationOutcomeReference
Uterine Wet WeightOvariectomized RatsThis compoundHigh Dose (DG-H)12 weeksMild uterotrophic effect[3]
Body WeightOvariectomized RatsThis compoundHigh Dose (DG-H)12 weeksInhibited OVX-induced weight gain[3]
Bone Mineral Density (Femur)Ovariectomized RatsThis compoundHigh Dose (DG-H)12 weeksSignificantly increased compared to untreated OVX rats[3]
Serum Progesterone (P4)Sham and OVX RatsThis compound10, 50, 100 mg/kg/day8 weeksIncreased in Sham rats at 100 mg/kg/day; no significant change in OVX rats[4]
Serum Estradiol (E2)Sham and OVX RatsThis compound10, 50, 100 mg/kg/day8 weeksNo significant change in either group[4]

Mammary Gland Stimulation in Ovariectomized Mice:

In ovariectomized mice, subcutaneous administration of this compound at doses of 20 and 40 mg/kg body weight for 15 days resulted in the stimulation of mammary epithelium growth.[5] This was evidenced by an increase in DNA content, a greater number of ducts, and the appearance of terminal end buds, all characteristic of estrogenic stimulation.[5]

In Vitro Evidence and Receptor Binding

The estrogenic effects of this compound are believed to be mediated, at least in part, through direct interaction with estrogen receptors (ERs).

Estrogen Receptor Binding:

An estrogen receptor binding assay demonstrated that this compound has a strong ability to displace [3H]estradiol bound to the estrogen receptor, with an IC50 of 10 nM.[6] This indicates a direct interaction with the receptor, which can initiate downstream signaling cascades. Molecular docking studies have further supported the potential of this compound to bind to both ERα and ERβ.[7]

Stimulation of Ovarian Cell Functions:

In vitro studies using porcine ovarian granulosa cells have shown that this compound can promote the release of testosterone and estradiol while inhibiting progesterone output.[1][8] In cultured rabbit ovarian fragments, this compound stimulated the release of both progesterone and insulin-like growth factor I (IGF-I).[1][8]

Cell TypeTreatmentConcentrationEffect on SteroidogenesisReference
Porcine Ovarian Granulosa CellsThis compound1, 10, or 100 µg/mLInhibited progesterone, promoted testosterone and estradiol release[1][8]
Rabbit Ovarian FragmentsThis compound1, 10, or 100 µg/mLStimulated progesterone and IGF-I release[1][8]

Anti-Estrogenic Effects of this compound

In contrast to its estrogen-like activities, several studies have reported no estrogenic or even anti-estrogenic effects of this compound, particularly in the context of cancer cell proliferation.

Lack of Uterotrophic Effect in Immature Rats

A uterotrophic assay in immature female rats, a standard test for estrogenicity, showed that oral administration of this compound at doses of 20, 100, and 200 mg/kg for three consecutive days did not affect uterine wet weight, epithelial height, or the number of endometrial glands.[9][10] Furthermore, the expression of estrogen receptor alpha (ERα), progesterone receptor (PR), and lactoferrin (a sensitive marker for estrogen action) remained unaltered.[9][10] This suggests that in this specific model and dosing regimen, this compound does not act as an estrogen agonist.[9][10]

Anti-Proliferative Effects in Cancer Cells

This compound has demonstrated anti-proliferative effects in estrogen receptor-positive breast cancer cells, such as MCF-7.[11] It has been shown to inhibit the growth of these cells by activating caspase-3 and upregulating the p53 tumor suppressor gene.[11] This anti-cancer activity points towards an anti-estrogenic mechanism in this context.

Signaling Pathways Modulated by this compound

The dual estrogenic and anti-estrogenic effects of this compound can be attributed to its ability to modulate multiple signaling pathways.

Estrogen Receptor-Mediated Signaling

This compound's interaction with estrogen receptors can trigger a cascade of intracellular events. In osteoblasts, this compound has been shown to up-regulate Vascular Endothelial Growth Factor-A (VEGF-A) and promote angiogenesis through an ER-dependent mechanism involving the activation of Src kinase, phosphatidylinositol 3-kinase (PI3K)/Akt, and p38 mitogen-activated protein kinase (MAPK) pathways.[6] This effect was inhibited by the estrogen receptor antagonists ICI 182,780 and tamoxifen.[6]

Estrogenic_Signaling_of_this compound This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds to Src Src Kinase ER->Src Activates PI3K PI3K Src->PI3K Activates p38 p38 MAPK Src->p38 Activates Akt Akt PI3K->Akt Activates HIF1a HIF-1α Akt->HIF1a Stabilizes & Activates p38->HIF1a Activates VEGFA VEGF-A Expression HIF1a->VEGFA Induces Angiogenesis Angiogenesis VEGFA->Angiogenesis Promotes

Caption: Estrogenic signaling cascade of this compound in osteoblasts.
Signaling in Cancer Cells

In the context of breast cancer, this compound's mechanism appears to be more complex, involving the modulation of pathways that control cell proliferation, invasion, and apoptosis. It has been shown to act on cell surface proteins like IGF1R and PDGFRB, and cytoplasmic proteins such as MDM2, STAT3, and SRC.[11]

Anti_Estrogenic_Signaling_of_this compound This compound This compound IGF1R IGF1R This compound->IGF1R PDGFRB PDGFRB This compound->PDGFRB MDM2 MDM2 This compound->MDM2 This compound->MDM2 Inhibits STAT3 STAT3 This compound->STAT3 This compound->STAT3 Inhibits SRC SRC This compound->SRC This compound->SRC Inhibits Proliferation Cell Proliferation IGF1R->Proliferation Invasion_Metastasis Invasion & Metastasis IGF1R->Invasion_Metastasis Angiogenesis Angiogenesis IGF1R->Angiogenesis PDGFRB->Proliferation PDGFRB->Invasion_Metastasis PDGFRB->Angiogenesis p53 p53 MDM2->p53 Inhibits STAT3->Proliferation SRC->Proliferation SRC->Invasion_Metastasis Apoptosis Apoptosis p53->Apoptosis Promotes

Caption: Anti-proliferative signaling of this compound in breast cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key experiments used to evaluate the estrogenic and anti-estrogenic effects of this compound.

Uterotrophic Assay in Immature Rats

This assay is a standard in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight.

Uterotrophic_Assay_Workflow Start Start: Immature Female Rats (e.g., 19 days old) Grouping Divide into Control and Treatment Groups Start->Grouping Dosing Daily Oral Dosing for 3 Consecutive Days Grouping->Dosing Sacrifice Sacrifice 24h After Last Dose (e.g., on day 22) Dosing->Sacrifice Dissection Dissect and Weigh Uterus Sacrifice->Dissection Analysis Histological and Immunohistochemical Analysis Dissection->Analysis Endpoint Endpoint: Compare Uterine Weight, Epithelial Height, ERα, PR, Lactoferrin Expression Analysis->Endpoint

Caption: Workflow for the rat uterotrophic assay.

Protocol Details:

  • Animal Model: Immature female rats (e.g., Wistar strain), approximately 19 days old.[9][10]

  • Groups:

    • Vehicle control (e.g., corn oil).

    • Positive control (e.g., 17α-ethynylestradiol, 0.3-1 µg/kg).[9][10]

    • Test groups (e.g., this compound at 20, 100, 200 mg/kg).[9][10]

  • Administration: Daily oral gavage for 3 consecutive days.[9][10]

  • Endpoint Measurement: 24 hours after the last dose, animals are euthanized. The uterus is excised, trimmed of fat, and weighed (wet weight).[9][10]

  • Further Analysis: Uterine tissues can be fixed for histological examination (epithelial height, number of glands) and immunohistochemistry for ERα, PR, and lactoferrin expression.[9][10]

Estrogen Receptor Competitive Binding Assay

This in vitro assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Protocol Details:

  • Reagents:

    • Source of estrogen receptors (e.g., recombinant human ERα or ERβ, or cytosolic extracts from target tissues).

    • Radiolabeled ligand (e.g., [3H]17β-estradiol).

    • Test compound (this compound) at various concentrations.

    • Assay buffer.

  • Procedure:

    • Incubate a fixed amount of ER with a fixed concentration of [3H]17β-estradiol and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the receptor-bound from the free radioligand (e.g., using hydroxylapatite or dextran-coated charcoal).

    • Quantify the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Luciferase Reporter Gene Assay for Estrogenic Activity

This cell-based assay measures the ability of a compound to activate gene transcription through an estrogen response element (ERE).

Luciferase_Reporter_Assay_Workflow Start Start: Cells Stably Transfected with ERE-Luciferase Reporter Construct (e.g., T47D, MCF-7) Plating Plate Cells in 96-well Plates Start->Plating Treatment Treat with Test Compound (this compound) and/or Estradiol (for anti-estrogenicity) Plating->Treatment Incubation Incubate for a Defined Period (e.g., 24 hours) Treatment->Incubation Lysis Lyse Cells and Add Luciferase Substrate Incubation->Lysis Measurement Measure Luminescence using a Luminometer Lysis->Measurement Endpoint Endpoint: Quantify Luciferase Activity as a measure of Estrogenic/Anti-Estrogenic Effect Measurement->Endpoint

Caption: Workflow for a luciferase reporter gene assay.

Protocol Details:

  • Cell Line: A suitable cell line expressing estrogen receptors (e.g., MCF-7, T47D) stably transfected with a plasmid containing an ERE linked to a luciferase reporter gene.[12][13][14]

  • Cell Culture: Culture cells in appropriate media, often switching to a phenol red-free medium with charcoal-stripped serum to reduce background estrogenic activity before the experiment.

  • Assay Procedure:

    • Plate cells in a 96-well plate and allow them to attach.

    • For estrogenic activity, treat cells with various concentrations of this compound.

    • For anti-estrogenic activity, co-treat cells with a fixed concentration of 17β-estradiol and varying concentrations of this compound.[12]

    • Include appropriate controls (vehicle, estradiol alone).

    • Incubate for a sufficient time (e.g., 24 hours) to allow for gene transcription and protein expression.

  • Luminescence Measurement:

    • Lyse the cells and add a luciferase assay reagent containing the substrate (luciferin).

    • Measure the light output using a luminometer.[15]

  • Data Analysis:

    • Normalize luciferase activity to a measure of cell viability (e.g., total protein content or a viability assay) to account for cytotoxicity.

    • Express results as fold induction over vehicle control or as a percentage of the maximal response to estradiol.

Conclusion and Future Perspectives

The available evidence paints a nuanced picture of this compound's interaction with the estrogen signaling pathway. While some studies demonstrate weak estrogenic effects, particularly at higher doses in vivo, others show a lack of estrogenicity or even anti-estrogenic, anti-proliferative effects in cancer cell lines. This dual nature is likely dependent on the specific cell type, the expression levels of ERα and ERβ, the presence of co-regulators, and the administered dose.

For researchers and drug development professionals, this complexity presents both challenges and opportunities. The potential for this compound to act as a selective estrogen receptor modulator (SERM) warrants further investigation. Future research should focus on:

  • Receptor-Specific Effects: Elucidating the differential effects of this compound on ERα- and ERβ-mediated signaling.

  • Dose-Response Studies: Conducting comprehensive dose-response studies in various in vivo and in vitro models to establish clear thresholds for estrogenic and anti-estrogenic activities.

  • Metabolite Activity: Investigating whether the in vivo effects of this compound are due to the parent compound or its metabolites.

  • Clinical Trials: Well-designed clinical trials are needed to translate the preclinical findings into potential therapeutic applications, for instance, in the management of menopausal symptoms or as an adjunct in cancer therapy.

By continuing to unravel the intricate mechanisms of this compound's actions, the scientific community can better harness its therapeutic potential while ensuring its safe and effective use.

References

Methodological & Application

Application Note: Protocol for Diosgenin Extraction from Dioscorea Tubers Using Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diosgenin is a vital steroidal sapogenin primarily extracted from the tubers of Dioscorea species (wild yam).[1][2] It serves as a crucial precursor for the semi-synthesis of numerous steroidal drugs, including corticosteroids, sex hormones, and oral contraceptives.[1][3][4] In its natural state within the plant, this compound exists as a glycoside (saponin), most commonly dioscin, where it is bound to sugar moieties.[4][5] To isolate the active aglycone (this compound), these sugar chains must be cleaved. Acid hydrolysis is a widely employed chemical method to achieve this, breaking the glycosidic bonds and liberating the this compound for subsequent extraction with an organic solvent.[1][5][6]

This document provides a detailed protocol for the extraction of this compound from Dioscorea tubers using acid hydrolysis, summarizing various experimental conditions and presenting a generalized, robust methodology.

Quantitative Data Summary

The efficiency of this compound extraction is highly dependent on the Dioscorea species, acid type, concentration, temperature, and hydrolysis time. The following table summarizes quantitative data from various published protocols.

Dioscorea SpeciesAcid & ConcentrationTemperature & TimeKey Findings & Yield/PurityReference
D. nipponicaH₂SO₄ (6 μL/mL) in a biphase system (petroleum ether)140°C for 2 h (Pressurized)Achieved a high yield of 1.87%. This pressurized biphase method was 85.1% more effective than conventional methods while reducing H₂SO₄ consumption by 92.5%.[7]
D. nipponicaH₂SO₄ (3 mol/L)100°C for 3 hThis "cleaning process" on an intermediate extract resulted in a this compound yield of 31.07% and purity of 72.30%.[8]
D. deltoideaHCl (10%)98°C for 60 minOptimized conditions (solid:solvent ratio 1:45, particle size 1.25 mm, time 45 min, temp 45°C) yielded a maximum of 1.204% this compound.[9]
Various (D. bulbifera, D. alata, etc.)Ethanolic H₂SO₄ (1M)80°C for 8 hThis compound content in seven species ranged from 0.001% to 0.003% on a dry weight basis.[3]
D. alata20% H₂SO₄ in 70% isopropanolReflux for 8 hThe this compound content was found to be 0.133% in dried tubers.[4]
Generic DioscoreaHCl (3N) in a biphase system (xylene)Reflux for 4 hA simplified method for direct hydrolysis and extraction into the xylene layer, suitable for GC analysis.[10]
D. zingiberensisH₂SO₄ (1.0 mol/L)Pre-fermentation at 40°C for 24h, then hydrolysis for 4hFermentative acid hydrolysis method yielded up to 2.402% this compound.[11]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for this compound extraction using acid hydrolysis.

Diosgenin_Extraction_Workflow Tuber Dioscorea Tuber Collection Prep Preparation (Wash, Dry, Pulverize to <40 mesh) Tuber->Prep Hydrolysis Acid Hydrolysis (e.g., H₂SO₄ or HCl, Heat) Prep->Hydrolysis Filter Filtration Hydrolysis->Filter Residue Solid Residue (Aglycone) Filter->Residue Filtrate Aqueous Filtrate (Sugars, Impurities) (Discard) Filter->Filtrate SolventExt Solvent Extraction (e.g., Hexane, Chloroform) Residue->SolventExt Combine Combine & Wash Organic Phases (5% Alkali, then Water) SolventExt->Combine Dry Dry Organic Phase (e.g., Anhydrous Na₂SO₄) Combine->Dry Evap Solvent Evaporation (Rotary Evaporator) Dry->Evap Crude Crude this compound Evap->Crude Analysis Analysis & Quantification (HPTLC, HPLC, GC) Crude->Analysis

Caption: Workflow for this compound Extraction via Acid Hydrolysis.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common methodologies.[3][4][9] Researchers should optimize parameters such as acid concentration, temperature, and time based on the specific Dioscorea species and available equipment.

Materials and Reagents
  • Plant Material: Dried tubers of Dioscorea species.

  • Acids: Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), analytical grade.

  • Solvents:

    • Ethanol (70-95%)

    • n-Hexane or Petroleum Ether (boiling range 90-120°C) or Chloroform, analytical grade.[3][7]

  • Neutralizing Agent: 5% Sodium hydroxide (NaOH) or other alkali solution.[3]

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[3][4]

  • Standards: this compound standard (≥95% purity) for analytical comparison (e.g., from Sigma-Aldrich).

  • Water: Distilled or deionized water.

Equipment
  • Grinder or mill

  • Horizontal tray dryer or oven

  • Soxhlet extractor (optional, for pre-extraction of saponins)

  • Reflux condenser and heating mantle or high-pressure reaction kettle.[7]

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Separatory funnel

  • Rotary evaporator

  • Analytical equipment (HPTLC, HPLC, or GC system).[3][10][12]

Preparation of Tuber Material
  • Washing and Slicing: Thoroughly wash the fresh Dioscorea tubers to remove soil and debris. Slice them into thin pieces to facilitate drying.

  • Drying: Dry the tuber slices in a horizontal tray dryer or a laboratory oven at a controlled temperature (e.g., 60-80°C) until they are brittle and constant weight is achieved.[3][13]

  • Pulverization: Grind the dried tuber slices into a fine powder using a grinder. Sieve the powder to a uniform particle size (e.g., 40-mesh) for consistent reaction kinetics.[3][9] Store the powder in a dry, airtight container.

Acid Hydrolysis and Extraction Procedure

This procedure directly hydrolyzes the powdered tuber material.

  • Hydrolysis Setup: Place 10 g of the dried tuber powder into a round-bottom flask.[3]

  • Add Hydrolysis Solution: Add 50-100 mL of the acidic solution. Common solutions include:

    • Option A (Sulfuric Acid): 1M ethanolic sulfuric acid.[3]

    • Option B (Hydrochloric Acid): 2N-3N aqueous HCl.[6][10]

  • Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture in a water bath or on a heating mantle. Maintain the temperature at 80-100°C and reflux for 4-8 hours.[3][10] Vigorous stirring is recommended if possible. For pressurized hydrolysis, the reaction can be performed at higher temperatures (e.g., 120-140°C) for a shorter duration (1-3 hours) in a sealed reaction kettle.[7][11]

  • Cooling and Filtration: After the hydrolysis period, cool the mixture to room temperature. Filter the hydrolysate through a Buchner funnel. The solid residue contains the liberated this compound (aglycone), while the aqueous filtrate contains sugars and other water-soluble components.

  • Washing Residue: Wash the solid residue on the filter paper with distilled water until the washings are neutral to pH paper. This removes residual acid.

  • Drying Residue: Dry the washed residue in an oven at 60-80°C until completely dry.

Purification and Isolation
  • Solvent Extraction: Transfer the dried residue into a flask or a Soxhlet thimble. Extract the this compound using an organic solvent like n-hexane or chloroform for several hours.[3][9] Typically, 3-5 extraction cycles are performed using 50 mL of solvent each time.

  • Combine and Wash Extracts: Pool the organic extracts into a separatory funnel. Wash the combined extract three times with a 5% alkali solution (e.g., NaOH) to remove any remaining acidic impurities.[3]

  • Water Wash: Subsequently, wash the organic phase with distilled water until the aqueous layer is neutral.[3][4]

  • Drying: Pass the washed organic extract through a column or funnel containing anhydrous sodium sulfate to remove any residual water.[3][4]

  • Concentration: Concentrate the dried extract to dryness using a rotary evaporator at a temperature of approximately 40-50°C.[3][4] The resulting dry residue is the crude this compound extract.

Analysis and Quantification

The this compound content in the crude extract can be determined using various chromatographic techniques.

  • HPTLC: Dissolve the crude extract in methanol or chloroform. Apply the sample to a silica gel HPTLC plate alongside a standard this compound solution. A common mobile phase is a mixture of toluene, ethyl acetate, and formic acid (e.g., 6:5:1 v/v).[3] After development, the plate is sprayed with a derivatizing agent (e.g., anisaldehyde-sulfuric acid) and heated for spot visualization.[3]

  • HPLC-UV: For more precise quantification, HPLC is used. The extract is dissolved in a suitable solvent (e.g., acetonitrile/water mixture) and analyzed on a C18 column.[12][14] Detection is typically performed at around 202-205 nm.[12]

  • Gas Chromatography (GC): GC can also be used for quantification, often after derivatization of the sample.[10]

References

High-Yield Diosgenin Isolation and Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of advanced and classical techniques for the high-yield isolation and purification of diosgenin, a critical steroidal sapogenin precursor for the pharmaceutical industry. This document details optimized protocols for various extraction and purification methods, presents comparative quantitative data, and includes visual workflows to guide researchers in selecting and implementing the most suitable procedures for their specific needs.

Introduction

This compound is a naturally occurring steroidal sapogenin found in various plant species, most notably those of the Dioscorea (yam) and Trigonella (fenugreek) genera.[1][2] Its primary importance lies in its role as a key starting material for the synthesis of numerous steroidal drugs, including corticosteroids, sex hormones, and oral contraceptives.[3] The efficient extraction and purification of this compound from plant biomass are therefore critical processes in the pharmaceutical industry. This document outlines several high-yield methods, from traditional acid hydrolysis to modern green extraction techniques, providing detailed protocols and comparative data to aid in methodological selection and optimization.

I. High-Yield Isolation Techniques

The isolation of this compound from plant material first requires the hydrolysis of its glycosidic form (saponins like dioscin) to liberate the aglycone (this compound). This is typically followed by extraction with an organic solvent. Several methods have been developed to enhance the efficiency of this process.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which leads to higher extraction yields in shorter times and at lower temperatures compared to conventional methods.[4]

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and plant matrix, causing cell rupture due to increased internal pressure. This rapid heating leads to a significantly reduced extraction time and solvent consumption.[5][6]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, most commonly using carbon dioxide (CO₂), is a green extraction technique that offers high selectivity and yields pure extracts without residual organic solvents.[7][8] The properties of supercritical CO₂ can be tuned by modifying pressure and temperature.

Acid Hydrolysis

This is the most traditional and widely used method for liberating this compound from its saponins. It involves heating the plant material in the presence of a strong acid.[9][10] While effective, it can lead to the degradation of the target compound and generates significant acid waste.[11]

Enzymatic and Fermentation-Assisted Hydrolysis

These methods offer a greener alternative to acid hydrolysis, using specific enzymes or microbial fermentation to break the glycosidic bonds of saponins.[12][13] These techniques are highly specific and operate under mild conditions, reducing the risk of this compound degradation and minimizing environmental impact.[11][14]

II. Comparative Data for Isolation Techniques

The following tables summarize quantitative data from various studies to facilitate the comparison of different this compound isolation methods.

Table 1: Comparison of Modern Extraction Techniques for this compound

Extraction MethodPlant SourceSolventKey ParametersYieldReference
Ultrasound-Assisted Extraction (UAE)Dioscorea zingiberensis70% Ethanol100W power, 30 min, 2 cycles2.57%[15]
Ultrasound-Assisted Extraction (UAE)Trigonella foenum-graecum80% Ethanol60 min21.48% (extract), 40.37 mg/100g (this compound)[16]
Microwave-Assisted Extraction (MAE)Dioscorea zingiberensis75% Ethanol600W power, 75°C, 6 min, 3 cyclesNot specified for this compound, optimized for total saponins[6]
Microwave-Assisted Extraction (MAE)Trigonella foenum-graecum80% Ethanol6 min7.83% (extract), 35.50 mg/100g (this compound)[16]
Supercritical Fluid Extraction (SFE)Dioscorea nipponicaSupercritical CO₂ with 95% Ethanol as entrainer35.0 MPa, 45°C, 3 hHigher than traditional solvent extraction[8]
Supercritical Fluid Extraction (SFE)Rhizoma dioscoreaeSupercritical CO₂ with 95% Ethanol as modifier35 MPa, 65°C, 180 minNot specified, focused on purification[17]

Table 2: Comparison of Hydrolysis Techniques for this compound Extraction

Hydrolysis MethodPlant SourceReagent/EnzymeKey ParametersYieldReference
Pressurized Biphase Acid HydrolysisDiscorea nipponicaH₂SO₄ in H₂O/Petroleum Ether140°C, 2 h1.87%[18][19]
Fermentation-Acid HydrolysisDioscorea scutellariaeNatural fermentation followed by 1.0M H₂SO₄40°C for 24h (fermentation), 4h hydrolysis2.402%[13]
Enzymatic HydrolysisDioscorea zingiberensisMultienzymatic catalysisOptimized conditions>96% purity[7][12]
Acid Hydrolysis with Solid Acid CatalystDioscorea nipponicaFe₃O₄@SiO₂-Pr-S-Pr-SO₃H120°C, 7 h in Ethanol24.18%[10]

III. Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Dioscorea zingiberensis

Objective: To extract this compound with high efficiency using ultrasonication.

Materials:

  • Dried and powdered rhizome of Dioscorea zingiberensis

  • 70% Ethanol

  • Ultrasonic bath or probe sonicator (e.g., 100W)

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered plant material.

  • Add the powder to a flask with 100 mL of 70% ethanol (solid-to-solvent ratio of 1:10 g/mL).[15]

  • Place the flask in an ultrasonic bath and sonicate at 100W for 30 minutes.[15]

  • Filter the mixture to separate the extract from the plant residue.

  • Repeat the extraction process on the residue with fresh solvent for another 30 minutes to maximize yield.[15]

  • Combine the extracts from both cycles.

  • Concentrate the combined extract using a rotary evaporator to obtain the crude this compound extract.

  • Proceed with purification steps.

Protocol 2: Pressurized Biphase Acid Hydrolysis and Extraction of this compound

Objective: To achieve a high yield of this compound through a one-step hydrolysis and extraction process with reduced acid consumption.

Materials:

  • Dried and powdered tubers of Discorea nipponica

  • Sulfuric acid (H₂SO₄) solution (6 µL/mL)

  • Petroleum ether (boiling range 90-120°C)

  • Pressurized reaction vessel (autoclave)

  • Heating system

Procedure:

  • Weigh 8 g of the powdered plant material (or an equivalent amount of pre-extracted total saponins).[18][19]

  • Place the material in a pressurized reaction vessel.

  • Add 50 mL of the 6 µL/mL H₂SO₄ solution and 50 mL of petroleum ether to create a biphase system.[18][19]

  • Seal the vessel and heat to 140°C for 2 hours with stirring.[18][19]

  • After cooling, carefully open the vessel and separate the upper petroleum ether layer, which contains the this compound.

  • The petroleum ether phase can be washed, dried, and evaporated to yield crude this compound.

IV. Purification Techniques

Crude this compound extracts require further purification to remove impurities such as fatty acids, pigments, and other lipids.

Recrystallization

A common and effective method for purifying crude this compound is recrystallization from a suitable solvent, such as acetone or ethanol. This process yields high-purity crystalline this compound.

Column Chromatography

Silica gel column chromatography is widely used for the purification of this compound.[20] A solvent system, often a gradient of hexane and ethyl acetate, is used to elute the compounds, with fractions containing this compound being collected and combined.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a support-free liquid-liquid partition chromatography technique that is highly effective for separating and purifying natural products. It has been successfully applied to purify this compound from crude extracts with high purity.[7][17]

Protocol 3: Purification of this compound by Column Chromatography

Objective: To purify crude this compound extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Solvents: n-hexane, ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard this compound for TLC comparison

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

  • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small percentage of ethyl acetate).

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin elution with a mobile phase of n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation by spotting fractions onto a TLC plate alongside a this compound standard. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

  • Combine the fractions that show a pure spot corresponding to the this compound standard.

  • Evaporate the solvent from the combined pure fractions to obtain purified this compound.

V. Visual Workflows

The following diagrams illustrate the workflows for the described this compound isolation and purification processes.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Hydrolysis & Extraction cluster_purification Purification PlantMaterial Plant Material (e.g., Dioscorea, Trigonella) Drying Drying PlantMaterial->Drying Grinding Grinding to Powder Drying->Grinding Powder Powdered Material Grinding->Powder AcidHydrolysis Acid Hydrolysis (e.g., H₂SO₄, HCl) Powder->AcidHydrolysis UAE Ultrasound-Assisted Extraction (UAE) Powder->UAE MAE Microwave-Assisted Extraction (MAE) Powder->MAE SFE Supercritical Fluid Extraction (SFE) Powder->SFE CrudeExtract Crude this compound Extract AcidHydrolysis->CrudeExtract UAE->CrudeExtract MAE->CrudeExtract SFE->CrudeExtract Crude Crude Extract CrudeExtract->Crude Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography HSCCC HSCCC Crude->HSCCC Purethis compound High-Purity this compound Recrystallization->Purethis compound ColumnChromatography->Purethis compound HSCCC->Purethis compound UAE_Protocol start Start: Powdered Dioscorea zingiberensis (10g) mix Mix with 100mL 70% Ethanol start->mix sonicate1 Sonicate (100W, 30 min) mix->sonicate1 filter1 Filter sonicate1->filter1 residue1 Residue filter1->residue1 solid extract1 Collect Extract 1 filter1->extract1 liquid add_solvent Add fresh 100mL 70% Ethanol residue1->add_solvent combine Combine Extracts extract1->combine sonicate2 Sonicate (100W, 30 min) add_solvent->sonicate2 filter2 Filter sonicate2->filter2 extract2 Collect Extract 2 filter2->extract2 extract2->combine evaporate Rotary Evaporation combine->evaporate end End: Crude this compound Extract evaporate->end Purification_Logic Crude Crude this compound Extract PurityCheck Assess Purity (TLC/HPLC) Crude->PurityCheck HighPurity High Purity? PurityCheck->HighPurity FinalProduct Final Product (>95% Purity) HighPurity->FinalProduct Yes PurificationStep Select Purification Method HighPurity->PurificationStep No Recrystal Recrystallization (High concentration) PurificationStep->Recrystal ColumnChrom Column Chromatography (Complex mixture) PurificationStep->ColumnChrom HSCCC HSCCC (High throughput/purity) PurificationStep->HSCCC Recrystal->Crude re-process ColumnChrom->Crude re-process HSCCC->Crude re-process

References

HPLC-DAD method for quantification of diosgenin in plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-DAD method for the quantification of diosgenin in plant extracts is a crucial analytical tool for the pharmaceutical and nutraceutical industries. This compound, a steroidal sapogenin, serves as a vital precursor for the synthesis of various steroidal drugs, including corticosteroids and sex hormones.[1][2] It is naturally found in various plants, most notably in species of Dioscorea (wild yam), Trigonella foenum-graecum (fenugreek), and Costus.[2][3] Accurate quantification of this compound in plant extracts is essential for quality control, standardization of herbal formulations, and screening for high-yielding plant sources.[4]

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used technique for this purpose.[3] The method offers high selectivity, sensitivity, and accuracy for separating and quantifying this compound from complex plant matrices.[1][5] Since this compound is present in plants primarily as glycosides (saponins like dioscin), a hydrolysis step is typically required to liberate the aglycone (this compound) before chromatographic analysis.[2][3][6]

Principle of the Method

The method is based on the separation of this compound from other components in the plant extract using reverse-phase HPLC. The separation occurs on a nonpolar stationary phase (typically a C18 or C8 column) with a polar mobile phase. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted. The Diode Array Detector measures the absorbance of the eluate across a range of wavelengths, providing both quantitative data and spectral information to confirm the peak's identity. As this compound lacks a strong chromophore, detection is typically performed at a low UV wavelength, around 203 nm.[7][8][9][10] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from known concentrations of a certified this compound standard.

Experimental Protocol

This protocol provides a comprehensive procedure for the extraction, hydrolysis, and quantification of this compound from plant materials.

Apparatus and Materials
  • Apparatus :

    • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

    • Analytical balance.

    • Soxhlet apparatus or microwave extractor.

    • Reflux condenser and heating mantle.

    • Rotary evaporator.

    • pH meter.

    • Vortex mixer and sonicator.

    • Syringe filters (0.45 µm).

    • Analytical column: Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Chemicals and Reagents :

    • This compound reference standard (>95% purity).

    • HPLC grade methanol, acetonitrile, and water.

    • Analytical grade hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][9]

    • Petroleum ether or n-hexane.[11][12]

    • Chloroform.[4][13]

    • Sodium hydroxide (NaOH).[13]

    • Anhydrous sodium sulfate.[12]

Sample Preparation: Extraction and Hydrolysis
  • Drying and Grinding : Dry the plant material (e.g., tubers, seeds, leaves) at 50-60°C until constant weight and grind into a fine powder (40-60 mesh).

  • Defatting (Optional but Recommended) : Extract the powdered plant material (approx. 10 g) with petroleum ether or n-hexane for 6 hours in a Soxhlet apparatus to remove lipids.[11] Air-dry the defatted material.

  • Saponin Extraction : Extract the defatted powder with 80% ethanol or methanol using a suitable method (e.g., reflux for 3 hours or sonication three times for 30 minutes each).[4][11]

  • Concentration : Filter the extract and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

  • Acid Hydrolysis :

    • Dissolve the dried extract in a mixture of methanol and 2N HCl (e.g., 80:20 v/v).[13]

    • Reflux the mixture at 80-100°C for 2 to 6 hours to hydrolyze the saponin glycosides into the aglycone, this compound.[11][13]

  • This compound Isolation (Liquid-Liquid Extraction) :

    • After cooling, filter the hydrolysate.

    • Concentrate the filtrate to remove most of the methanol.

    • Extract the aqueous residue three times with an equal volume of chloroform or n-hexane.[4][13]

    • Combine the organic layers and wash them sequentially with 2N NaOH solution and then with distilled water until the washings are neutral.[11][13]

    • Dry the final organic layer over anhydrous sodium sulfate.[12]

  • Final Sample Preparation :

    • Evaporate the dried organic solvent to dryness.

    • Reconstitute the residue in a known volume of methanol or the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions
  • Column : C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : Isocratic mixture of acetonitrile and water (90:10 v/v).[7][8][10]

  • Flow Rate : 1.0 mL/min.[8][10][11][13]

  • Injection Volume : 10-20 µL.[9][14]

  • Column Temperature : 25-35°C.[1][15]

  • DAD Wavelength : 203 nm.[7][8][9][10]

Standard Preparation and Calibration
  • Stock Solution : Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1000 µg/mL.

  • Working Standards : Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.[4]

  • Calibration Curve : Inject each working standard in triplicate and record the peak area. Construct a calibration curve by plotting the average peak area against the concentration. The linearity should be confirmed by a correlation coefficient (r²) value ≥ 0.999.

Method Validation Summary

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[13] Key validation parameters include:

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of this compound in a blank sample and by comparing the UV spectrum of the peak in the sample with that of the standard.

  • Linearity : The method's ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed over a range of concentrations (e.g., 2-100 µg/mL).[10][13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of analyte that can be reliably detected and quantified, respectively.[1][16]

  • Accuracy : Determined by performing recovery studies, where a known amount of standard is added to a pre-analyzed sample. Recoveries are typically expected to be within 90-110%.[13]

  • Precision : Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple replicates of a sample. The relative standard deviation (%RSD) should typically be less than 2%.[13]

  • Robustness : The method's capacity to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[13]

Quantitative Data Summary

The following table summarizes HPLC-DAD conditions and validation parameters from various studies for the quantification of this compound.

Plant MatrixColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Linearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Trigonella foenum-graecum (Fenugreek)C18Acetonitrile:Water (90:10)1.0203~10.52-10---
Chamaecostus cuspidatusC18Acetonitrile:Water0.5232~7.09-0.7532.34191.90
Tribulus terrestrisC8Gradient: ACN/MeOH & Buffer1.0201-8.03-160.58---
Dioscorea zingiberensisC18Acetonitrile:Water (90:10)1.0203~18.060.0625-1.0 µg (injected)0.0372 µg (injected)0.1127 µg (injected)-
Fenugreek VarietiesC18--194~14.09-0.03120.102-
Dioscorea polygonoidesC18Acetonitrile:Water (90:10)1.0194~11.850-300--97

Workflow for this compound Quantification

The entire process, from sample collection to final data analysis, follows a systematic workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Plant Plant Material (Tuber, Seed, etc.) DryGrind Drying & Grinding Plant->DryGrind Defat Defatting (Petroleum Ether) DryGrind->Defat Extract Saponin Extraction (Methanol/Ethanol) Defat->Extract Hydrolyze Acid Hydrolysis (HCl/H₂SO₄) Extract->Hydrolyze LLE Liquid-Liquid Extraction (Chloroform) Hydrolyze->LLE FinalPrep Solvent Evaporation & Reconstitution LLE->FinalPrep Inject Sample Injection into HPLC FinalPrep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect DAD Detection (203 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Peak Peak Identification & Integration Chromatogram->Peak Quantify Quantification (vs. Calibration Curve) Peak->Quantify Report Final Report (mg/g) Quantify->Report Standard This compound Standard CalCurve Prepare Calibration Curve Standard->CalCurve CalCurve->Quantify

References

Application Note: Analysis of Diosgenin using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diosgenin, a steroidal sapogenin, is a vital precursor in the pharmaceutical industry for the synthesis of various steroidal drugs, including corticosteroids and sex hormones.[1] It is naturally abundant in plants such as Dioscorea species (wild yam), Trigonella foenum-graecum (fenugreek), and Smilax china.[1] Accurate and reliable quantification of this compound in different matrices, including plant materials and biological samples, is crucial for quality control, pharmacological research, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities.[2][3]

This application note provides a comprehensive protocol for the extraction, identification, and quantification of this compound from plant sources using GC-MS.

Principle

In its natural state, this compound primarily exists as glycosides (saponins), which are not volatile enough for GC analysis. The core of the methodology involves the acid hydrolysis of these saponins to cleave the sugar moieties, liberating the free this compound aglycone. The liberated this compound is then extracted using an organic solvent. The extract is subsequently injected into the GC-MS system. In the gas chromatograph, this compound is separated from other components based on its boiling point and interaction with the capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, characterized by a specific fragmentation pattern, serves as a fingerprint for unambiguous identification and quantification. The ion at m/z 139 is a particularly characteristic fragment for spirostanol sapogenins like this compound.[4]

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for analyzing this compound in plant tubers and seeds.[2][5][6]

1. Sample Preparation and Extraction

  • Drying and Grinding: Dry the plant material (e.g., yam tubers, fenugreek seeds) in an oven at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved.[7] Grind the dried material into a fine powder using a mechanical grinder.

  • Defatting (Optional but Recommended): To remove lipids that can interfere with the analysis, perform a Soxhlet extraction on the powdered sample with a non-polar solvent like petroleum ether for approximately 4-6 hours.[2][7] Discard the solvent and allow the defatted plant material to air dry.

  • Acid Hydrolysis:

    • Weigh approximately 100 mg of the defatted powder into a reaction vial.[2]

    • Add 5 mL of deionized water and 5 mL of 1 M sulfuric acid in 70% aqueous 2-propanol.[2]

    • Seal the vial and heat the mixture in an autoclave or a heating block at 120°C for 2-3 hours to hydrolyze the saponins.[2]

    • Allow the mixture to cool to room temperature.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the cooled, hydrolyzed mixture to a centrifuge tube.

    • Add an equal volume of an organic solvent such as cyclohexane or petroleum ether.[2][7]

    • Vortex vigorously for 2 minutes to extract the liberated this compound into the organic phase.

    • Centrifuge the mixture (e.g., at 432 x g for 2 minutes) to achieve a clear separation of the layers.[2]

    • Carefully collect the upper organic layer using a pipette.

    • Repeat the extraction process two more times with fresh solvent to ensure complete recovery.

    • Combine all organic extracts.

  • Final Sample Preparation:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.[2]

    • Reconstitute the dried residue in a precise volume (e.g., 1.0 mL) of cyclohexane or another suitable solvent for GC-MS analysis.[2]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

2. GC-MS Analysis

The following parameters are a robust starting point for the analysis of this compound.[2]

ParameterValue
Gas Chromatograph Agilent 6890N or equivalent
Mass Spectrometer Agilent 5975 or equivalent
Column HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[2]
Carrier Gas Helium, constant flow rate of 1.2 mL/min[2]
Injector Split mode (e.g., 1:1), Temperature: 250°C, Injection Volume: 1 µL[2]
Oven Program Initial temp 200°C, ramp at 10°C/min to 270°C, then 1°C/min to 286°C, then 10°C/min to 300°C, hold for 5 min[2]
MS Transfer Line 230°C[2]
Ion Source Temp. 230°C (typical)
MS Quad Temp. 150°C (typical)
Ionization Mode Electron Impact (EI) at 70 eV[2]
Acquisition Mode Full Scan (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.
SIM Target Ions Quantifier ion: m/z 139. Qualifier ions can be selected from the full spectrum (e.g., m/z 414 [M]+, 282, 253).[2][4]

3. Quantification

  • Standard Preparation: Prepare a stock solution of a certified this compound standard in the final sample solvent (e.g., cyclohexane).

  • Calibration Curve: Create a series of calibration standards by performing serial dilutions of the stock solution to cover the expected concentration range of this compound in the samples.

  • Analysis: Analyze the calibration standards using the same GC-MS method as the samples.

  • Calculation: Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 139) against the concentration of the this compound standards. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from this curve. The final content is typically expressed as mg of this compound per kg of dry weight plant material.[2]

Data Presentation

Table 1: Comparative GC-MS Parameters for this compound Analysis

ParameterMethod 1 (Dioscorea spp.)[2]Method 2 (Sisal Waste Sapogenins)[4]
Column HP-5MS (30 m x 0.25 mm x 0.25 µm)Rtx®-5 (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium, 1.2 mL/minHelium, 0.92 mL/min
Injector Temp. 250°C240°C
Oven Program 200°C -> 270°C -> 286°C -> 300°CIsothermal at 320°C for 20 min
MS Ionization EI, 70 eVEI, 70 eV

Table 2: Example Quantitative Results of this compound in Plant Material

Plant SourceMatrixThis compound Content (dry basis)Reference
Dioscorea spp.Tuber0.02 - 0.16 mg/kg[2]
Paris polyphyllaRhizome17.90% (in ethanolic extract)[8]

Visualized Workflow and Pathways

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Plant Material (e.g., Yam Tubers) B 2. Drying & Grinding A->B C 3. Defatting (Soxhlet with Petroleum Ether) B->C D 4. Acid Hydrolysis (H2SO4, 120°C) C->D E 5. Liquid-Liquid Extraction (Cyclohexane) D->E F 6. Evaporation & Reconstitution E->F G 7. GC-MS Injection F->G H 8. Chromatographic Separation (HP-5MS Column) G->H I 9. Mass Spectrometry (EI, 70 eV) H->I J 10. Peak Identification (vs. Library/Standard) I->J K 11. Quantification (Calibration Curve, SIM m/z 139) J->K L 12. Final Report (mg/kg) K->L

Caption: Workflow for the GC-MS analysis of this compound from plant material.

References

Synthesis of Novel Diosgenin Derivatives for Enhanced Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel diosgenin derivatives with enhanced bioactivity. This compound, a naturally occurring steroidal sapogenin, serves as a versatile scaffold for the development of potent therapeutic agents.[1] However, its clinical application is often limited by moderate potency, poor solubility, and low bioavailability.[1][2] Structural modification of this compound has emerged as a promising strategy to overcome these limitations and unlock its full therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[3][4][5][6]

I. Overview of Bioactivities of Synthesized this compound Derivatives

A diverse range of this compound derivatives has been synthesized, demonstrating significant enhancements in bioactivity compared to the parent compound. These derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective agents.

Anticancer Activity

Numerous studies have focused on developing this compound derivatives with potent cytotoxic effects against various cancer cell lines. Modifications at the C-3 position of the this compound A ring have been particularly successful in improving anticancer activity.[3] For instance, the introduction of quaternary phosphonium salts and hydroxamic acid moieties has been shown to increase hydrophilicity and enhance antitumor effects.[3] One representative compound, 2.2f, exhibited 7.9–341.7 times greater antiproliferative activity against four cancer cell lines compared to this compound.[3] Another derivative, compound 8, with a succinic acid linker and a piperazinyl amide terminus, displayed potent cytotoxicity against HepG2 cells with an IC50 value of 1.9 μM.[1]

Anti-inflammatory Activity

This compound and its analogues have demonstrated significant anti-inflammatory properties.[4][7][8][9] Analogue 15, an acetylated derivative, effectively inhibited the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in a dose-dependent manner without showing cytotoxicity.[4] Furthermore, opening the F-spiroacetal ring of this compound and introducing acetyl groups has led to derivatives with potent anti-inflammatory activity, with compound 4m showing an IC50 value of 0.449 ± 0.050 μM for inhibiting NO production in LPS-activated RAW264.7 cells.[5]

Antimicrobial Activity

The antimicrobial potential of this compound has been enhanced through the synthesis of various derivatives. Triazolyl analogs of this compound, synthesized via click chemistry, have shown notable antifungal activity.[10] Specifically, derivatives Dgn-3 and Dgn-6 were active against Candida albicans, while Dgn-8 and Dgn-9 showed potency against both Candida albicans and Aspergillus fumigatus.[10] Additionally, N-alkylation of diosgenyl 2-amino-2-deoxy-β-D-galactopyranoside has yielded derivatives with significant activity against Gram-positive bacteria and Candida species.[6]

Other Bioactivities

Beyond the major areas above, this compound derivatives have also been explored for other therapeutic applications. For instance, a series of this compound-amino acid derivatives have been synthesized and evaluated for their neuroprotective effects, with compound DG-15 exhibiting superior neuroprotection compared to the positive control, edaravone.[11] Furthermore, novel this compound derivatives have demonstrated significant antioxidant activity, with a p-aminobenzoic derivative showing 61.6% inhibition of induced lipid oxidation.[12]

II. Quantitative Data Summary

The following tables summarize the quantitative bioactivity data for selected this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC50, µM)

CompoundA549 (Lung)MCF-7 (Breast)HepG2 (Liver)HCT116 (Colorectal)SW620 (Colon)Aspc-1 (Pancreatic)H358 (Lung)
This compound>40>40>40----
8 5.83.21.9----
18 7.24.53.1----
26 6.53.82.5----
30 8.15.14.2----
2.2f ---1.58±0.090.81±0.030.11±0.010.28±0.02

Data for compounds 8, 18, 26, and 30 are from reference[1]. Data for compound 2.2f is from reference[3].

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayCell LineIC50 (µM)
15 Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)Mouse peritoneal macrophagesDose-dependent inhibition
4m NO production inhibitionRAW264.70.449 ± 0.050

Data for compound 15 is from reference[4]. Data for compound 4m is from reference[5].

Table 3: Antimicrobial Activity of this compound Derivatives (MIC, µg/mL)

CompoundCandida albicansAspergillus fumigatus
Dgn-3 12-
Dgn-6 16-
Dgn-8 PotentPotent
Dgn-9 PotentPotent

Data for compounds Dgn-3, Dgn-6, Dgn-8, and Dgn-9 are from reference[10].

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives and the protocols for their bioactivity evaluation.

Protocol 1: General Synthesis of this compound-Amino Acid Derivatives (e.g., DG-15)

This protocol describes the esterification of this compound with a protected amino acid followed by deprotection.[11]

Materials:

  • This compound

  • Boc-protected amino acid (e.g., Boc-L-proline for DG-15)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Silica gel for column chromatography

Procedure:

  • Esterification: a. Dissolve this compound (1 equiv.), Boc-protected amino acid (1.2 equiv.), and DMAP (0.1 equiv.) in anhydrous DCM. b. Add EDCI (1.2 equiv.) to the solution. c. Stir the reaction mixture at room temperature for 12 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain the protected this compound-amino acid derivative.

  • Deprotection (Boc group removal): a. Dissolve the purified protected derivative (1 equiv.) in dry DCM. b. Add TFA (0.1 equiv.) to the solution in an ice-water bath. c. Stir the reaction for 4 hours at 4°C. d. Evaporate the solvent under vacuum. e. Dilute the residue with DCM and wash with saturated sodium bicarbonate solution and water. f. Dry the organic layer, concentrate, and purify by flash chromatography to yield the final this compound-amino acid derivative.

Protocol 2: Synthesis of Triazolyl Analogs of this compound via Click Chemistry

This protocol outlines the synthesis of 3-O-tethered triazolyl derivatives of this compound.[10]

Materials:

  • This compound

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Organic azides

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) solvent system

  • Ethyl acetate

Procedure:

  • Synthesis of Propargylated this compound: a. To a solution of this compound in dry acetonitrile, add NaH portion-wise and stir. b. Add propargyl bromide and continue stirring at room temperature for 2 hours. c. After reaction completion (monitored by TLC), extract the product with ethyl acetate. d. Purify the crude product by column chromatography.

  • Click Reaction (Huisgen 1,3-dipolar cycloaddition): a. To a solution of propargylated this compound and the desired organic azide in a t-BuOH/H2O (1:1) mixture, add sodium ascorbate. b. Add CuSO4·5H2O to the mixture. c. Stir the reaction at room temperature. d. After completion, extract the product with ethyl acetate. e. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. f. Purify the final triazolyl derivative by column chromatography.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes the evaluation of the cytotoxic activity of this compound derivatives against cancer cell lines using the MTT assay.[1][13]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Normal human cell line (e.g., L02) for cytotoxicity comparison

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow attachment.

  • Treat the cells with various concentrations of the this compound derivatives for 48 or 72 hours. A vehicle control (DMSO) should be included.

  • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).

IV. Visualizations

The following diagrams illustrate key concepts and workflows related to the synthesis and bioactivity of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_bioactivity Bioactivity Evaluation start This compound (Starting Material) modification Chemical Modification (e.g., Esterification, Click Chemistry) start->modification purification Purification (Column Chromatography) modification->purification characterization Structural Characterization (NMR, MS) purification->characterization derivatives Synthesized this compound Derivatives characterization->derivatives screening In Vitro Bioassays (e.g., MTT, Anti-inflammatory, Antimicrobial) derivatives->screening derivatives->screening data_analysis Data Analysis (IC50, MIC determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Compound Identification & Optimization sar->lead_optimization

Caption: Experimental workflow for synthesis and bioactivity screening of this compound derivatives.

Caption: Putative signaling pathways modulated by anticancer this compound derivatives.[1]

Caption: Anti-inflammatory mechanism of this compound derivatives in LPS-stimulated cells.[8]

References

Application Notes: Cell-Based Assays to Evaluate Diosgenin's Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosgenin, a steroidal sapogenin found in plants like fenugreek and wild yam, has garnered significant interest for its potential anticancer properties.[1][2] Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and hinder metastasis.[1][2] The anticancer effects of this compound are attributed to its modulation of various signaling pathways crucial for tumor growth and progression, including the STAT3, NF-κB, and PI3K/Akt/mTOR pathways.[1][2][3][4] These application notes provide detailed protocols for a suite of cell-based assays to comprehensively evaluate the anticancer efficacy of this compound in a laboratory setting.

Data Presentation: Summary of this compound's Anticancer Activity

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
PC3Prostate Cancer14.0224[5][6]
DU145Prostate Cancer23.2124[5][6]
LNCaPProstate Cancer56.1224[5][6]
PNT1A (non-cancerous)Prostate66.1024[5][6]
AGSGastric Cancer28.3424[7]
HeLaCervical Cancer~30Not Specified[8]
CaSkiCervical Cancer13-1524[9]
Bel-7402Hepatocellular CarcinomaConcentration-dependent24[10]
SMMC-7721Hepatocellular CarcinomaConcentration-dependent24[10]
HepG2Hepatocellular CarcinomaConcentration-dependent24[10]

Table 2: Effect of this compound on Apoptosis in Human Cancer Cells

Cell LineThis compound Concentration (µM)Apoptotic Cells (%)Incubation Time (h)Reference
HeLa3026.6512[8]
HeLa3046.4324[8]
HeLa3065.4936[8]
Bel-772120Increased24[10]
SMMC-772120Increased24[10]
HepG220Increased24[10]

Table 3: Effect of this compound on Cell Cycle Distribution in Human Cancer Cells

| Cell Line | this compound Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Incubation Time (h) | Reference | |---|---|---|---|---|---| | Bel-7402 | 20 | Not specified | Not specified | Increased | 24 |[10] | | SMMC-7721 | 20 | Not specified | Not specified | Increased | 24 |[10] | | HepG2 | 20 | Not specified | Not specified | Increased | 24 |[10] | | KB | 63 | Not specified | Not specified | Increased | 24 |[11] |

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest and wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data is typically represented as a histogram, and the percentage of cells in each phase is quantified using cell cycle analysis software.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Protocol:

  • Create a Monolayer: Seed cells in a 6-well plate and grow until they form a confluent monolayer.

  • Create a Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.

  • Wash and Treat: Wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points. The percentage of wound closure can be calculated as: [(Initial wound width - Wound width at time 't') / Initial wound width] x 100.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cancer cells to invade through a basement membrane matrix.

Protocol:

  • Prepare Transwell Inserts: Coat the upper surface of Transwell inserts (with 8 µm pores) with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Seed cancer cells (pre-starved in serum-free medium) in the upper chamber of the inserts in serum-free medium containing this compound.

  • Add Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber.

  • Incubation: Incubate for 24-48 hours at 37°C and 5% CO₂.

  • Remove Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and Stain: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Image and Quantify: Take images of the stained cells and count the number of invading cells in several random fields.

Mandatory Visualizations

Signaling Pathways Modulated by this compound

Diosgenin_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cytokines (TNF-α, IL-6) Cytokines (TNF-α, IL-6) Cytokines (TNF-α, IL-6)->Receptors PI3K PI3K Receptors->PI3K IKK IKK Receptors->IKK JAK JAK Receptors->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_n STAT3 STAT3->STAT3_n This compound This compound This compound->PI3K This compound->Akt This compound->mTOR This compound->IKK This compound->NF-κB This compound->JAK This compound->STAT3 Gene Expression Gene Expression NF-κB_n->Gene Expression Anti-apoptotic Proliferation Metastasis STAT3_n->Gene Expression Proliferation Angiogenesis Metastasis Experimental_Workflow cluster_step1 Step 1: Cytotoxicity Screening cluster_step2 Step 2: Apoptosis & Cell Cycle Analysis cluster_step3 Step 3: Metastasis Potential cluster_step4 Step 4: Mechanism of Action MTT_Assay MTT Assay (Determine IC50) Apoptosis_Assay Annexin V/PI Staining MTT_Assay->Apoptosis_Assay Use IC50 concentration CellCycle_Assay Propidium Iodide Staining MTT_Assay->CellCycle_Assay Use IC50 concentration Migration_Assay Wound Healing Assay MTT_Assay->Migration_Assay Use sub-lethal concentrations Invasion_Assay Transwell Invasion Assay MTT_Assay->Invasion_Assay Use sub-lethal concentrations Western_Blot Western Blot (Apoptotic & Signaling Proteins) Apoptosis_Assay->Western_Blot Confirm apoptosis markers CellCycle_Assay->Western_Blot Analyze cell cycle regulators Migration_Assay->Western_Blot Analyze metastasis-related proteins Invasion_Assay->Western_Blot Analyze metastasis-related proteins

References

Application Notes and Protocols for In Vivo Pharmacological Studies of Diosgenin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diosgenin, a naturally occurring steroidal sapogenin found in plants like fenugreek and wild yam, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4][5] Preclinical in vivo studies have demonstrated its potential therapeutic effects in a range of diseases, including cancer, neurodegenerative disorders, diabetes, and inflammatory conditions.[1][2][3][4][6][7][8] These application notes provide a comprehensive guide to designing and conducting in vivo experiments to investigate the pharmacological properties of this compound. The protocols outlined below are based on established methodologies from various preclinical studies.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize quantitative data from various in vivo studies, showcasing the therapeutic potential of this compound in different disease models.

Table 1: Neuroprotective Effects of this compound

Animal ModelDiseaseThis compound Dosage & RouteDurationKey FindingsReference
Wistar RatsAlzheimer's Disease (Aβ (1-42) induced)100 & 200 mg/kg/day, p.o.28 daysImproved spatial learning and memory; reduced plaque load, oxidative stress, and neuroinflammation.[6][6]
5XFAD MiceAlzheimer's DiseaseNot specifiedNot specifiedImproved object recognition memory; reduced amyloid plaques and neurofibrillary tangles.[9][9]
Sprague Dawley RatsParkinson's Disease (LPS-induced)Not specifiedNot specifiedAttenuated motor deficits; reduced inflammatory and oxidative stress responses.[8][8]
C57 Male MiceDiabetic Peripheral Neuropathy (STZ-induced)50 & 100 mg/kg/day, p.o.8 weeksReduced blood glucose levels and increased body weight.[4][4]

Table 2: Anti-Cancer Effects of this compound

Animal ModelCancer TypeThis compound Dosage & RouteDurationKey FindingsReference
RatsColon Cancer (AOM-induced)15 mg/kg, route not specifiedNot specifiedSuppressed incidence and invasive potential of colon adenocarcinoma by 60% and 68%, respectively.[2][2]
HamsterOral Cancer (DMBA-induced)80 mg/kg, p.o.Not specifiedInhibited the growth of oral tumors.[2][2]
T739 MiceLung AdenocarcinomaNot specifiedNot specifiedInhibited tumor growth by 33.94%.[2][2]
RatsMammary Carcinoma (DMBA-induced)10 mg/kg/day, p.o.Post-tumor onsetReverted levels of lipid peroxidation markers and detoxification enzymes towards normal.[7][7]

Table 3: Metabolic and Cardioprotective Effects of this compound

Animal ModelConditionThis compound Dosage & RouteDurationKey FindingsReference
+Leprdb/+Leprdb MiceType 2 Diabetes & Diabetic Retinopathy5.0 mg/kg/day, p.o.24 weeksAlleviated diabetic retinopathy pathology; reduced body weight.[1][10][1][10]
Sprague Dawley RatsType 2 Diabetes & Nonalcoholic Fatty Liver Disease (HFD/STZ-induced)Not specified8 weeksReduced insulin resistance, improved dyslipidemia, and relieved pancreatic damage.[11][11]
MiceDoxorubicin-induced CardiotoxicityNot specifiedNot specifiedDecreased serum levels of cardiotoxicity markers and cardiac oxidative stress.[12][12]
RatsMyocardial Ischemia (Isoprenaline-induced)20, 40, & 80 mg/kg/day, p.o.3 daysIncreased serum levels of antioxidant enzymes (SOD, GPx) and reduced MDA levels.[13][13]

Experimental Protocols

Protocol 1: Induction of Alzheimer's Disease Model and this compound Treatment in Rats

Objective: To evaluate the neuroprotective effects of this compound in an amyloid-beta (Aβ)-induced rat model of Alzheimer's disease.[6]

Materials:

  • Wistar rats (male, 200-250g)

  • Amyloid-beta (1-42) peptide

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Behavioral testing apparatus (e.g., Radial Arm Maze, Passive Avoidance Task)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

  • Grouping: Divide animals into the following groups (n=8-10/group):

    • Sham Control (Vehicle only)

    • Aβ (1-42) Control (Vehicle + Aβ injection)

    • This compound Treatment (e.g., 100 mg/kg) + Aβ injection

    • This compound Treatment (e.g., 200 mg/kg) + Aβ injection

  • This compound Administration: Administer this compound or vehicle orally (p.o.) via gavage daily for 28 consecutive days.[6]

  • Aβ (1-42) Infusion: On day 21 of this compound treatment, induce neurotoxicity by intracerebroventricular (ICV) injection of Aβ (1-42) peptide.

    • Anesthetize the rats (e.g., ketamine/xylazine cocktail, i.p.).

    • Mount the animal in a stereotaxic apparatus.

    • Inject Aβ (1-42) (e.g., 10 µg in 10 µl of sterile saline) into the lateral ventricles using a Hamilton syringe.

  • Behavioral Assessment: Following the treatment period, assess cognitive function using tests like the Radial Arm Maze and Passive Avoidance Task.[6]

  • Sample Collection and Analysis:

    • Euthanize animals and collect brain tissue.

    • Perform biochemical analyses to measure plaque load, oxidative stress markers (e.g., MDA, SOD, GPx), and neuroinflammatory markers (e.g., TNF-α, IL-1β).[6]

    • Conduct histopathological evaluation of the hippocampus using H&E and Cresyl Violet staining.[6]

Protocol 2: Induction of Mammary Carcinoma and this compound Treatment in Rats

Objective: To assess the anti-cancer potential of this compound in a chemically-induced model of breast cancer.[7]

Materials:

  • Female Sprague-Dawley rats (50-60 days old)

  • 7,12-Dimethylbenz(a)anthracene (DMBA)

  • This compound

  • Vehicle (e.g., olive oil)

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Grouping:

    • Control

    • DMBA Control

    • DMBA + this compound (e.g., 10 mg/kg)

    • DMBA + Nano-formulated this compound (optional)

  • Tumor Induction: Induce mammary carcinoma with a single oral or intraperitoneal dose of DMBA (e.g., 25 mg/kg body weight).[7]

  • This compound Administration: Once tumors are palpable, begin oral administration of this compound or vehicle daily for a specified period (e.g., 14 weeks).[14]

  • Monitoring: Monitor tumor incidence, volume, and body weight regularly.

  • Sample Collection and Analysis:

    • At the end of the study, euthanize the animals and collect mammary tissue and blood samples.

    • Perform biochemical analysis on tissue homogenates to assess markers of oxidative stress (lipid peroxidation) and detoxification enzymes.[7]

    • Conduct histopathological analysis (e.g., PAS staining) and immunohistochemistry for relevant markers like AhR and Nrf-2.[7]

Protocol 3: Induction of Type 2 Diabetes and this compound Treatment in Mice

Objective: To investigate the effects of this compound on diabetic complications, such as diabetic retinopathy, in a genetic model of type 2 diabetes.[1][10]

Materials:

  • +Leprdb/+Leprdb mice (or other suitable diabetic models like STZ-induced)

  • This compound

  • Vehicle (e.g., Phosphate-Buffered Saline - PBS)

  • Glucometer

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Grouping:

    • Diabetic Control (e.g., +Leprdb/+Leprdb mice + PBS)

    • Diabetic + this compound (e.g., +Leprdb/+Leprdb mice + 5.0 mg/kg this compound)

    • Non-diabetic Control

  • This compound Administration: Administer this compound or PBS via oral gavage daily for an extended period (e.g., 24 weeks).[1][10]

  • Monitoring: Monitor body weight and blood glucose levels regularly.

  • Sample Collection and Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Collect eye tissues for histopathological evaluation of the retina (e.g., H&E staining to measure retinal thickness).[1][10]

    • Perform Western blotting on retinal tissue to assess apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3).[1][10]

    • Analyze serum for lipid profiles (HDL-C, LDL-C).[1]

Mandatory Visualizations

Signaling Pathways

// Nodes this compound [label="this compound", fillcolor="#4285F4"]; tnfa [label="TNF-α", fillcolor="#EA4335"]; il6 [label="IL-6", fillcolor="#EA4335"]; nfkb [label="NF-κB", fillcolor="#FBBC05"]; stat3 [label="STAT3", fillcolor="#FBBC05"]; pi3k_akt [label="PI3K/Akt", fillcolor="#FBBC05"]; mapk [label="MAPK (p38)", fillcolor="#FBBC05"]; proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853"]; invasion [label="Invasion", shape=ellipse, fillcolor="#34A853"]; angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853"]; inflammation [label="Inflammation", shape=ellipse, fillcolor="#34A853"];

// Edges this compound -> nfkb [label="Inhibits", color="#EA4335"]; this compound -> stat3 [label="Inhibits", color="#EA4335"]; this compound -> pi3k_akt [label="Inhibits", color="#EA4335"]; this compound -> mapk [label="Inhibits", color="#EA4335"]; tnfa -> nfkb [label="Activates"]; il6 -> stat3 [label="Activates"]; nfkb -> proliferation; nfkb -> invasion; nfkb -> angiogenesis; nfkb -> inflammation; stat3 -> proliferation; stat3 -> invasion; pi3k_akt -> proliferation; mapk -> inflammation; mapk -> apoptosis [label="Promotes"]; this compound -> apoptosis [label="Induces", color="#34A853"]; } dot Caption: this compound's modulation of key signaling pathways.

Experimental Workflow

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping disease_induction Disease Model Induction (e.g., Chemical, Genetic) grouping->disease_induction treatment This compound/Vehicle Administration disease_induction->treatment monitoring In-life Monitoring (Body Weight, Clinical Signs) treatment->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia biochemical Biochemical Analysis euthanasia->biochemical histology Histopathological Analysis euthanasia->histology data_analysis Data Analysis & Interpretation biochemical->data_analysis histology->data_analysis

References

Enhancing the Oral Bioavailability of Diosgenin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diosgenin, a naturally occurring steroidal sapogenin found in plants like Dioscorea villosa (wild yam), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] However, its therapeutic potential is significantly hampered by its poor aqueous solubility and low oral bioavailability.[3][4] This document provides detailed application notes and experimental protocols for various formulation strategies aimed at improving the oral bioavailability of this compound. The methodologies discussed include cyclodextrin complexation, nanocrystal formulation, amorphous solid dispersions, and liposomal delivery systems. These approaches are designed to be accessible to researchers, scientists, and drug development professionals in a pharmaceutical research setting.

Formulation Strategies and Comparative Data

Several advanced formulation techniques have been successfully employed to overcome the biopharmaceutical challenges associated with this compound. The primary goal of these strategies is to enhance the dissolution rate and/or intestinal permeability, thereby increasing the systemic exposure of this compound upon oral administration. A summary of the key quantitative data from various formulation approaches is presented below for easy comparison.

Table of Physicochemical and Pharmacokinetic Parameters
Formulation TypeKey Excipients/MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Fold Increase in AUC vs. Unformulated this compoundFold Increase in Cmax vs. Unformulated this compoundReference(s)
Nanocrystals Media Milling with Pluronic F127 and Sodium Dodecyl Sulfate229.0 ± 3.70.163 ± 0.064---~2.55~2.01[3][5]
Amorphous Solid Dispersion (ASD) Soluplus (Co-precipitation method)-----~5-[6][7][8]
Cyclodextrin Complex β-Cyclodextrin (β-CD)-----4 to 11-[9][10][11][12]
Cyclodextrin Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD)-----~11.3-[10]
Liposomes DSPC, this compound, DSPE-mPEG200099.4 ± 6.2--33.3 ± 2.587.75 ± 2.93 (Dios)---[13]
PLGA Nanoparticles Poly(lactic-co-glycolic acid)200-270-Negative--Significantly Altered Pharmacokinetics-[14]

Note: "-" indicates data not specified in the cited sources. AUC (Area Under the Curve) and Cmax (Maximum Concentration) are key pharmacokinetic parameters indicating total drug exposure and peak drug concentration, respectively.

Experimental Protocols

The following section provides detailed methodologies for the preparation and characterization of various this compound formulations.

Protocol for this compound-Loaded Nanocrystals

Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.

Method: Media Milling[3][5]

Materials:

  • This compound powder

  • Pluronic F127

  • Sodium dodecyl sulfate (SDS)

  • Purified water

  • Yttria-stabilized zirconia beads (0.5 mm diameter)

Equipment:

  • Planetary ball mill or similar media mill

  • Particle size analyzer (e.g., Malvern Zetasizer)

  • High-performance liquid chromatography (HPLC) system

  • Freeze-dryer

Procedure:

  • Preparation of Suspension: Prepare an aqueous solution containing Pluronic F127 and SDS as stabilizers.

  • Disperse the coarse this compound powder in the stabilizer solution to form a presuspension. A typical ratio would be 5% w/v this compound, 1% w/v Pluronic F127, and 0.05% w/v SDS.

  • Milling: Transfer the presuspension into a milling chamber containing yttria-stabilized zirconia beads. The bead-to-suspension ratio should be optimized but a 1:1 volume ratio is a good starting point.

  • Mill the suspension at a specified speed (e.g., 500 rpm) for a predetermined duration (e.g., 2-4 hours). The milling process should be carried out in a temperature-controlled environment to prevent drug degradation.

  • Periodically withdraw samples to monitor the particle size distribution until the desired nanometer range is achieved (e.g., <300 nm).

  • Separation: Separate the nanocrystal suspension from the milling beads.

  • Lyophilization (Optional): For a stable powder form, the nanocrystal suspension can be freeze-dried. A cryoprotectant (e.g., mannitol) may be added before freezing.

  • Characterization:

    • Particle Size and PDI: Determine using dynamic light scattering.

    • Crystalline State: Analyze using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm that this compound has not converted to an amorphous state.[3]

    • Dissolution Rate: Perform in-vitro dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid).

Protocol for this compound Amorphous Solid Dispersion (ASD)

Objective: To improve the solubility and dissolution of this compound by converting it from a crystalline to an amorphous state within a hydrophilic polymer matrix.

Method: Co-precipitation with Soluplus®[1][6]

Materials:

  • This compound powder

  • Soluplus® (polyvinyl caprolactam–polyvinyl acetate–polyethylene glycol graft copolymer)

  • Anhydrous ethanol

Equipment:

  • Magnetic stirrer

  • Rotary evaporator

  • Vacuum oven

  • Dissolution testing apparatus

  • PXRD and DSC instruments

Procedure:

  • Dissolution: Dissolve this compound and Soluplus® in anhydrous ethanol at a specific weight ratio (e.g., 1:10 drug-to-polymer).[1] Ensure complete dissolution with the aid of gentle heating and stirring.

  • Solvent Evaporation: Remove the ethanol using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). This will result in the formation of a solid mass.

  • Drying: Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Characterization:

    • Amorphous State Confirmation: Use PXRD and DSC to confirm the absence of crystalline this compound peaks.

    • Solubility and Dissolution: Determine the aqueous solubility and perform in-vitro dissolution tests. The dissolution of ASDs often exhibits a "spring and parachute" effect, where a supersaturated concentration is initially achieved (the "spring") followed by a gradual decrease as the drug precipitates (the "parachute").[6]

    • Morphology: Examine the particle morphology using Scanning Electron Microscopy (SEM).

Protocol for this compound-β-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by encapsulating it within the hydrophobic cavity of a cyclodextrin molecule.

Method: Kneading Method[15]

Materials:

  • This compound powder

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water-ethanol mixture

Equipment:

  • Mortar and pestle

  • Vacuum oven

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • DSC instrument

Procedure:

  • Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (typically 1:1).

  • Paste Formation: Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a thick paste.

  • Incorporation of this compound: Gradually add the this compound powder to the paste and knead thoroughly for a specified period (e.g., 60 minutes).

  • Drying: Dry the resulting product in a vacuum oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Washing and Final Drying: Wash the dried powder with a small amount of a suitable solvent (e.g., cold ethanol) to remove any uncomplexed this compound from the surface, followed by a final drying step.

  • Characterization:

    • Complex Formation: Confirm the formation of the inclusion complex using FTIR, DSC, and PXRD. Changes in the characteristic peaks of this compound indicate successful complexation.[9][12]

    • Solubility Studies: Determine the apparent solubility of the complex in water and compare it to that of pure this compound.

Protocol for this compound-Liposome Formulation

Objective: To encapsulate this compound within lipid vesicles to improve its stability and facilitate its transport across the intestinal membrane.

Method: Thin-Film Hydration[13][16][17]

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2000)

  • Chloroform

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Equipment:

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Particle size analyzer

  • Transmission Electron Microscope (TEM)

Procedure:

  • Lipid Dissolution: Dissolve DSPC, this compound, and DSPE-mPEG2000 in chloroform in a round-bottom flask. A typical molar ratio would be 56:39:5 (DSPC:this compound:DSPE-mPEG2000).[13]

  • Film Formation: Evaporate the chloroform using a rotary evaporator at a temperature above the lipid phase transition temperature (for DSPC, Tc ≈ 55°C) to form a thin, uniform lipid film on the flask wall.

  • Drying: Place the flask under high vacuum for at least 2 hours to ensure complete removal of the organic solvent.

  • Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.

  • Extrusion: For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be performed at a temperature above the lipid's Tc.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Particle Size, PDI, and Zeta Potential: Measure using a particle size analyzer.

    • Morphology: Visualize the liposomes using TEM.

    • Encapsulation Efficiency: Determine the amount of this compound encapsulated within the liposomes using HPLC after separating the free drug.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the preparation of this compound formulations and the signaling pathways modulated by this compound.

Diagram: Workflow for this compound Nanocrystal Preparation

G cluster_prep Preparation cluster_milling Milling Process cluster_post Post-Processing A 1. Prepare Stabilizer Solution (Pluronic F127 + SDS in Water) B 2. Disperse Coarse this compound in Stabilizer Solution A->B C 3. Add Suspension and Zirconia Beads to Mill B->C Transfer to Mill D 4. Media Mill at Controlled Temperature and Speed C->D E 5. Monitor Particle Size Periodically D->E F 6. Separate Nanosuspension from Milling Media E->F Desired Size Achieved G 7. Lyophilize (Optional) for Powder Formulation F->G H 8. Characterize Final Product (Size, PDI, PXRD, DSC) G->H G cluster_solution Solution Preparation cluster_solidification Solidification & Drying cluster_final Final Formulation A 1. Dissolve this compound and Soluplus in Anhydrous Ethanol B 2. Evaporate Solvent using Rotary Evaporator A->B Transfer to Evaporator C 3. Dry Solid Mass in Vacuum Oven B->C D 4. Pulverize and Sieve to Obtain Uniform Powder C->D Transfer for Processing E 5. Characterize ASD (PXRD, DSC, Dissolution) D->E G cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Inhibition NFκB_nuc Active NF-κB NFκB->NFκB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFκB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK-3β) Akt->Downstream This compound This compound This compound->Akt Modulates CellSurvival Cell Survival, Proliferation, Glucose Uptake Downstream->CellSurvival G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Activates JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocation This compound This compound This compound->JAK Inhibits DNA DNA pSTAT3_nuc->DNA TargetGenes Target Gene Expression (Proliferation, Angiogenesis) DNA->TargetGenes

References

Application Notes and Protocols: Synthesis of Corticosteroids from Diosgenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of corticosteroids using diosgenin as a starting material. This process is a cornerstone of the pharmaceutical industry, enabling the production of a wide range of essential steroid hormones.

Introduction

This compound, a steroidal sapogenin extracted from yams of the Dioscorea genus, is a critical precursor for the semi-synthesis of numerous steroidal drugs, including corticosteroids.[1][2] Its readily available and complex steroidal skeleton makes it an ideal and cost-effective starting point for producing high-value pharmaceuticals like cortisone, hydrocortisone, prednisone, and dexamethasone.[3]

The overall synthetic strategy involves two main stages:

  • Degradation of the this compound side chain to produce a key C21 intermediate, 16-dehydropregnenolone acetate (16-DPA). This is famously achieved through the Marker degradation process.[4][5]

  • Functionalization of the steroid nucleus and side chain of 16-DPA to introduce the necessary hydroxyl and ketone groups, as well as the characteristic dihydroxyacetone side chain of corticosteroids. This often involves a combination of chemical reactions and highly specific microbial biotransformations.[3][6]

This compound Biosynthesis Pathway

Understanding the biosynthesis of this compound in plants can provide insights into optimizing its production and exploring metabolic engineering approaches. The pathway begins with acetyl-CoA and proceeds through the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways to produce isopentenyl pyrophosphate (IPP), the basic building block of all isoprenoids. A series of enzymatic steps then leads to cholesterol, which is subsequently converted to this compound.[7][8][9] The regulation of this pathway involves a complex interplay of various transcription factors.[7]

Diosgenin_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway cluster_Sterol Sterol and this compound Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AACT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MVK Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMK IPP_MVA Isopentenyl Pyrophosphate (IPP) Mevalonate-5-PP->IPP_MVA MVD IPP IPP / DMAPP IPP_MVA->IPP Pyruvate Pyruvate DXP DXP Pyruvate->DXP G3P Glyceraldehyde-3-P G3P->DXP DXS MEP MEP DXP->MEP DXR CDP-ME CDP-ME MEP->CDP-ME ispD CDP-MEP CDP-MEP CDP-ME->CDP-MEP ispE ME-cPP ME-cPP CDP-MEP->ME-cPP ispF HMBPP HMBPP ME-cPP->HMBPP gcpE IPP_MEP Isopentenyl Pyrophosphate (IPP) HMBPP->IPP_MEP ispH IPP_MEP->IPP GPP GPP IPP->GPP GPPS FPP FPP GPP->FPP FPPS Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol CAS Cholesterol Cholesterol Cycloartenol->Cholesterol multi-step enzymes This compound This compound Cholesterol->this compound CYP450 enzymes Marker_Degradation This compound This compound Pseudodiosgenin_Diacetate Pseudothis compound Diacetate This compound->Pseudodiosgenin_Diacetate Step 1: Acetolysis Diosone Diosone Pseudodiosgenin_Diacetate->Diosone Step 2: Oxidation DPA 16-Dehydropregnenolone Acetate (16-DPA) Diosone->DPA Step 3: Hydrolysis Hydrocortisone_Synthesis DPA 16-DPA Pregnenolone_acetate Pregnenolone Acetate DPA->Pregnenolone_acetate Hydrogenation Progesterone Progesterone Pregnenolone_acetate->Progesterone Hydrolysis & Oppenauer Oxidation 11a-OH-Progesterone 11α-Hydroxyprogesterone Progesterone->11a-OH-Progesterone Microbial 11α-Hydroxylation Reichstein_S Reichstein's Substance S 11a-OH-Progesterone->Reichstein_S Multi-step chemical conversion Hydrocortisone Hydrocortisone Reichstein_S->Hydrocortisone Microbial 11β-Hydroxylation

References

Application of Diosgenin in the Development of Functional Foods: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosgenin, a naturally occurring steroidal sapogenin found predominantly in plants of the Dioscorea species (wild yam) and Trigonella foenum-graecum (fenugreek), has garnered significant attention for its potential application in the development of functional foods and nutraceuticals.[1][2] This interest stems from its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and metabolic-regulating properties. As a bioactive compound, this compound presents a promising avenue for the creation of food products designed to offer health benefits beyond basic nutrition.

This document provides detailed application notes and experimental protocols for researchers and professionals interested in exploring the use of this compound in functional food development. It summarizes key quantitative data, outlines methodologies for extraction and bioactivity assessment, and illustrates the molecular pathways through which this compound exerts its effects.

Biological Activities and Potential Applications

This compound exhibits a wide range of biological effects that are relevant to the development of functional foods targeting various health concerns.

  • Antioxidant Activity: this compound has demonstrated significant free radical scavenging capabilities, which can help mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[3]

  • Anti-inflammatory Effects: By modulating key inflammatory pathways, this compound can help to control inflammation, making it a valuable ingredient for functional foods aimed at managing inflammatory conditions.[4][5]

  • Anticancer Properties: In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis, suggesting its potential as a chemopreventive agent in functional foods.[6]

  • Metabolic Regulation: this compound has been shown to positively influence glucose and lipid metabolism, indicating its potential use in functional foods designed to support metabolic health and manage conditions like type 2 diabetes and hyperlipidemia.[6][7]

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize the quantitative data on the biological activities of this compound from various in vitro and in vivo studies.

Table 1: Antioxidant Activity of this compound

AssayIC50 Value (µg/mL)Reference StandardIC50 Value of Standard (µg/mL)
DPPH Radical Scavenging46.14Ascorbic Acid39.27
ABTS Radical Scavenging35.17Ascorbic Acid39.14
Hydroxyl Radical Scavenging34.21Ascorbic Acid38.24
Superoxide Radical Scavenging29.17Ascorbic Acid34.19
Hydrogen Peroxide Scavenging32.12Ascorbic Acid36.17
Nitric Oxide Radical Scavenging35.19Ascorbic Acid39.14

Source: In vitro antioxidant and free radical scavenging activity of this compound.[3]

Table 2: Anticancer Activity of this compound

Cell LineCancer TypeIC50 Value
HepG2Human Liver Cancer32.62 µg/mL
MCF-7Human Breast Cancer11.03 µg/mL
HCT-116Human Colon Cancer~35 µM (~14.5 µg/mL)
SW620Human Colon Adenocarcinoma>50 µM
H358Human Non-small Cell Lung Cancer>50 µM
Aspc-1Human Pancreatic Cancer>50 µM

Sources: Anticancer and apoptotic effects on cell proliferation of this compound.[6] Fenugreek derived this compound as an emerging source for diabetic therapy.[8] Synthesis and Antitumor Activity of this compound Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives.

Table 3: Anti-inflammatory and Metabolic Effects of this compound

ParameterModelDosageEffect
Nitric Oxide (NO) ProductionLPS-induced RAW 264.7 macrophages0.01, 0.02, 0.04 µMNo significant effect on NO production at these concentrations.
Phagocytic ActivityLPS-induced RAW 264.7 macrophages0.01, 0.02, 0.04 µMSignificant, dose-dependent reduction in phagocytic activity.
Blood GlucoseStreptozotocin-induced diabetic rats60 mg/kg BWSignificant reduction in blood glucose from 506.94 ± 7.06 mg/dL to 218.32 ± 37.9 mg/dL.
α-amylase InhibitionIn vitroIC50 = 370.5 µg/mL (defatted extract)Potent inhibition of α-amylase.
Pancreatic Lipase InhibitionIn vitroIC50 = 497.6 µg/mL (defatted extract)Moderate inhibition of pancreatic lipase.

Sources: ANTI-INFLAMMATORY ACTIVITY AND CYTOTOXICITY OF this compound ON LIPOPOLYSACCHARIDES INDUCED RAW 264.7 CELLS.[5] Fenugreek derived this compound as an emerging source for diabetic therapy.[3] Extraction of this compound from Fenugreek and evaluation of its pharmacological role in alleviating Metabolic Syndrome in vitro.[9]

Experimental Protocols

This section provides detailed protocols for the extraction of this compound and the evaluation of its key biological activities.

Protocol for Extraction of this compound from Dioscorea Tubers

Objective: To extract and isolate this compound from dried tuber powder of Dioscorea species.

Materials:

  • Dried tuber powder of Dioscorea species

  • 1M Ethanolic Sulfuric Acid

  • Hexane

  • 5% Potassium Hydroxide (alkali) solution

  • Distilled water

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reflux apparatus

  • Filtration system (e.g., Whatman No. 1 filter paper)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Acid Hydrolysis:

    • Weigh 10 g of dried Dioscorea tuber powder.

    • Add 50 mL of 1M ethanolic sulfuric acid to the powder in a round-bottom flask.

    • Reflux the mixture at 80°C for 8 hours to hydrolyze the saponins and release the aglycone, this compound.[1]

  • Extraction:

    • After cooling, filter the hydrolyzed mixture.

    • Transfer the filtrate to a separatory funnel and extract it three times with 50 mL of hexane each time.[1]

    • Pool the three hexane extracts.

  • Washing and Drying:

    • Wash the pooled hexane extract three times with a 5% alkali solution to remove acidic impurities.[1]

    • Subsequently, wash the extract with distilled water until the aqueous layer is neutral.

    • Pass the washed hexane extract through a column containing anhydrous sodium sulfate to remove any residual water.[1]

  • Concentration and Isolation:

    • Concentrate the dried hexane extract using a rotary evaporator to obtain the crude this compound.

    • Further purification can be achieved using column chromatography with a suitable adsorbent (e.g., silica gel) and eluent system.

Protocol for In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To determine the free radical scavenging activity of this compound using the DPPH assay.

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (absolute)

  • Ascorbic acid (positive control)

  • Spectrophotometer or microplate reader

  • 96-well microplate

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

    • Prepare a series of dilutions of the this compound sample in methanol (e.g., 10 to 50 µg/mL).[3]

    • Prepare a similar series of dilutions of ascorbic acid to serve as a positive control.

  • Assay:

    • To a 96-well microplate, add a specific volume of the this compound dilutions to the wells.

    • Add the same volume of the DPPH solution to each well.

    • Include a blank control (methanol only) and a positive control (ascorbic acid dilutions).

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a spectrophotometer or microplate reader.[3]

    • The discoloration of the DPPH solution (from purple to yellow) indicates the scavenging of free radicals.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

Protocol for In Vitro Anticancer Activity (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Treatment:

    • Prepare a range of concentrations of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

    • Include a control group with medium only (no this compound).

    • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition:

    • After the incubation period, add a specific volume of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation:

    • Calculate the cell viability as a percentage of the control group.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Visualization of Molecular Mechanisms

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Experimental Workflow for Functional Food Development

G cluster_0 Phase 1: Extraction & Characterization cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Functional Food Formulation cluster_3 Phase 4: Preclinical & Clinical Evaluation Raw Material (e.g., Dioscorea) Raw Material (e.g., Dioscorea) Extraction Extraction Raw Material (e.g., Dioscorea)->Extraction Purification Purification Extraction->Purification Characterization (HPLC, HPTLC) Characterization (HPLC, HPTLC) Purification->Characterization (HPLC, HPTLC) Characterized this compound Characterized this compound Characterization (HPLC, HPTLC)->Characterized this compound In Vitro Assays In Vitro Assays Characterized this compound->In Vitro Assays Antioxidant (DPPH) Antioxidant (DPPH) In Vitro Assays->Antioxidant (DPPH) Anti-inflammatory (NO) Anti-inflammatory (NO) In Vitro Assays->Anti-inflammatory (NO) Anticancer (MTT) Anticancer (MTT) In Vitro Assays->Anticancer (MTT) Bioactive this compound Bioactive this compound In Vitro Assays->Bioactive this compound Food Matrix Selection Food Matrix Selection Bioactive this compound->Food Matrix Selection Formulation & Processing Formulation & Processing Food Matrix Selection->Formulation & Processing Sensory Evaluation Sensory Evaluation Formulation & Processing->Sensory Evaluation Final Product Final Product Sensory Evaluation->Final Product In Vivo Studies In Vivo Studies Final Product->In Vivo Studies Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials Health Claim Substantiation Health Claim Substantiation Clinical Trials->Health Claim Substantiation

Caption: General workflow for developing functional foods with this compound.

This compound's Inhibition of the NF-κB Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates Degradation Degradation IκBα->Degradation p50 p50 p65 p65 This compound This compound This compound->IKK Inhibits p50_p65_IκBα p50 p65 IκBα p50_p65_nucleus p50 p65 p50_p65_IκBα->p50_p65_nucleus Translocation Inflammatory Genes Inflammatory Genes p50_p65_nucleus->Inflammatory Genes Transcription Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Receptor

Caption: this compound inhibits the NF-κB pathway, reducing inflammation.

This compound's Modulation of the PI3K/Akt Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects Receptor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation This compound This compound This compound->Akt Inhibits Growth Factor Growth Factor Growth Factor->Receptor

Caption: this compound modulates the PI3K/Akt pathway, affecting cell survival.

This compound's Inhibition of the STAT3 Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization This compound This compound This compound->STAT3 Inhibits Activation Gene Expression Gene Expression STAT3_dimer->Gene Expression Transcription Cytokine Cytokine Cytokine->Receptor

Caption: this compound inhibits the STAT3 pathway, impacting gene expression.

Conclusion

This compound holds considerable promise as a bioactive ingredient in the development of functional foods. Its well-documented antioxidant, anti-inflammatory, anticancer, and metabolic-regulating properties provide a strong scientific basis for its use in products aimed at promoting health and preventing chronic diseases. The protocols and data presented in this document offer a foundational resource for researchers and professionals to further explore and harness the potential of this compound in the functional food sector. Further preclinical and clinical studies are warranted to substantiate the health claims and ensure the safety and efficacy of this compound-fortified food products.

References

Application Notes and Protocols for Assessing Diosgenin's Impact on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosgenin, a naturally occurring steroidal saponin found in plants like yams and fenugreek, has garnered significant attention for its diverse pharmacological activities.[1][2] Emerging evidence highlights its profound impact on mitochondrial function, positioning it as a molecule of interest for therapeutic development in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[3][4] These application notes provide a comprehensive overview of the key mitochondrial parameters affected by this compound and detailed protocols for their assessment.

Application Notes: Key Mitochondrial Functions Modulated by this compound

This compound's influence on cellular health is significantly mediated through its effects on mitochondria. It can modulate several critical aspects of mitochondrial biology:

  • Mitochondrial Biogenesis and Bioenergetics: this compound and its derivatives have been shown to enhance mitochondrial biogenesis, the process of generating new mitochondria. This is often mediated through the activation of the 5'-AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway.[3] Activation of this pathway can lead to the restoration of ATP levels, indicating an improvement in cellular energy status.[3]

  • Mitochondrial Apoptosis Pathway: this compound can induce apoptosis (programmed cell death) in cancer cells by targeting the mitochondrial pathway.[1][5] This involves altering the expression of Bcl-2 family proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1][6] This shift disrupts the mitochondrial outer membrane, causing the release of cytochrome c into the cytosol, which in turn activates caspases (like caspase-9 and caspase-3) and leads to cell death.[5][6][7]

  • Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). This compound has been observed to cause a reduction in ΔΨm in cancer cells, which is a critical step in the induction of apoptosis.[5][8] Conversely, in models of cellular stress, this compound can help restore MMP.[3][9]

  • Reactive Oxygen Species (ROS) Homeostasis: this compound exhibits a dual role in regulating mitochondrial ROS. In cancer cells, it can induce apoptosis by increasing the generation of ROS.[1][6] In contrast, under conditions of oxidative stress, this compound can act as an antioxidant, reducing the production of mitochondrial ROS and protecting cells from damage.[10][11]

  • Mitochondrial Respiratory Chain (MRC): this compound can restore the function of mitochondrial respiratory chain complexes (I-V) under pathological conditions, such as diabetic nephropathy.[12][13] This helps to maintain efficient electron transport and ATP production.

  • Mitochondrial Dynamics: The balance between mitochondrial fusion (regulated by proteins like Mfn1, Mfn2, and Opa1) and fission (regulated by Fis1 and Drp1) is crucial for maintaining a healthy mitochondrial network. A derivative of this compound has been shown to restore this balance in a model of Parkinson's disease.[3]

Summary of Quantitative Data

The following tables summarize the reported effects of this compound on various mitochondrial parameters from the cited literature.

Table 1: Effect of this compound on Cell Viability and Apoptosis Markers

Cell LineThis compound Conc.EffectReference
HepG240 µMIncreased apoptosis, activation of caspase-3, -8, -9.[1][6][1][6]
HeLa30 µmol/LInduced apoptosis, activated caspase-9 and -3.[5][5]
K5624.41 µM (derivative 7g)Induced apoptosis, increased Bax/Bcl-2 ratio.[14][14]
SH-SY5Y0.1 µM (derivative ML5)Increased cell viability in an MPP+ induced model.[3][3]
HK-21, 2, 4 µMRestored cell viability under high glucose conditions.[12][12]

Table 2: Effect of this compound on Mitochondrial Function Parameters

Model SystemThis compound Conc.ParameterEffect ObservedReference
MPP+-induced SH-SY5Y cells0.1 µM (ML5 derivative)Mitochondrial Membrane PotentialElevated/Restored[3]
MPP+-induced SH-SY5Y cells0.01-0.1 µM (ML5 derivative)ROS ProductionAlleviated oxidative stress[3]
H2O2-treated C2C12 myoblasts1-20 µMMitochondrial ROS (mtROS)Attenuated mtROS generation[10]
HepG2 cells20-40 µMROS ProductionIncreased ROS generation[6]
Diabetic Nephropathy Rats10, 20 mg/kgMRC Complexes I-VRestored expression[12]
Methotrexate-induced rat testis50 mg/kgMitochondrial Membrane PotentialSignificantly increased[9]

Experimental Protocols

Here are detailed protocols for assessing the key mitochondrial functions affected by this compound.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y, HeLa) in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture dishes) at a density that allows for logarithmic growth during the experiment.

  • Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in a suitable solvent like DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1-50 µM). Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO but without this compound).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Isolation of Mitochondria from Cultured Cells

This protocol is adapted from standard cell fractionation procedures.[15][16][17]

  • Cell Harvesting: After this compound treatment, harvest the cells by trypsinization or scraping. Collect the cells in a pre-chilled centrifuge tube.

  • Washing: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS) by centrifuging at 500 x g for 5 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in ice-cold mitochondria isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EGTA, with freshly added protease inhibitors).

  • Cell Lysis: Homogenize the cells on ice using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes). The efficiency of cell lysis should be monitored under a microscope.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Centrifuge the supernatant at 10,000-12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Washing Mitochondria: Discard the supernatant (cytosolic fraction). Resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer and centrifuge again at 10,000 x g for 10 minutes at 4°C.

  • Final Pellet: Discard the supernatant. The resulting pellet is the enriched mitochondrial fraction. Resuspend it in a minimal volume of a suitable buffer for downstream applications (e.g., respiration buffer or storage buffer). Determine the protein concentration using a BCA or Bradford assay.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 dye is a ratiometric dye commonly used to measure ΔΨm.[3]

  • Cell Preparation: Plate and treat cells with this compound in a 96-well black, clear-bottom plate.

  • JC-1 Staining:

    • Prepare a 5 µg/mL JC-1 staining solution in a pre-warmed culture medium.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells twice with PBS or an assay buffer.

  • Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader.

    • Red Fluorescence (J-aggregates in healthy mitochondria): Excitation ~560 nm, Emission ~595 nm.

    • Green Fluorescence (J-monomers in cytoplasm after mitochondrial depolarization): Excitation ~485 nm, Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Mitochondrial Reactive Oxygen Species (mtROS)

MitoSOX™ Red is a fluorescent probe that specifically targets mitochondria and detects superoxide.[10][11]

  • Cell Preparation: Plate and treat cells with this compound as required for the experiment.

  • MitoSOX Staining:

    • Prepare a 5 µM MitoSOX™ Red working solution in warm HBSS or PBS.

    • Remove the culture medium, wash the cells once with warm PBS.

    • Add the MitoSOX™ working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with warm PBS.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using a rhodamine filter set.

    • Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer (Excitation: 510 nm, Emission: 580 nm).

  • Data Interpretation: An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

Measurement of Cellular ATP Levels

Commercially available luciferin/luciferase-based ATP assay kits provide a highly sensitive method.

  • Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them according to the manufacturer's protocol of the ATP assay kit. This typically involves a specific lysis buffer that inactivates ATPases.

  • Sample Preparation: Collect the cell lysates and centrifuge to pellet any debris.

  • Assay Reaction:

    • Add a small volume of the cell lysate to a luminometer-compatible plate (e.g., white 96-well plate).

    • Add the luciferase reagent provided in the kit. The enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

  • Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.

  • Quantification: Generate a standard curve using known concentrations of ATP. Use this curve to determine the ATP concentration in the samples. Normalize the ATP levels to the total protein concentration of the lysate.

Measurement of Oxygen Consumption Rate (OCR)

OCR is a key indicator of mitochondrial respiration and can be measured using extracellular flux analyzers (e.g., Seahorse XF Analyzer).[18][19]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.

  • This compound Treatment: Treat the cells with this compound for the desired duration.

  • Assay Preparation:

    • One day prior, hydrate the sensor cartridge of the Seahorse XF Analyzer with the provided calibrant solution and incubate overnight at 37°C in a non-CO2 incubator.

    • On the day of the assay, remove the treatment medium, wash the cells with the Seahorse assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4), and add fresh assay medium to each well.

    • Place the cells in a non-CO2 incubator at 37°C for 1 hour to allow them to equilibrate.

  • Mitochondrial Stress Test: Load the injection ports of the sensor cartridge with mitochondrial inhibitors:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (an uncoupling agent)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

  • Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and start the measurement protocol. The instrument will measure basal OCR and then sequentially inject the inhibitors to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity).

  • Data Analysis: The Seahorse software will calculate the OCR values. Normalize the data to cell number or protein content per well.

Western Blotting for Key Signaling Proteins

This protocol is for analyzing the expression of proteins involved in apoptosis and biogenesis pathways.[3][12]

  • Protein Extraction: After this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., AMPK, p-AMPK, PGC-1α, Bax, Bcl-2, Cleaved Caspase-3, Cytochrome c, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Signaling Pathways and Experimental Workflow

Diosgenin_Mitochondrial_Biogenesis This compound This compound AMPK AMPK Activation (p-AMPK) This compound->AMPK PGC1a PGC-1α Activation AMPK->PGC1a NRF NRF-1/2 PGC1a->NRF TFAM TFAM PGC1a->TFAM NRF->TFAM MitoBiogenesis Mitochondrial Biogenesis TFAM->MitoBiogenesis ATP Increased ATP Production MitoBiogenesis->ATP

Caption: this compound-activated AMPK/PGC-1α signaling pathway leading to mitochondrial biogenesis.

Diosgenin_Apoptosis_Pathway cluster_mito Mitochondrion Bax Bax (Pro-apoptotic) MMP ΔΨm Collapse Bax->MMP Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->MMP CytoC_release Cytochrome c Release MMP->CytoC_release Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC_release->Apoptosome This compound This compound This compound->Bax + This compound->Bcl2 - Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.

Experimental_Workflow cluster_assays Functional & Molecular Analysis Start Cell Culture (e.g., HepG2, SH-SY5Y) Treatment Treat with this compound (Vehicle Control vs. Doses) Start->Treatment Assays Perform Mitochondrial Assays Treatment->Assays MMP_Assay ΔΨm Assay (e.g., JC-1) Assays->MMP_Assay ROS_Assay mtROS Assay (e.g., MitoSOX) Assays->ROS_Assay ATP_Assay ATP Assay (Luminescence) Assays->ATP_Assay OCR_Assay OCR Measurement (Seahorse) Assays->OCR_Assay WB_Assay Western Blot (Apoptosis/Biogenesis Proteins) Assays->WB_Assay Analysis Data Analysis & Interpretation MMP_Assay->Analysis ROS_Assay->Analysis ATP_Assay->Analysis OCR_Assay->Analysis WB_Assay->Analysis

Caption: General experimental workflow for assessing this compound's mitochondrial effects.

References

Application Notes and Protocols: Studying the Interaction of Diosgenin with Cellular Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diosgenin, a naturally occurring steroidal sapogenin found in plants such as wild yam and fenugreek, has garnered significant scientific interest due to its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and neuroprotective effects. The therapeutic potential of this compound is attributed to its ability to interact with various cellular receptors, thereby modulating key signaling pathways. Understanding the specifics of these interactions is crucial for elucidating its mechanisms of action and for the development of novel therapeutics.

These application notes provide a comprehensive overview of the methods used to study the interaction of this compound with its known cellular receptors. We present detailed protocols for key experiments, a summary of quantitative interaction data, and visual representations of associated signaling pathways and experimental workflows.

Identified Cellular Receptors for this compound

This compound has been shown to interact with a range of cellular receptors, including:

  • Nuclear Receptors:

    • Estrogen Receptor (ER)[1]

    • Glucocorticoid Receptor (GR)[2]

    • Retinoic Acid Receptor-related Orphan Receptors (RORα and RORγ)[3][4]

  • Membrane Receptors:

    • G protein-coupled Estrogen Receptor (GPER)[5][6]

  • Ion Channels:

    • Transient Receptor Potential Vanilloid 1 (TRPV1)[7][8][9]

Quantitative Interaction Data

The following table summarizes the available quantitative data for the interaction of this compound with its cellular receptors. It is important to note that most of the available data are in the form of IC50 values obtained from cell-based functional assays or competitive binding assays, which may not directly reflect the binding affinity (Kd).

Receptor TargetParameterValueAssay TypeCell Line/SystemReference
Estrogen Receptor (ER) IC5010 nMCompetitive Radioligand Binding AssayNot Specified[1]
RORα IC502.17 µMLuciferase Reporter Assay (Inverse Agonist)HEK293[3]
RORγ IC501.73 µMLuciferase Reporter Assay (Gal4-fusion)HEK293[3]
RORγ IC502.19 µMLuciferase Reporter Assay (Full-length)HEK293[10]
GPER (mediated effect) IC5014.02 µMCell Viability (MTT) AssayPC3 (Prostate Cancer)[5][6]
GPER (mediated effect) IC5023.21 µMCell Viability (MTT) AssayDU145 (Prostate Cancer)[5][6]
GPER (mediated effect) IC5056.12 µMCell Viability (MTT) AssayLNCaP (Prostate Cancer)[5][6]
TRPV1 -Dose-dependent reduction of capsaicin-induced Ca2+ currentsCalcium ImagingMouse DRG and CHO cells[7][8][9]

Experimental Protocols

Competitive Radioligand Binding Assay for Estrogen Receptor

Application: To determine the ability of this compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

Principle: This assay measures the displacement of a radiolabeled estrogen (e.g., [3H]estradiol) from the estrogen receptor by unlabeled this compound. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is determined.

Protocol:

  • Preparation of Uterine Cytosol:

    • Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

    • Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.

    • Transfer the supernatant to an ultracentrifuge and spin at 105,000 x g for 60 minutes at 4°C.

    • The resulting supernatant is the uterine cytosol containing the estrogen receptor. Determine the protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add uterine cytosol (50-100 µg of protein per well).

    • Add increasing concentrations of unlabeled this compound.

    • Add a fixed concentration of [3H]estradiol (e.g., 0.5-1.0 nM).

    • For non-specific binding control wells, add a 100-fold excess of unlabeled estradiol.

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add dextran-coated charcoal to each well to adsorb the unbound radioligand.

    • Incubate for 15 minutes at 4°C with gentle agitation.

    • Centrifuge the plate at 2,500 x g for 10 minutes at 4°C.

  • Quantification:

    • Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.

    • Add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each this compound concentration.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

Experimental Workflow for Competitive Radioligand Binding Assay

G cluster_prep Cytosol Preparation cluster_assay Binding Assay cluster_sep Separation cluster_quant Quantification & Analysis prep1 Homogenize Uteri in TEDG Buffer prep2 Low-Speed Centrifugation (2,500 x g) prep1->prep2 prep3 Ultracentrifugation (105,000 x g) prep2->prep3 prep4 Collect Supernatant (Cytosol with ER) prep3->prep4 assay1 Add Cytosol to Plate prep4->assay1 assay2 Add this compound (Varying Conc.) & [3H]Estradiol (Fixed Conc.) assay1->assay2 assay3 Incubate at 4°C assay2->assay3 sep1 Add Dextran-Coated Charcoal assay3->sep1 sep2 Centrifuge (2,500 x g) sep1->sep2 quant1 Transfer Supernatant sep2->quant1 quant2 Scintillation Counting quant1->quant2 quant3 Calculate IC50 quant2->quant3

Caption: Workflow for determining this compound's ER binding.

Luciferase Reporter Assay for RORγ Activity

Application: To assess the functional effect of this compound on the transcriptional activity of RORγ.

Principle: This assay utilizes a reporter gene (luciferase) under the control of a promoter containing ROR response elements (ROREs). A decrease in luciferase expression in the presence of this compound indicates an inverse agonist activity.

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with a RORγ expression vector and a luciferase reporter vector containing ROREs. A Renilla luciferase vector can be co-transfected for normalization.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate the cells for another 24 hours.

  • Cell Lysis:

    • Wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

  • Luciferase Assay:

    • Use a dual-luciferase reporter assay system.

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

    • Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in luciferase activity relative to the vehicle control.

    • Plot the normalized luciferase activity against the log concentration of this compound to determine the IC50 value for inverse agonism.[10]

Experimental Workflow for Luciferase Reporter Assay

G cluster_transfection Cell Culture & Transfection cluster_treatment Compound Treatment cluster_assay Assay & Analysis trans1 Seed HEK293 Cells trans2 Co-transfect with RORγ & Luciferase Reporter Plasmids trans1->trans2 treat1 Add this compound (Varying Conc.) trans2->treat1 treat2 Incubate for 24h treat1->treat2 assay1 Lyse Cells treat2->assay1 assay2 Measure Firefly & Renilla Luciferase Activity assay1->assay2 assay3 Normalize Data assay2->assay3 assay4 Calculate IC50 assay3->assay4

Caption: Workflow for assessing RORγ activity with this compound.

Calcium Imaging for TRPV1 Channel Modulation

Application: To visualize and quantify the effect of this compound on calcium influx through the TRPV1 ion channel.

Principle: This method uses a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) to measure changes in intracellular calcium concentration upon channel activation. A reduction in the capsaicin-induced calcium influx in the presence of this compound suggests an antagonistic effect.[8][9]

Protocol:

  • Cell Preparation:

    • Culture dorsal root ganglion (DRG) neurons or CHO cells stably expressing TRPV1 on glass coverslips.

    • Load the cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Imaging Setup:

    • Mount the coverslip on the stage of a fluorescence microscope equipped with a calcium imaging system.

    • Continuously perfuse the cells with the physiological buffer.

  • Data Acquisition:

    • Establish a baseline fluorescence reading.

    • Perfuse the cells with a solution containing this compound for a few minutes.

    • Apply a TRPV1 agonist (e.g., 100 nM capsaicin) in the continued presence of this compound.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) to obtain ΔF/F0.

    • Compare the peak ΔF/F0 in the presence and absence of this compound to determine the percentage of inhibition.[7]

Experimental Workflow for Calcium Imaging

G cluster_prep Cell Preparation cluster_imaging Imaging & Data Acquisition cluster_analysis Data Analysis prep1 Culture DRG or TRPV1-expressing CHO Cells prep2 Load with Calcium Indicator (e.g., Fluo-4 AM) prep1->prep2 img1 Establish Baseline Fluorescence prep2->img1 img2 Perfuse with this compound img1->img2 img3 Apply Capsaicin img2->img3 img4 Record Fluorescence Changes img3->img4 an1 Calculate ΔF/F0 img4->an1 an2 Determine Percent Inhibition an1->an2

Caption: Workflow for TRPV1 modulation by this compound.

Signaling Pathways Modulated by this compound-Receptor Interactions

The interaction of this compound with its cellular receptors triggers a cascade of downstream signaling events. The following diagrams illustrate some of the key pathways affected.

This compound Interaction with Estrogen Receptor and Downstream Signaling

G This compound This compound er Estrogen Receptor (ER) This compound->er src Src Kinase er->src pi3k PI3K src->pi3k p38 p38 MAPK src->p38 akt Akt pi3k->akt hif1a HIF-1α akt->hif1a p38->hif1a vegfa VEGF-A hif1a->vegfa angiogenesis Angiogenesis vegfa->angiogenesis

Caption: this compound-ER interaction leading to angiogenesis.[1]

This compound Interaction with RORγ and Modulation of Target Gene Expression

G This compound This compound rorg RORγ This compound->rorg Inverse Agonist rore ROR Response Element (RORE) rorg->rore il17a IL-17A Gene rore->il17a g6pc G6PC Gene rore->g6pc inflammation Inflammation il17a->inflammation gluconeogenesis Gluconeogenesis g6pc->gluconeogenesis

Caption: this compound's inverse agonism on RORγ.[3][4]

Conclusion

The study of this compound's interaction with cellular receptors is a rapidly evolving field. The methods and protocols outlined in these application notes provide a robust framework for researchers to investigate these interactions in detail. By employing a combination of binding assays, functional reporter assays, and live-cell imaging, a comprehensive understanding of this compound's molecular mechanisms can be achieved. This knowledge is essential for the continued development of this compound and its derivatives as potential therapeutic agents for a variety of diseases.

References

Application Notes and Protocols: Use of Diosgenin in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

Diosgenin is a naturally occurring steroidal sapogenin found abundantly in various plants, including yams (Dioscorea species), fenugreek (Trigonella foenum-graecum), and Smilax China.[1] Historically, it has been a cornerstone of traditional medicine and serves as a vital precursor for the synthesis of steroidal drugs in the modern pharmaceutical industry.[1][2][3]

1.1 Traditional Medicine Applications In traditional practices, plants rich in this compound have been used to manage a variety of ailments. These include inflammatory conditions like rheumatism and arthritis, as well as regulating menstrual flow.[3][4][5] Fenugreek seeds, for instance, have a long history of use in treating diabetes, high cholesterol, and gastrointestinal disorders.[6][7]

1.2 Modern Pharmacological Significance Modern research has validated and expanded upon these traditional uses, identifying this compound as a bioactive molecule with a wide spectrum of pharmacological activities.[2][8] Its therapeutic potential has been investigated in numerous preclinical studies for cancer, metabolic diseases, neurodegenerative disorders, and cardiovascular conditions.[5][8] A primary advantage of this compound is its low toxicity compared to synthetic drugs like glucocorticoids for inflammatory disorders.[4][9] However, its clinical application is sometimes limited by poor aqueous solubility and low bioavailability.[1][10]

Application Notes: Key Therapeutic Areas

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties primarily through the modulation of the NF-κB signaling pathway.[4][9][11] By inhibiting this pathway, this compound suppresses the expression of downstream inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][9][11][12] This mechanism makes it a promising candidate for managing chronic inflammatory diseases.[4]

dot

G cluster_pathway This compound's Anti-inflammatory Mechanism LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFKB_Activation NF-κB Activation TLR4->NFKB_Activation Mediators iNOS, COX-2, TNF-α, IL-1β NFKB_Activation->Mediators Upregulation This compound This compound This compound->NFKB_Activation Inhibition Inflammation Inflammation Mediators->Inflammation

Caption: this compound inhibits the NF-κB signaling pathway.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer potential across various cancer cell lines, including breast, colon, lung, and hepatocellular carcinoma.[13][14][15] Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor cell proliferation, invasion, and angiogenesis.[14][15][16] Key signaling pathways modulated by this compound in cancer include PI3K-Akt-mTOR, MAPK, and STAT3.[13][15] It can induce apoptosis by upregulating pro-apoptotic proteins like p53 and caspases while downregulating anti-apoptotic proteins like Bcl-2.[14][15]

dot

G cluster_pathway This compound's Anti-Cancer Mechanisms This compound This compound PI3K_AKT PI3K/Akt Pathway This compound->PI3K_AKT Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits STAT3 STAT3 Pathway This compound->STAT3 Inhibits Caspases Caspase Activation This compound->Caspases Activates Proliferation Cell Proliferation & Invasion PI3K_AKT->Proliferation MAPK->Proliferation STAT3->Proliferation Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound modulates multiple signaling pathways in cancer.

Neuroprotective Effects

This compound is recognized for its neuroprotective capabilities, showing potential in models of Alzheimer's disease, Parkinson's disease, and diabetic peripheral neuropathy.[1][2][17] It can reduce the accumulation of Aβ plaques and neurofibrillary tangles associated with Alzheimer's disease.[1] One of its key mechanisms is the activation of the Nrf2/HO-1 signaling pathway, which helps to mitigate oxidative stress and protect neurons from damage.[17] It also stimulates Nerve Growth Factor (NGF), which is crucial for neuronal survival and function.[18][19]

Management of Metabolic Disorders

This compound has shown promise in addressing metabolic diseases like diabetes, obesity, and hyperlipidemia.[2][20][21] It can improve insulin sensitivity, reduce blood glucose levels, and modulate lipid metabolism.[8][21] In diabetic animal models, this compound administration has been shown to decrease hyperglycemia and hypercholesterolemia while improving the levels of antioxidant enzymes.[2] Its effects on lipid metabolism are partly due to the inhibition of intestinal cholesterol absorption.[22]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound and Its Derivatives
Cell LineCancer TypeCompoundIC50 Value (µM)Citation(s)
HepG2Hepatocellular CarcinomaCompound 8 (derivative)-[13]
A549Lung CancerCompounds 11, 14, 155.5 - 7.6[13]
MCF-7Breast CancerCompound 13 (derivative)2.3[13]
SASOral Squamous Cell CarcinomaThis compound31.7[23]
HSC3Oral Squamous Cell CarcinomaThis compound61[23]
Table 2: In Vivo Efficacy and Dosing in Animal Models
Animal ModelConditionDosing RegimenKey OutcomesCitation(s)
Wistar RatsAlzheimer's Disease (Aβ induced)100 & 200 mg/kg/p.o. for 28 daysImproved spatial learning and memory; reduced plaque load and oxidative stress.[24]
Diabetic MiceDiabetic Peripheral Neuropathy50 & 100 mg/kgReduced blood glucose; alleviated hyperalgesia; increased Nrf2/HO-1 expression.[8][17]
Zebra FishType II Diabetes (Streptozotocin induced)20 & 40 mg/kg b.w. for 28 daysSignificantly decreased glucose concentration from 175.87 to ~82-105 mg/dL.[8]
MiceDoxorubicin-induced Cardiotoxicity-Lowered ROS and MDA levels; recovered cardiac GPx and SOD activities.[25]

Experimental Protocols

dot

G cluster_workflow General Experimental Workflow for this compound Research Plant Plant Source (e.g., Dioscorea tubers) Extraction Extraction & Purification Plant->Extraction Quantification Quantification (HPLC/HPTLC) Extraction->Quantification InVitro In Vitro Assays (Cell Culture) Quantification->InVitro InVivo In Vivo Studies (Animal Models) Quantification->InVivo Analysis Data Analysis & Mechanism Elucidation InVitro->Analysis InVivo->Analysis

Caption: A typical workflow for this compound research.

Protocol 1: Extraction and Quantification of this compound from Plant Material

This protocol describes a common acid hydrolysis and solvent extraction method, followed by HPTLC for quantification.[26]

A. Acid Hydrolysis and Extraction

  • Preparation: Dry the plant material (e.g., Dioscorea deltoidea tubers) and grind it into a coarse powder.

  • Extraction: Perform a solvent extraction using a specified solid-to-solvent ratio (e.g., 1:45 g/mL) with an ethanol-water mixture for a set time and temperature (e.g., 45 minutes at 45°C).[26]

  • Concentration: Filter the extract and concentrate it to dryness using a rotary evaporator at 40°C.

  • Hydrolysis: Add 20 mL of 10% HCl to the dried residue. Heat the mixture in a water bath at 98°C for 60-120 minutes to hydrolyze the saponins into the aglycone (this compound).[26][27]

  • Solvent Partitioning: After cooling, wash the solution twice with 15 mL of chloroform. Collect the lower chloroform layer. Perform a final extraction of the remaining aqueous layer with 20 mL of chloroform.

  • Final Preparation: Combine all chloroform layers and concentrate to dryness. Re-dissolve the final residue in a known volume of methanol and filter through a 0.45µm membrane filter before analysis.[26]

B. HPTLC Quantification

  • Stationary Phase: Use precoated silica gel 60 F254 TLC plates (20 x 10 cm).

  • Sample Application: Apply samples and a this compound standard as 6mm-wide bands onto the plate.

  • Mobile Phase: Develop the plate in a twin-trough chamber saturated with a mobile phase of toluene: chloroform: acetone (2:8:2 v/v/v).[26]

  • Derivatization: After development, dry the plate and spray with anisaldehyde reagent (1 mL anisaldehyde, 20 mL glacial acetic acid, 170 mL methanol, 10 mL conc. sulfuric acid).[26]

  • Detection: Heat the plate for 5 minutes at 100°C. Perform densitometric scanning and quantify the this compound content by comparing the peak area of the sample to that of the standard.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).[23]

  • Cell Seeding: Seed cancer cells (e.g., SAS oral cancer cells) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the this compound-containing medium and incubate for 24-48 hours. Include untreated cells as a control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by viable cells to form purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell proliferation relative to the untreated control. The IC50 value is determined by plotting the percentage of proliferation against the log of this compound concentration.

Protocol 3: In Vivo Cardioprotection Study

This protocol outlines an in vivo experiment to assess the protective effects of this compound against doxorubicin (DOX)-induced cardiotoxicity.[25]

  • Animal Model: Use male ICR mice (or a similar strain), weighing 25-30 g. Acclimatize the animals for at least one week.

  • Grouping and Dosing: Divide the mice into groups:

    • Control Group: Receives vehicle only.

    • DOX Group: Receives a single intraperitoneal (i.p.) injection of DOX (e.g., 15 mg/kg).

    • This compound + DOX Group: Receives this compound (e.g., via oral gavage) for a set number of days before and/or after the DOX injection.

  • Monitoring: Monitor the animals for body weight changes and mortality throughout the study period (e.g., 5-7 days).

  • Sample Collection: At the end of the experiment, euthanize the animals. Collect blood samples for cardiac enzyme analysis (e.g., CK-MB, LDH). Harvest the hearts for histopathological examination and biochemical analysis.

  • Biochemical Analysis: Homogenize a portion of the heart tissue to measure markers of oxidative stress, including:

    • Lipid peroxidation (TBARS/MDA assay).

    • Reactive Oxygen Species (ROS) levels.

    • Glutathione (GSH) content.

    • Superoxide dismutase (SOD) and Glutathione Peroxidase (GPx) enzyme activities.[25]

  • Histopathology: Fix the remaining heart tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate tissue damage, inflammation, and necrosis.

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA) to determine if this compound treatment significantly mitigated the cardiotoxic effects of DOX.

References

Application Notes and Protocols for the Analytical Detection of Diosgenin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diosgenin, a steroidal sapogenin found in various plants, is a crucial precursor for the synthesis of several steroidal drugs and has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and cardioprotective effects.[1][2][3] Accurate and sensitive detection of this compound in biological matrices is paramount for pharmacokinetic studies, metabolic profiling, and clinical investigations. These application notes provide detailed protocols for the primary analytical methods used to quantify this compound in biological samples, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Sample Preparation: A Critical First Step

The accurate analysis of this compound in biological samples begins with meticulous sample preparation. This compound is often present in a glycosylated form (dioscin) and requires hydrolysis to liberate the aglycone for analysis.[1][4] Furthermore, the complex nature of biological matrices necessitates efficient extraction and purification to minimize interference and enhance detection sensitivity.

General Workflow for Sample Preparation

Sample Preparation Workflow BiologicalSample Biological Sample (Plasma, Urine, Tissue) Hydrolysis Acid or Enzymatic Hydrolysis BiologicalSample->Hydrolysis Free this compound Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Hydrolysis->Extraction Extract this compound Purification Purification and Concentration Extraction->Purification Remove Interferences Analysis Analytical Instrumentation Purification->Analysis Inject Sample

Caption: General workflow for preparing biological samples for this compound analysis.

A common procedure for plasma samples involves protein precipitation followed by extraction. For instance, a single-step protein precipitation can be achieved using methanol-acetonitrile.[5] For plant materials and some biological samples, acid hydrolysis is a standard procedure to convert dioscin to this compound.[1][4] This is often followed by liquid-liquid extraction with solvents like petroleum ether or solid-phase extraction for purification.[1]

Analytical Methods for this compound Quantification

Several analytical techniques have been developed and validated for the detection and quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is one of the most widely used techniques for this compound quantification due to its robustness and versatility.[1][2]

Protocol: HPLC-UV Analysis of this compound in Plasma

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard (e.g., sarsasapogenin).

    • Perform protein precipitation by adding 3 mL of methanol-acetonitrile (50:50, v/v).

    • Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (90:10, v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.[7]

    • Detection: UV at 203 nm.[6][8]

Quantitative Data Summary for HPLC Methods

ParameterValueReference
Linearity Range2-10 µg/mL[6][7]
Limit of Detection (LOD)0.0372 µg - 0.753 µg/mL[1][7][8]
Limit of Quantification (LOQ)0.1127 µg - 2.341 µg/mL[1][7][8]
Recovery91.90% - 97%[7][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting low concentrations of this compound in complex biological matrices.[10]

Protocol: UPLC-MS/MS Analysis of this compound in Rat Plasma [5][10]

  • Sample Preparation:

    • To 100 µL of rat plasma, add an internal standard (e.g., tanshinone IIA).[5]

    • Perform protein precipitation with 300 µL of methanol-acetonitrile (50:50, v/v).[5]

    • Vortex for 3 minutes and centrifuge at 14,000 rpm for 10 minutes.

    • Collect the supernatant for injection.

  • UPLC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 2.6 µm).[10]

    • Mobile Phase: Acetonitrile and 0.03% formic acid in water (80:20, v/v).[5][10]

    • Flow Rate: 0.3 mL/min.[10]

    • Injection Volume: 2 µL.[10]

    • Column Temperature: 40°C.[11]

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5][10]

    • Scan Mode: Multiple Reaction Monitoring (MRM).[10]

    • Transitions:

      • This compound: m/z 415.2 ⟶ 271.2[5][10]

      • IS (Tanshinone IIA): m/z 295.2 ⟶ 277.1[5][10]

Quantitative Data Summary for LC-MS/MS Methods

ParameterValueReference
Linearity Range0.5 - 1,500 ng/mL[5][10]
Limit of Quantification (LOQ)0.5 ng/mL[5][10]
Intra-day Precision1.42% - 6.91%[5][10]
Inter-day Precision1.25% - 3.68%[5][10]
Accuracy-6.54% to 4.71%[5][10]
Recovery85.81% - 100.27%[5][10]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, particularly after derivatization to increase its volatility.

Protocol: GC-MS Analysis of this compound in Biological Samples [1]

  • Sample Preparation and Derivatization:

    • Perform hydrolysis and liquid-liquid extraction as previously described.

    • Evaporate the extract to dryness.

    • Derivatize the residue with a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.

  • GC-MS Conditions:

    • Column: Capillary column suitable for steroid analysis (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program:

      • Initial temperature: 150°C, hold for 1 min.

      • Ramp to 280°C at 10°C/min, hold for 10 min.

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the this compound-TMS derivative.

Quantitative Data Summary for GC-MS Methods

ParameterValueReference
Limit of Quantification (LOQ)13 ng/mL[1]
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a high-throughput and sensitive method for the quantification of this compound, particularly for screening large numbers of samples.[12][13]

Protocol: Indirect Competitive ELISA for this compound [13]

  • Antigen Coating: Coat microtiter plates with a this compound-protein conjugate (e.g., this compound-BSA) and incubate overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Competition: Add a mixture of the sample (or this compound standard) and a specific polyclonal antibody against this compound to the wells and incubate.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) and incubate.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.

  • Stopping Reaction: Stop the reaction with a stop solution (e.g., 2M H₂SO₄).

  • Detection: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). The concentration of this compound is inversely proportional to the signal.

Quantitative Data Summary for ELISA

ParameterValueReference
SensitivityHigh[12][13]
SpecificityHigh[12][13]

This compound and Cellular Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Understanding these interactions is crucial for drug development.

This compound and the STAT3 Signaling Pathway

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Ligand Binding STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization SHPTP2 SH-PTP2 SHPTP2->STAT3_active Dephosphorylates This compound This compound This compound->JAK Inhibits This compound->SHPTP2 Induces Gene Target Gene Expression (e.g., Cyclin D1, Bcl-xL) STAT3_dimer->Gene Transcription

Caption: this compound inhibits the STAT3 signaling pathway.[1][14]

This compound has been demonstrated to inhibit both constitutive and inducible activation of STAT3.[14] It can suppress the activation of upstream kinases like JAK1 and JAK2 and induce the expression of protein tyrosine phosphatase SH-PTP2, which dephosphorylates and inactivates STAT3.[14] This leads to the downregulation of STAT3-regulated gene products involved in cell proliferation and survival.[14]

This compound and the Wnt/β-catenin Signaling Pathway

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Frizzled->DestructionComplex Wnt Signal Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates and Translocates This compound This compound This compound->beta_catenin Suppresses Expression TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression (e.g., Cyclin D1, Runx2) TCF_LEF->TargetGenes Activates Transcription

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.[15]

Low concentrations of this compound have been shown to inhibit the Wnt/β-catenin signaling pathway.[15] It can suppress the expression of β-catenin, a key component of this pathway.[15] This inhibition can promote the proliferation and differentiation of osteoblasts, suggesting a potential therapeutic role in bone formation.[15]

Conclusion

The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound in biological samples. The choice of methodology will be dictated by the specific research question, the nature of the sample, and the required sensitivity. Proper sample preparation is a critical prerequisite for accurate analysis. Furthermore, a deeper understanding of this compound's interaction with cellular signaling pathways will continue to drive its investigation as a promising therapeutic agent.

References

Troubleshooting & Optimization

Overcoming challenges in the purification of crude diosgenin extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude diosgenin extracts.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low this compound Yield Incomplete hydrolysis of saponins.[1][2]- Optimize acid concentration, temperature, and reaction time. For instance, hydrolysis with 3 mol/L sulfuric acid at 100°C for 3 hours has been shown to be effective.[3] - Consider enzymatic hydrolysis as a milder alternative to acid hydrolysis.[4] - Ensure proper particle size of the plant material for efficient extraction.[5]
Inefficient extraction of this compound from the hydrolyzed mixture.- Select an appropriate solvent. Petroleum ether and n-hexane are commonly used.[6][7] - Optimize the solid-to-solvent ratio and number of extraction cycles.[5]
Degradation of this compound during processing.[8]- Avoid excessively high temperatures and prolonged exposure to strong acids.[1]
Presence of Impurities in Final Product Incomplete removal of other steroidal sapogenins, fatty acids, or plant pigments.[9]- Employ column chromatography for purification. Silica gel is a common stationary phase.[10][11] - Perform recrystallization from a suitable solvent such as ethanol or acetone.[6][12]
Co-precipitation of impurities during crystallization.- Optimize the crystallization conditions, including solvent system, temperature, and cooling rate.
Difficulty in Crystallization Presence of impurities inhibiting crystal formation.- Further purify the extract using chromatographic techniques before attempting crystallization.[11]
Inappropriate solvent system.- Experiment with different solvent systems. A mixture of a solvent in which this compound is soluble at high temperatures and poorly soluble at low temperatures is ideal. Ethanol and acetone are good starting points.[6][12]
Supersaturation not achieved or lost too quickly.- Slowly cool the saturated solution to promote the formation of well-defined crystals. Seeding with a small crystal of pure this compound can also initiate crystallization.

Frequently Asked Questions (FAQs)

1. What is the most critical step in maximizing this compound yield?

The hydrolysis of steroidal saponins to liberate this compound is a critical step that significantly impacts the overall yield.[1][2] Incomplete hydrolysis will result in a lower yield of the desired product. Therefore, optimizing the hydrolysis conditions (acid/enzyme concentration, temperature, and reaction time) is crucial for success.

2. How can I assess the purity of my this compound extract?

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for assessing the purity of this compound extracts.[7][13] Other techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) can also be employed for qualitative and quantitative analysis.[8][14]

3. What are some common impurities found in crude this compound extracts?

Crude extracts often contain other structurally similar steroidal sapogenins, fatty acids, and plant pigments that need to be removed during purification.[9]

4. Can I use an alternative to acid hydrolysis for a greener process?

Yes, enzymatic hydrolysis and microbial transformation are considered more environmentally friendly alternatives to traditional acid hydrolysis, as they operate under milder conditions and reduce the generation of acidic waste.[4][10]

Experimental Protocols

Protocol 1: Acid Hydrolysis of Dioscorea Tubers

This protocol outlines a standard procedure for the acid hydrolysis of Dioscorea tubers to liberate this compound.

Materials:

  • Dried and powdered Dioscorea tubers

  • 2N Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)[14]

  • Methanol

  • Reflux apparatus

  • Filtration system

  • Rotary evaporator

Procedure:

  • Accurately weigh the powdered Dioscorea tubers.

  • In a round-bottom flask, add the powdered tubers and 2N mineral acid. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.

  • Reflux the mixture for 2-4 hours.[8][14]

  • After reflux, cool the mixture and filter to separate the solid residue (mare) from the acidic aqueous layer.

  • Wash the mare with water until the filtrate is neutral.

  • Dry the mare completely.

  • Extract the dried mare with methanol for 6 hours using a Soxhlet apparatus.[14]

  • Filter the methanol extract and evaporate the solvent using a rotary evaporator until the volume is reduced to about one-fourth of the original.

  • Store the concentrated extract at a low temperature (e.g., in a refrigerator) for at least 2 hours to allow for the crystallization of crude this compound.[14]

  • Collect the crystals by filtration.

Protocol 2: Purification of Crude this compound by Recrystallization

This protocol describes the purification of crude this compound using recrystallization.

Materials:

  • Crude this compound extract

  • Ethanol (95%) or Acetone[6][12]

  • Beaker or Erlenmeyer flask

  • Heating plate

  • Filtration system

Procedure:

  • Place the crude this compound extract in a beaker or Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (ethanol or acetone) to dissolve the crude extract completely with gentle heating.

  • Once dissolved, allow the solution to cool down slowly to room temperature.

  • For further crystallization, place the solution in an ice bath or refrigerator.

  • Well-formed crystals of purified this compound should precipitate out of the solution.

  • Collect the purified crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the crystals completely.

Process Visualizations

Experimental Workflow for this compound Purification

experimental_workflow start Start: Dried Dioscorea Tubers hydrolysis Acid Hydrolysis start->hydrolysis Saponin Liberation extraction Solvent Extraction hydrolysis->extraction This compound Extraction concentration Concentration extraction->concentration Solvent Removal crystallization Crystallization concentration->crystallization Crude Product Formation purification Purification (Recrystallization/Chromatography) crystallization->purification Impurity Removal end End: Purified this compound purification->end High Purity Product

Caption: General experimental workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low this compound Yield

troubleshooting_low_yield start Problem: Low this compound Yield check_hydrolysis Check Hydrolysis Step start->check_hydrolysis check_extraction Check Extraction Step check_hydrolysis->check_extraction Complete optimize_hydrolysis Optimize Hydrolysis Conditions (Acid/Enzyme Conc., Temp., Time) check_hydrolysis->optimize_hydrolysis Incomplete? check_degradation Check for Degradation check_extraction->check_degradation Efficient optimize_extraction Optimize Extraction Conditions (Solvent, Ratio, Cycles) check_extraction->optimize_extraction Inefficient? modify_conditions Modify Conditions (Lower Temp., Shorter Time) check_degradation->modify_conditions Suspected? solution Solution: Improved Yield check_degradation->solution Not Suspected optimize_hydrolysis->solution optimize_extraction->solution modify_conditions->solution

Caption: A logical flowchart for troubleshooting low this compound yield.

References

Improving the solubility of diosgenin for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for working with diosgenin in in vitro experiments, focusing on overcoming its inherent low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge in in vitro experiments?

A1: this compound is a natural steroidal sapogenin found abundantly in plants like wild yam (Dioscorea species) and fenugreek (Trigonella foenum-graecum).[1] It serves as a crucial precursor for the synthesis of various steroidal drugs and exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, and cardioprotective effects.[1][2][3] Its highly lipophilic and hydrophobic structure leads to poor aqueous solubility, making it difficult to achieve desired concentrations in cell culture media without precipitation, which can lead to inconsistent experimental results and cellular toxicity.[4][5]

Q2: What are the most common solvents for preparing this compound stock solutions?

A2: Due to its poor water solubility, this compound is typically dissolved in organic solvents to create a concentrated stock solution, which is then diluted into the aqueous culture medium. Common solvents include Dimethylformamide (DMF), Chloroform, Ethanol, and Dimethyl Sulfoxide (DMSO).[3][6] However, DMSO is often reported as a poor solvent for this compound.[6] The final concentration of the organic solvent in the culture medium should be kept to a minimum (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.

Q3: My this compound precipitated after I added it to my cell culture medium. What went wrong?

A3: Precipitation upon dilution of the organic stock solution into aqueous media is the most common issue. This can happen for several reasons:

  • High Final Concentration: The final concentration of this compound in your medium may exceed its solubility limit in the aqueous environment.

  • Inadequate Mixing: Rapidly adding the stock solution without immediate and thorough mixing can cause localized high concentrations, leading to precipitation.

  • Temperature Changes: Shifting from room temperature stock solution to a refrigerated or 37°C medium can affect solubility.[7]

  • Media Components: Components in the serum or media can interact with this compound, reducing its solubility.

Q4: Are there methods to improve the solubility of this compound in culture media beyond using organic solvents?

A4: Yes, several formulation strategies can enhance the aqueous solubility and bioavailability of this compound:

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules like this compound, increasing their solubility in aqueous solutions.[1][4] Hydroxypropyl-β-cyclodextrin (HPβCD) has been successfully used for this purpose.[4]

  • Lipid-Based Delivery Systems: Formulations such as liposomes, nanoemulsions, and self-emulsifying drug delivery systems (SEDDS) can encapsulate this compound, improving its stability and delivery to cells in culture.[2]

  • Nanocrystals: Preparing this compound nanocrystals can increase the compound's surface area, leading to improved dissolution rates and oral bioavailability, a principle that also aids in in vitro dissolution.[5]

Q5: Which cellular signaling pathways are known to be modulated by this compound?

A5: this compound exerts its biological effects by modulating multiple cellular signaling pathways. Key pathways identified in various cancer cell lines include the inhibition of NF-κB and STAT3 signaling, which are crucial for cell proliferation, survival, and inflammation.[1][8] It can also induce apoptosis through the mitochondrial/caspase-3 dependent pathway and modulate the cholesterol biosynthetic pathway.[1][9]

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various organic solvents. It is critical to note that these values can vary slightly between different batches of the compound.[6]

SolventSolubility (approx.)Molar Equivalent (at 414.62 g/mol )Source
Chloroform30 mg/mL72.35 mM[3]
Ethanol3 mg/mL7.23 mM[6]
Dimethylformamide (DMF)1 mg/mL2.41 mM[3]
Acetonitrile1 mg/mL (stock prep)2.41 mM[10]
MethanolVaries with temp.Varies with temp.[11]
IsopropanolVaries with temp.Varies with temp.[11]
AcetoneVaries with temp.Varies with temp.[11]
DMSOInsoluble / <1 mg/mL<2.41 mM[6]
WaterInsoluble / <1 mg/mL<2.41 mM[6]

Experimental Protocols

Protocol 1: Standard Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol.

Materials:

  • This compound powder (MW: 414.62 g/mol )

  • Anhydrous Ethanol (≥99.5%)

  • Sterile microcentrifuge tubes or glass vial

  • Vortex mixer

Methodology:

  • Weigh this compound: Accurately weigh 4.15 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous ethanol to the tube.

  • Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.

  • Storage: Store the stock solution at -20°C. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[7]

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HPβCD)

This protocol is adapted from methodologies used to improve the solubility of hydrophobic compounds for in vitro assays.[4]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Ethanol

  • Sterile Phosphate-Buffered Saline (PBS) or desired culture buffer

  • Heated magnetic stirrer

Methodology:

  • Prepare HPβCD Solution: Prepare a 1% (w/v) HPβCD solution in your desired aqueous buffer (e.g., PBS). Stir until fully dissolved.

  • Prepare this compound Premix: In a separate glass vial, dissolve the required amount of this compound in a minimal volume of ethanol (e.g., 20-50 µL).

  • Form the Complex: While vigorously stirring the HPβCD solution on a magnetic stirrer, slowly add the this compound-ethanol premix dropwise.

  • Equilibrate: Cover the vial and allow the mixture to stir for 1-2 hours at room temperature to facilitate the formation of the inclusion complex.

  • Final Preparation: The resulting solution contains the more soluble this compound-HPβCD complex. This solution can be sterile-filtered and then diluted into the final cell culture medium. Note that all experimental controls should also contain the same final concentration of 1% HPβCD.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp In Vitro Experiment weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Organic Solvent (e.g., Ethanol) weigh->dissolve sterilize 3. Sterile Filter (0.22 µm) dissolve->sterilize store 4. Aliquot & Store at -20°C sterilize->store dilute 5. Dilute Stock into Pre-warmed Culture Medium store->dilute Use in Experiment vortex 6. Vortex Immediately dilute->vortex treat 7. Treat Cells vortex->treat incubate 8. Incubate (e.g., 24h, 48h) treat->incubate assay 9. Perform Assay (e.g., Viability, Western Blot) incubate->assay

Caption: Workflow for preparing and using this compound in cell culture.

diosgenin_pathway cluster_nucleus Nuclear Events This compound This compound IKK IKK This compound->IKK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces TNFa TNF-α TNFa->IKK IkBa IκBα IKK->IkBa Inhibits (via phosphorylation) NFkB NF-κB IkBa->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Proliferation, Invasion, Angiogenesis) Transcription->Apoptosis Suppresses NFkB_n NF-κB NFkB_n->Transcription

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Troubleshooting Guide

Q: I see a fine, crystalline precipitate in my medium immediately after adding the this compound stock. What should I do?

A: This indicates the this compound has crashed out of solution.

  • Root Cause: The final concentration is too high for the aqueous medium, or mixing was insufficient.

  • Immediate Action: Do not use this medium for your experiment. The actual concentration of soluble this compound is unknown and the precipitate can cause physical stress to the cells.

  • Solution:

    • Lower the Concentration: Try preparing a more dilute final concentration.

    • Improve Dilution Technique: Pre-warm the culture medium to 37°C. When adding the stock solution, vortex or swirl the medium gently to ensure rapid and even dispersal. Do not add the stock directly onto the cells.

    • Increase Solvent (with caution): If you must use a high concentration, you may need to slightly increase the final solvent percentage (e.g., from 0.1% to 0.2%), but you MUST run a solvent-only control to ensure the solvent itself is not causing toxicity.

    • Use an Alternative Method: Consider the cyclodextrin protocol (Protocol 2) to enhance solubility.[4]

Q: My cells look stressed or are dying at a rate higher than expected, even at low this compound concentrations.

A: This could be due to solvent toxicity or issues with the this compound stock.

  • Root Cause: The final concentration of your organic solvent (e.g., ethanol, DMF) might be too high for your specific cell line, or your stock solution may have degraded.

  • Solution:

    • Run a Solvent Control: Always include a control group treated with the highest concentration of the solvent used in your experiment. This will differentiate between compound toxicity and solvent toxicity.

    • Check Stock Concentration: Ensure your stock solution is not too concentrated, which would require a larger volume to be added to the media. A 10 mM stock is standard; if you are using a 100 mM stock, the final solvent concentration will be 10x higher for the same final this compound concentration.

    • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock can cause the compound to precipitate out of the solvent, leading to inaccurate concentrations.[7] Use aliquots for single experiments.

Q: I am observing significant variability in my results between experiments.

A: Inconsistent results are often linked to the challenges of working with poorly soluble compounds.

  • Root Cause: Inconsistent preparation of the final working solution, leading to different effective concentrations in each experiment.

  • Solution:

    • Standardize Protocol: Ensure every step of the protocol, from weighing the powder to diluting the stock into the final medium, is performed identically each time.

    • Prepare Fresh Dilutions: Always prepare the final working solution (this compound diluted in medium) fresh for each experiment. Do not store it.

    • Visually Inspect: Before treating cells, hold the flask or plate up to the light to check for any visible precipitate. If any is observed, discard the medium and prepare it again.

    • Consider Solubility Enhancers: For long-term or highly sensitive studies, using a method like cyclodextrin complexation can provide a more stable and reproducible solution.[1][4]

References

Diosgenin stability issues in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diosgenin stability. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability of this compound in various solvents and pH conditions. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues researchers face with this compound?

A1: The primary stability concerns for this compound revolve around its susceptibility to degradation under certain pH conditions and, to a lesser extent, exposure to UV light. This compound is a steroidal sapogenin that is relatively stable to heat and ambient light[1][2]. However, its spiroketal structure can be compromised under harsh chemical conditions, particularly strong acids or bases, which are often used during its extraction from saponin precursors like dioscin[3][4]. While generally stable, slow degradation can occur under prolonged UV exposure[5].

Q2: How does pH affect the stability of this compound?

A2: this compound's stability is significantly influenced by pH, especially at elevated temperatures. It is most stable under neutral conditions. Strong alkaline conditions are particularly detrimental, causing rapid degradation. Strong acidic conditions, while often used for hydrolysis of its glycoside precursor (dioscin), can also degrade this compound itself, though typically at a slower rate than strong bases[2][5].

The following table summarizes the results of a forced degradation study conducted at 90°C.

Table 1: Effect of pH on this compound Degradation at 90°C

Condition Exposure Time Approximate Degradation Degradation Products Observed (TLC RF) Reference
1 M HCl (Acidic) 4 hours Significant 0.62 [5]
Neutral Hydrolysis Not specified No significant change - [5]

| 1 M NaOH (Alkaline) | 5 minutes | ~90% | 0.67, 0.83 |[5] |

Q3: Which solvents are recommended for dissolving and storing this compound solutions?

A3: Due to its hydrophobic nature, this compound is practically insoluble in water and aqueous buffers at various pH levels[1]. For experimental and storage purposes, organic solvents are necessary. This compound is highly soluble in nonpolar and partially polar organic solvents.

For short-term use, solvents like methanol, ethanol, acetone, and ethyl acetate are suitable[1][6]. For long-term storage, it is crucial to use anhydrous (water-free) solvents and store solutions at -20°C or -80°C in tightly sealed containers to prevent solvent evaporation and moisture absorption. While specific long-term stability data in various solvents is limited in publicly available literature, DMSO is commonly used for creating stock solutions of hydrophobic compounds for biological assays. However, repeated freeze-thaw cycles should be avoided.

Table 2: Solubility of this compound in Common Organic Solvents

Solvent Polarity Solubility Reference
Chloroform Nonpolar Highly Soluble [1]
Ethyl Acetate Nonpolar Highly Soluble [1][6]
Acetone Partially Polar Soluble [1][6]
Methanol Polar Soluble [1][6]
Ethanol (95%) Polar Soluble [1][6]
Isopropanol Polar Soluble [6]

| Water | Highly Polar | Practically Insoluble (0.7 ng/mL) |[1] |

Troubleshooting Guide

This guide addresses common issues related to unexpected experimental results involving this compound.

Issue: Low yield or lower-than-expected concentration of this compound in my sample.

This is a frequent problem that can often be traced back to unintended degradation. Use the following flowchart to diagnose the potential cause.

G start Start: Low this compound Recovery q1 Was the sample exposed to strong acid or base? start->q1 a1_yes YES q1->a1_yes Yes a1_no NO q1->a1_no No cause1 Cause: pH-induced Degradation Solution: Maintain neutral pH. Avoid high temperatures (>40°C) if pH is not neutral. a1_yes->cause1 q2 How was the solution stored? a1_no->q2 a2_short Short-term at RT in aqueous buffer q2->a2_short Path 1 a2_long Long-term or non-anhydrous solvent q2->a2_long Path 2 a2_ok Correctly (Anhydrous, -20°C) q2->a2_ok Path 3 cause2 Cause: Poor Solubility/Precipitation Solution: this compound is insoluble in water. Use organic solvents like DMSO, Ethanol. a2_short->cause2 cause3 Cause: Solvent Impurities/Moisture Solution: Use anhydrous-grade solvents. Store desiccated at -20°C or below. a2_long->cause3 q3 Was the sample exposed to direct UV light for extended periods? a2_ok->q3 q3->a2_ok No a3_yes YES q3->a3_yes Yes end Consider other experimental factors (e.g., quantification method, instrument error) q3->end No cause4 Cause: Photodegradation Solution: Work in low-light conditions. Use amber vials for storage. a3_yes->cause4

Caption: Troubleshooting flowchart for low this compound recovery.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation (stress testing) study to determine the intrinsic stability of this compound and to develop a stability-indicating analytical method, typically HPLC[7][8].

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation prep_stock 1. Prepare this compound Stock (e.g., 1 mg/mL in Methanol) prep_samples 2. Aliquot stock into separate amber vials for each condition prep_stock->prep_samples acid Acid Hydrolysis Add 0.1 M HCl, heat at 60°C prep_samples->acid 3. Apply Stress (e.g., for 2, 4, 8, 24h) base Base Hydrolysis Add 0.1 M NaOH, RT prep_samples->base 3. Apply Stress (e.g., for 2, 4, 8, 24h) oxid Oxidation Add 3% H₂O₂, RT prep_samples->oxid 3. Apply Stress (e.g., for 2, 4, 8, 24h) thermal Thermal Stress Heat solution at 60°C prep_samples->thermal 3. Apply Stress (e.g., for 2, 4, 8, 24h) photo Photolytic Stress Expose to UV light (254 nm) prep_samples->photo 3. Apply Stress (e.g., for 2, 4, 8, 24h) neutralize 4. Neutralize acid/base samples acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize hplc 5. Analyze all samples by HPLC-UV (Control, Stressed) neutralize->hplc compare 6. Compare chromatograms hplc->compare pathway Identify degradation products compare->pathway kinetics Calculate % degradation pathway->kinetics method Confirm method is 'stability-indicating' kinetics->method G Dioscin Dioscin (this compound + Sugar Moieties) Process Acid Hydrolysis (e.g., H₂SO₄ or HCl, Heat) Dioscin->Process This compound This compound (Desired Product) Degradation Degradation Products (e.g., 3,5-diene) This compound->Degradation Harsh Conditions (Excess Acid/Heat) Sugars Sugars (Byproducts) Process->this compound Cleavage Process->Sugars Cleavage

References

Technical Support Center: Diosgenin Extraction via Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diosgenin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during acid hydrolysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your extraction process.

Troubleshooting Guide

This guide addresses common issues encountered during the acid hydrolysis of this compound precursors.

Problem Possible Causes Recommended Solutions
Low this compound Yield 1. Incomplete Hydrolysis: Insufficient acid concentration, temperature, or reaction time.[1] 2. This compound Degradation: Excessive acid concentration, high temperature, or prolonged hydrolysis time.[2][3] 3. Suboptimal Solid-to-Solvent Ratio: An incorrect ratio can lead to incomplete extraction or degradation.[4] 4. Improper Sample Preparation: Large particle size can hinder efficient extraction.[4]1. Optimize Hydrolysis Conditions: Systematically vary acid concentration, temperature, and time. For example, for Dioscorea zingiberensis, a maximum yield was achieved with 0.8M sulfuric acid at 120°C for 6 hours.[3] 2. Employ Protective Strategies: Consider pressurized biphasic acid hydrolysis (PBAH) to continuously remove this compound from the acidic aqueous phase into an organic solvent, thus preventing degradation.[2][5] 3. Adjust Ratios: An optimal solid-to-solvent ratio of 1:45 has been reported for Dioscorea deltoidea.[4] 4. Reduce Particle Size: A particle size of 1.25 mm was found to be effective for this compound extraction.[4]
High Levels of Impurities or Degradation Products 1. Harsh Hydrolysis Conditions: High temperatures and strong acid concentrations can lead to the formation of byproducts like 25-spirosta-3, 5-dienes.[3] 2. Presence of Interfering Substances: Other compounds in the plant matrix may react under acidic conditions.1. Milder Hydrolysis Conditions: Use the lowest effective acid concentration and temperature. Microwave-assisted acid hydrolysis can shorten reaction times and potentially reduce degradation.[6] 2. Consider Alternative Methods: Enzymatic hydrolysis using cellulase or naringinase can be a milder alternative to acid hydrolysis, reducing degradation and artifact formation.[7][8] 3. Purification: Implement appropriate chromatographic purification steps post-hydrolysis.
Inconsistent Results 1. Variability in Plant Material: this compound content can vary based on the plant species, geographical source, and harvest time.[9] 2. Lack of Precise Control Over Reaction Parameters: Fluctuations in temperature or inaccurate measurement of reagents.1. Standardize Starting Material: Use plant material from a consistent source and batch if possible. 2. Ensure Precise Control: Use calibrated equipment and carefully control reaction parameters. Employ response surface methodology (RSM) to systematically optimize and standardize your protocol.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing this compound degradation during acid hydrolysis?

A1: The primary factors are high acid concentration, elevated temperatures, and extended reaction times.[2][3] High temperatures can destroy the chemical structure of this compound, and prolonged exposure to strong acids can lead to dehydration and the formation of byproducts.[2][3]

Q2: What is the optimal temperature for acid hydrolysis to maximize this compound yield?

A2: The optimal temperature can vary depending on the specific protocol and plant source. For instance, in a pressurized biphasic acid hydrolysis system for Discorea nipponica Makino, the highest yield was achieved at 140°C.[2] However, for conventional hydrolysis of Dioscorea zingiberensis, 120°C was found to be optimal.[3] It is crucial to optimize this parameter for your specific experimental setup.

Q3: Which acid and concentration are best for this compound extraction?

A3: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used.[2][10] The optimal concentration depends on the method. For conventional hydrolysis, concentrations around 0.8M to 1.5M H₂SO₄ have been reported.[3][11] In pressurized biphasic systems, much lower concentrations, such as 6 μL/mL H₂SO₄, have proven effective, significantly reducing acid consumption.[2]

Q4: How can I reduce the environmental impact of acid hydrolysis?

A4: Several greener approaches have been developed. Pressurized biphasic acid hydrolysis (PBAH) can reduce sulfuric acid consumption by over 90%.[1][2] Using solid acid catalysts or acid-functionalized ionic liquids can also offer a more environmentally friendly alternative with potential for catalyst recycling.[11][12] Additionally, biotransformation using microorganisms presents a promising, pollution-free alternative to traditional acid hydrolysis.[10]

Q5: Are there alternatives to acid hydrolysis for this compound extraction?

A5: Yes, enzymatic hydrolysis is a milder alternative that can significantly reduce this compound degradation.[8] Enzymes like cellulase can break down plant cell walls, releasing the saponins for subsequent hydrolysis by other enzymes or milder acid treatment.[7] Biotransformation, using microorganisms like Penicillium dioscin, is another effective and environmentally friendly method.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to facilitate comparison of different hydrolysis conditions and their outcomes.

Table 1: Comparison of Optimal Conditions for Acid Hydrolysis of this compound Precursors

Plant Source Method Acid Acid Concentration Temperature (°C) Time (h) Max. This compound Yield (%) Reference
Discorea nipponica MakinoPressurized Biphasic Acid HydrolysisH₂SO₄6 μL/mL14021.87[2]
Dioscorea zingiberensisConventional Acid HydrolysisH₂SO₄0.8 M12062.5[3]
Dioscorea deltoideaHeat Reflux Extraction followed by HydrolysisHCl10%98 (hydrolysis step)1 (hydrolysis step)1.204[4]
Dioscorea zingiberensisMicrowave-Assisted HydrolysisAcid-functionalized ionic liquidNot specified1000.33Not directly comparable, but 96% of this compound obtained[6][12]
Fenugreek ExtractMicrowave-Assisted Acid HydrolysisNot specifiedNot specified1400.534 g/100 g extract[6]

Experimental Protocols

Protocol 1: Pressurized Biphasic Acid Hydrolysis (PBAH) of Discorea nipponica Makino Tubers

Adapted from Yang et al. (2019)[2]

  • Preparation of Saponin Solution: Extract total saponins from dried and powdered Discorea nipponica Makino tubers using a Soxhlet extractor with an appropriate solvent. Concentrate the extract to obtain a dioscin solution.

  • Hydrolysis Setup: In a high-pressure reaction kettle, combine 30 mL of the dioscin solution (equivalent to 8 g of dry tubers), 20 mL of H₂O, 200 μL of H₂SO₄, and 50 mL of petroleum ether (90–120°C).

  • Reaction: Heat the mixture to 140°C and maintain for 2 hours with constant stirring at 100 rpm. The internal pressure will be approximately 0.5 MPa.

  • Extraction: After hydrolysis, cool the reaction kettle to room temperature. Transfer the biphasic system to a separation funnel and separate the petroleum ether (upper) phase.

  • Quantification: Analyze the this compound content in the petroleum ether phase using HPLC.

Protocol 2: Conventional Acid Hydrolysis of Dioscorea zingiberensis

Adapted from Peng et al. (2011)[3]

  • Sample Preparation: Prepare a sample of Dioscorea zingiberensis containing its natural steroidal saponins.

  • Hydrolysis: In a suitable reaction vessel, add the sample to a 0.8M sulfuric acid solution.

  • Reaction: Heat the mixture at 120°C for 6 hours.

  • Extraction and Analysis: After the reaction, cool the mixture and extract the this compound using an appropriate organic solvent. Analyze the yield and purity of this compound. This study noted that after 6 hours, the this compound yield began to decrease due to degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hydrolysis Acid Hydrolysis cluster_extraction Extraction & Purification cluster_analysis Analysis plant_material Plant Material (e.g., Dioscorea tubers) powdering Drying and Powdering plant_material->powdering saponin_extraction Saponin Extraction (Optional) powdering->saponin_extraction hydrolysis Acid Hydrolysis (e.g., H2SO4, HCl) saponin_extraction->hydrolysis optimization Optimization of: - Temperature - Time - Acid Concentration hydrolysis->optimization extraction Solvent Extraction (e.g., Petroleum Ether) hydrolysis->extraction purification Purification (e.g., Crystallization, Chromatography) extraction->purification analysis Quantification (e.g., HPLC, GC) purification->analysis

Caption: General workflow for this compound extraction via acid hydrolysis.

degradation_pathway Saponin Dioscin (Saponin Precursor) This compound This compound (Target Product) Saponin->this compound Acid Hydrolysis (H+, Heat) Degradation_Product 25-Spirosta-3,5-dienes (Degradation Product) This compound->Degradation_Product Prolonged Acid/Heat Exposure

Caption: Simplified pathway of this compound formation and degradation.

References

Troubleshooting poor resolution in HPLC analysis of diosgenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor resolution during the HPLC analysis of diosgenin.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the HPLC analysis of this compound, providing potential causes and systematic solutions.

Frequently Asked Questions (FAQs):

Peak Tailing

  • Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

    A1: Peak tailing for this compound, a steroidal sapogenin, can arise from several factors. A primary cause is secondary interactions between the analyte and active sites on the HPLC column, particularly with residual silanol groups on silica-based C18 columns.[1] To address this, consider the following:

    • Mobile Phase pH: While this compound itself lacks strongly ionizable groups, the pH of your mobile phase can influence the ionization state of silanol groups on the column. Operating at a lower pH (around 3-4) can suppress the ionization of silanols and reduce these secondary interactions.

    • Column Choice: If tailing persists, consider using a column with high-purity silica and effective end-capping to minimize the number of accessible silanol groups.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.

    • Column Contamination: Contaminants from the sample matrix, especially in crude plant extracts, can accumulate on the column and cause peak tailing. Ensure your sample preparation is adequate and consider using a guard column.

Peak Fronting

  • Q2: I am observing peak fronting for my this compound standard. What could be the reason?

    A2: Peak fronting is less common than tailing but can indicate specific problems with your method. Potential causes include:

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.

    • Column Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to peak fronting.[2] Try diluting your sample.

    • Column Collapse: Though less likely with modern, robust columns, operating outside the recommended pH or temperature range for your column can lead to a collapse of the stationary phase bed, which can manifest as peak fronting.

Broad Peaks

  • Q3: My this compound peak is broad, resulting in poor resolution. How can I improve it?

    A3: Broad peaks can be caused by a variety of factors related to the column, mobile phase, and system setup.

    • Low Flow Rate: An excessively low flow rate can lead to band broadening due to diffusion. Ensure your flow rate is optimal for your column dimensions.

    • Column Degradation: Over time, column performance can degrade, leading to broader peaks. If the column is old or has been used extensively with complex matrices, consider replacing it.

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening. Use tubing with a small internal diameter and keep the length to a minimum.

    • Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shape. Using a column oven will provide a stable temperature environment.

Poor Resolution/Co-elution

  • Q4: I am having trouble separating this compound from other components in my plant extract. What steps can I take to improve resolution?

    A4: Achieving good resolution in complex matrices like plant extracts is a common challenge.[3] Here are some strategies to improve the separation of this compound:

    • Optimize Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile or methanol) to water in your mobile phase is a critical factor affecting resolution. A systematic approach to varying the organic content, either through isocratic runs at different compositions or by developing a gradient elution method, can significantly improve separation.[2]

    • Change the Organic Modifier: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of your separation, potentially resolving co-eluting peaks.

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

    • Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry. While C18 is common, a C8 or a phenyl-hexyl column might offer different selectivity for steroidal saponins and related compounds.

    • Sample Preparation: The complexity of plant extracts is a major contributor to poor resolution.[3] Implementing a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), can remove many interfering compounds before HPLC analysis.

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the analysis of this compound, compiled from various validated methods.

ParameterMethod 1Method 2Method 3Method 4
Column Welchrom 5 µm-C18[4]RP C18 ODS Hypersil (150 x 4.6 mm, 5µm)[5]Inertsil ODS-3V-C18 (250 x 4.6 mm, 5µm)[6]Agilent TC-C18 (250 x 4.6 mm)[7]
Mobile Phase Not SpecifiedAcetonitrile: Water (90:10 v/v)[5]Methanol: Water (95:5 v/v)[6]Acetonitrile: Water (90:10 v/v)[7]
Flow Rate 0.5 mL/min[4]1.0 mL/min[5]1.0 mL/min[6]1.0 mL/min[7]
Detection Wavelength 232 nm[4]203 nm[5]211 nm[6]210 nm[7]
Column Temperature 25°C[4]Not SpecifiedNot Specified30°C[7]
Injection Volume 10 µL[4]Not SpecifiedNot SpecifiedNot Specified
Retention Time 7.086 min[4]10.5 min[5]8.51 min[6]Not Specified

Detailed Experimental Protocol: HPLC Quantification of this compound in Trigonella foenum-graecum (Fenugreek) Seeds

This protocol is adapted from a validated method for the quantification of this compound in fenugreek seeds.[8]

1. Materials and Reagents

  • This compound standard (analytical grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (analytical grade)

  • Petroleum ether (analytical grade)

  • Sulfuric acid (analytical grade)

  • Fenugreek seed powder

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in methanol.

  • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 10, 50, 100 ppm) by diluting with the mobile phase.

3. Sample Preparation (including hydrolysis)

  • Defatting: Defat the fenugreek seed powder with petroleum ether.

  • Extraction: Prepare an aqueous or methanolic extract of the defatted seed powder. For example, agitate 1 g of powder in 20 mL of the chosen solvent for 24 hours at room temperature.

  • Centrifugation: Centrifuge the extract (e.g., at 9000 rpm for 10 minutes) and collect the supernatant.

  • Acid Hydrolysis: Mix the supernatant with 2 M sulfuric acid and reflux at 70°C for one hour to hydrolyze the saponins to this compound.

  • Final Preparation: After cooling, centrifuge the hydrolyzed mixture. The resulting sample can be reconstituted in methanol and filtered through a 0.22 µm filter before injection into the HPLC system.

4. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 90:10 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 33°C.[8]

  • Detection: UV detector at 203 nm.[8]

  • Injection Volume: 20 µL.

5. Analysis

  • Inject the prepared standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the prepared sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Troubleshooting Workflow for Poor Resolution

Troubleshooting_Workflow Troubleshooting Poor Resolution in this compound HPLC Analysis start Poor Resolution Observed check_peak_shape Assess Peak Shape start->check_peak_shape peak_tailing Peak Tailing check_peak_shape->peak_tailing Asymmetric (tail) peak_fronting Peak Fronting check_peak_shape->peak_fronting Asymmetric (front) broad_peaks Broad Peaks check_peak_shape->broad_peaks Symmetric but wide co_elution Co-elution check_peak_shape->co_elution Overlapping peaks tailing_solutions Adjust Mobile Phase pH Reduce Sample Concentration Use End-capped Column Improve Sample Cleanup peak_tailing->tailing_solutions fronting_solutions Match Sample Solvent to Mobile Phase Reduce Sample Concentration Check Column Integrity peak_fronting->fronting_solutions broadening_solutions Optimize Flow Rate Check for Extra-Column Volume Use Column Oven Replace Old Column broad_peaks->broadening_solutions co_elution_solutions Optimize Mobile Phase Ratio Change Organic Modifier Try Gradient Elution Change Column Chemistry Enhance Sample Preparation (SPE) co_elution->co_elution_solutions end Resolution Improved tailing_solutions->end fronting_solutions->end broadening_solutions->end co_elution_solutions->end

Caption: A logical workflow for diagnosing and resolving poor resolution in HPLC analysis of this compound.

References

Technical Support Center: Optimizing Diosgenin Analysis and Overcoming Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diosgenin analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the extraction, quantification, and batch-to-batch variability of this compound from plant materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a naturally occurring steroidal sapogenin found in a variety of plants, such as those from the Dioscorea (wild yam), Trigonella (fenugreek), and Costus species.[1][2] It serves as a crucial precursor for the synthesis of various steroidal drugs, including corticosteroids, sex hormones like progesterone, and oral contraceptives.[3][4] Its wide range of therapeutic properties, such as anticancer, anti-inflammatory, and antidiabetic effects, also make it a subject of significant pharmacological interest.[5]

Q2: Which plant species and parts are the best sources of this compound?

A2: Dioscorea species, particularly Dioscorea zingiberensis, are traditionally significant sources of this compound.[6][7] Fenugreek (Trigonella foenum-graecum) is another well-known source.[1][4] The concentration of this compound can vary significantly between different plant parts. For instance, in fenugreek, tender leaves have been shown to contain higher levels of this compound compared to seeds and sprouts.[8] In Dioscorea species, the rhizomes or tubers are typically the primary source.

Q3: What are the main factors contributing to batch-to-batch variability in this compound content?

A3: Batch-to-batch variability in this compound content can be attributed to several factors:

  • Genetic Variation: Different plant varieties or genotypes can have inherently different capacities for this compound production.[9]

  • Environmental Conditions: Climate, fertilization methods, and harvest time can all influence the biosynthesis and accumulation of secondary metabolites like this compound.[10]

  • Plant Development Stage: The concentration of this compound can change as the plant grows and develops.[8][11]

  • Post-Harvest Handling and Storage: Improper storage conditions can lead to degradation of this compound.[10]

  • Extraction and Analytical Procedures: Inconsistencies in experimental protocols, such as solvent purity, extraction time, and temperature, can introduce significant variability.[12][13]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Possible Cause Troubleshooting Step
Incomplete Hydrolysis This compound is typically present in plants as a glycoside (dioscin) and requires acid hydrolysis to yield the aglycone (this compound).[1] Ensure that the acid concentration, temperature, and hydrolysis time are optimized. Hydrochloric acid is often preferred due to its volatility.[7]
Inefficient Extraction The choice of extraction solvent is critical. n-Hexane and chloroform are commonly used.[4][7] Ensure a sufficient solvent-to-sample ratio and consider using techniques like Soxhlet extraction, ultrasound-assisted extraction, or microwave-assisted extraction to improve efficiency.[2][14]
Improper Plant Material Verify that the correct plant species and part with the highest expected this compound content are being used. The developmental stage of the plant at harvest can also significantly impact yield.[8][11]
Degradation of this compound Avoid excessive heat and exposure to strong acids or bases for prolonged periods, as this can lead to degradation.

Issue 2: High Variability in Quantitative Results Between Batches

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize the entire sample preparation workflow, from grinding the plant material to the final extraction.[12][13] Use a consistent particle size for the plant powder.
Instrumental Fluctuation Run quality control (QC) samples at regular intervals throughout the analytical run to monitor and correct for instrument drift.[15][16] A QC sample can be a pooled mixture of all samples in the batch.
Batch Effects If possible, process all samples in a single batch.[15] If multiple batches are necessary, randomize the injection order of samples from different experimental groups across all batches.[15] Include technical replicates from previous batches in subsequent ones to aid in data normalization.[15]
Operator-Induced Variability Ensure all personnel are following the same standardized operating procedures (SOPs). Multivariate data analysis can sometimes help identify variations caused by different operators.[10]

Issue 3: Poor Peak Resolution or Shape in HPLC Analysis

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Optimize the mobile phase composition. A common mobile phase for this compound analysis is a mixture of acetonitrile and water (e.g., 90:10 v/v).[3][4]
Column Issues Ensure the column is properly conditioned and has not degraded. A C18 column is frequently used for this compound separation.[3][7][17]
Sample Overload Inject a smaller volume or dilute the sample to avoid overloading the column.
Co-eluting Impurities Improve the sample clean-up procedure before HPLC analysis. This may involve an additional solid-phase extraction (SPE) step.

Data Presentation

Table 1: Comparison of this compound Content in Different Fenugreek (Trigonella foenum-graecum) Varieties and Plant Parts.

VarietyPlant PartThis compound Content (mg/100g FW)
Kasuri methi (KS)Tender Leaf466.89 ± 0.32
Pusa Early Bunching (PEB)Tender Leaf444.18 ± 0.36
Early Bunching (EB)Tender Leaf409.45 ± 0.42
LA-1Tender Leaf187.33 ± 0.54
Data adapted from a 2021 study on Indian fenugreek varieties.[8]

Table 2: Analytical Methods for this compound Quantification.

Analytical MethodCommon DetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLCUV/DAD, ELSD, MS0.0312 µg0.102 µg[4]
Microplate Spectrophotometry-0.6111 µg1.8518 µg[3]
Densitometric-TLC---[1]
GC-MSMass Spectrometer--[1]
LOD and LOQ values can vary based on the specific instrument and experimental conditions.

Experimental Protocols

Protocol 1: Acid Hydrolysis and Extraction of this compound from Fenugreek Powder

  • Sample Preparation: Weigh 1g of dried fenugreek powder.

  • Hydrolysis: Reflux the powder with 50 mL of 2.5 M ethanolic sulfuric acid at 80°C for 4 hours.[4]

  • Filtration: Filter the resulting solution through Whatman® filter paper no. 1 to remove plant debris.[4]

  • Dilution: Dilute the filtered solution with 50 mL of ultra-distilled water.[4]

  • Liquid-Liquid Extraction: Extract the diluted solution three times with 50 mL of n-hexane.[4]

  • Evaporation: Pool the n-hexane extracts and evaporate to dryness at room temperature.[4]

  • Reconstitution: Dissolve the dry residue in 25 mL of acetonitrile:water (90:10) and filter through a 0.22 µm filter before HPLC analysis.[4]

Protocol 2: HPLC Quantification of this compound

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: An Agilent TC-C18 column or equivalent.[3]

  • Mobile Phase: Isocratic elution with acetonitrile:water (90:10, v/v).[3]

  • Flow Rate: 1.0 mL/min.[17]

  • Detection Wavelength: 203 nm.[3]

  • Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) and create a series of dilutions (e.g., 0.0312 to 0.75 mg/mL) to generate a standard curve.[4]

  • Quantification: Inject the prepared samples and standards. Calculate the concentration of this compound in the samples based on the linear regression analysis of the standard curve.[4]

Visualizations

Caption: Simplified this compound biosynthetic pathway in plants.[5][6][18]

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Hydrolysis cluster_analysis Analysis cluster_qc Quality Control Plant_Material Plant Material Selection Drying Drying Plant_Material->Drying Plant_Material->Drying Harvest Grinding Grinding to Fine Powder Drying->Grinding Drying->Grinding Homogenize Acid_Hydrolysis Acid Hydrolysis Grinding->Acid_Hydrolysis Grinding->Acid_Hydrolysis LLE Liquid-Liquid Extraction Acid_Hydrolysis->LLE Acid_Hydrolysis->LLE Extract this compound Evaporation Solvent Evaporation LLE->Evaporation LLE->Evaporation Concentrate Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Evaporation->Reconstitution Prepare for HPLC HPLC_Analysis HPLC Analysis Reconstitution->HPLC_Analysis Reconstitution->HPLC_Analysis Inject Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing HPLC_Analysis->Data_Processing Quantify Randomize_Samples Randomize Samples HPLC_Analysis->Randomize_Samples Use_QC_Samples Use QC Samples HPLC_Analysis->Use_QC_Samples Standardize_Protocols Standardize Protocols cluster_prep cluster_prep cluster_prep->Standardize_Protocols cluster_extraction cluster_extraction cluster_extraction->Standardize_Protocols

Caption: General experimental workflow for this compound extraction and analysis.

References

Strategies to reduce the toxicity of diosgenin in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies to manage and reduce the toxicity of diosgenin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound cytotoxic to my cells?

A1: this compound, a natural steroidal saponin, primarily induces cytotoxicity through apoptosis (programmed cell death).[1][2] Its mechanism involves several interconnected signaling pathways:

  • Generation of Reactive Oxygen Species (ROS): this compound treatment can lead to a buildup of ROS, causing oxidative stress.[3][4]

  • Mitochondrial Pathway Activation: It modulates the Bcl-2 family of proteins, increasing the pro-apoptotic Bax-to-Bcl-2 ratio. This leads to the release of cytochrome c from the mitochondria.[3][5]

  • Caspase Cascade Activation: The release of cytochrome c triggers the activation of caspase-9 and the executioner caspase-3, leading to the breakdown of key cellular components and cell death.[4][5][6]

  • MAPK Pathway Involvement: It activates stress-related kinases like JNK and p38 MAPK, which are involved in the apoptotic signaling cascade.[3]

Q2: At what concentration is this compound typically toxic?

A2: The cytotoxic concentration of this compound, often measured as the half-maximal inhibitory concentration (IC50), varies significantly depending on the cell line and the duration of exposure.[7] For example, the IC50 in HCT-116 colon cancer cells was found to be approximately 20 µM after 24 hours, decreasing to 7-10 µM after 48 hours.[1] It is crucial to perform a dose-response experiment for your specific cell line. See the data summary table below for reported IC50 values in different cell lines.

Q3: My this compound is precipitating in the culture medium. How can I improve its solubility?

A3: this compound has poor aqueous solubility, which is a common issue.[8][9]

  • Primary Solvent: Dissolve this compound in a small amount of a sterile, cell culture-grade solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution before diluting it to the final concentration in your culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.5%).

  • Solubilizing Agents: For certain applications, using a solubilizing agent like hydroxypropyl-β-cyclodextrin (HPβCD) can help form hydrophilic complexes with this compound, improving its solubility in aqueous solutions without altering monolayer integrity in transport studies.[10]

  • Advanced Formulations: For in vivo or specialized in vitro models, nanoformulations such as niosomes, phytosomes, or polymeric nanoparticles can significantly enhance solubility and bioavailability.[8][11][12][13]

Q4: Does this compound's toxicity differ between cancerous and non-cancerous cells?

A4: Yes, some studies suggest that this compound and its derivatives can exhibit selective toxicity. For instance, certain synthesized derivatives have shown potent cytotoxic activity against cancer cells like HepG2 while displaying relatively low toxicity to normal human liver cells (L02).[14][15] Similarly, this compound glucosamine derivatives were found to induce apoptosis in cancer cell lines without significantly affecting non-tumor cells like human lymphocytes and keratinocytes.[16] This selectivity is a key area of research for developing this compound-based therapeutics.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Excessive cell death in a non-cancerous cell line or at concentrations intended to be non-toxic. 1. High sensitivity of the cell line to ROS-induced apoptosis. 2. Concentration is too high for the specific cell type.1. Co-administer an antioxidant: Add a ROS scavenger like N-acetylcysteine (NAC) to the culture medium along with this compound. Studies show NAC can reverse this compound-induced cell death.[3][4] 2. Perform a Dose-Response Curve: Determine the precise IC50 value for your cell line and choose a sub-lethal concentration for your experiments. 3. Reduce Exposure Time: Shorten the incubation period with this compound.
Inconsistent results or high variability between replicate wells/plates. 1. Uneven compound distribution due to poor solubility and precipitation. 2. Inaccurate pipetting of the viscous DMSO stock solution.1. Ensure Complete Solubilization: After diluting the DMSO stock into the medium, vortex or pipette vigorously to mix thoroughly before adding to cells. Visually inspect for precipitates. 2. Use a Positive Displacement Pipette: For highly viscous stock solutions, a positive displacement pipette can improve accuracy. 3. Prepare Fresh Dilutions: Prepare working solutions fresh from the stock for each experiment.
Observed effects are less potent than reported in the literature. 1. Cell line resistance or different passage number. 2. Degradation of the this compound stock solution. 3. Differences in experimental conditions (e.g., serum concentration).1. Verify Cell Line: Confirm the identity of your cell line. Use cells with a low passage number. 2. Store Stock Properly: Store the DMSO stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles. 3. Standardize Protocol: Ensure your cell density, serum percentage, and other culture conditions are consistent and match those in reference literature where possible.

Visualizations: Pathways and Workflows

This compound-Induced Apoptotic Pathway

Diosgenin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ROS ROS Generation This compound->ROS Bax Bax (Pro-apoptotic) Expression ↑ This compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ This compound->Bcl2 ASK1 ASK1 Activation ROS->ASK1 MAPK p38/JNK Activation ASK1->MAPK Apoptosis Apoptosis MAPK->Apoptosis Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis CytC Cytochrome c Release Mito->CytC CytC->Casp9

Caption: Signaling pathway of this compound-induced apoptosis.

Workflow for Testing Toxicity Mitigation

Mitigation_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis p1 Seed cells in multi-well plates p2 Allow cells to attach (e.g., 24 hours) p1->p2 t1 Control Group (Vehicle only) t2 This compound Group (this compound only) t3 Mitigation Group (this compound + Agent) t4 Agent Control (Agent only) a1 Incubate for desired duration (e.g., 24/48h) t1->a1 t2->a1 t3->a1 t4->a1 a2 Perform Cell Viability Assay (e.g., MTT, AlamarBlue) a1->a2 a3 Quantify results (e.g., Spectrophotometer) a2->a3 a4 Compare viability between This compound and Mitigation groups a3->a4

Caption: Experimental workflow for evaluating a toxicity-reducing agent.

Troubleshooting Logic for High Cytotoxicity

Caption: Troubleshooting flowchart for unexpected this compound cytotoxicity.

Quantitative Data Summary

Table 1: IC50 Values of this compound and Derivatives in Various Cell Lines

This table provides a summary of reported IC50 values to guide concentration selection. Note that values can vary based on experimental conditions.

CompoundCell LineCell TypeIC50 Value (µM)Exposure TimeReference
This compoundHepG2Human Hepatocellular Carcinoma~32.6 µg/ml (~78.7 µM)Not Specified[17]
This compoundMCF-7Human Breast Adenocarcinoma~11.0 µg/ml (~26.6 µM)Not Specified[17]
This compoundHCT-116Human Colon Carcinoma~2024 h[1]
This compoundHCT-116Human Colon Carcinoma7 - 1048-72 h[1]
This compoundHeLaHuman Cervical Cancer~30Not Specified[5]
This compoundSASHuman Oral Squamous Carcinoma31.7Not Specified[18]
This compoundHSC3Human Oral Squamous Carcinoma61Not Specified[18]
This compoundCYP3A4 InhibitionEnzyme Inhibition Assay17Not Specified[10]
Derivative '8'HepG2Human Hepatocellular Carcinoma1.9Not Specified[14][19]
Derivative '8'L02Normal Human Liver Cells18.6Not Specified[14][19]

Detailed Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a standard method for determining the cytotoxic effect of this compound on a given cell line.

Materials:

  • Adherent cells of interest

  • Complete culture medium (e.g., DMEM/RPMI with 10% FBS)

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 10-40 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your concentrated stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose).

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down gently to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Mitigation of this compound Toxicity with N-Acetylcysteine (NAC)

This protocol is adapted from the finding that ROS scavengers can reverse this compound-induced cell death.[3]

Materials:

  • All materials from Protocol 1

  • N-acetylcysteine (NAC) stock solution (e.g., 1 M in water, filter-sterilized)

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Treatment Group Preparation: Prepare the following treatment groups in complete culture medium:

    • Group A (Vehicle Control): Medium + Vehicle (DMSO).

    • Group B (this compound): Medium + this compound at a target concentration (e.g., its IC50 or 2x IC50).

    • Group C (this compound + NAC): Medium + this compound (same concentration as Group B) + NAC (e.g., at a final concentration of 1-5 mM).

    • Group D (NAC Control): Medium + NAC (same concentration as Group C).

  • Cell Treatment: Follow step 3 from Protocol 1, adding the corresponding solutions to the appropriate wells.

  • Incubation & Analysis: Follow steps 4-8 from Protocol 1.

  • Interpretation: Compare the cell viability of the "this compound + NAC" group (C) to the "this compound" group (B). A significant increase in viability in Group C indicates that NAC mitigates this compound's cytotoxicity, likely by scavenging ROS.

References

Enhancing the permeability of diosgenin across cell membranes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the permeability of diosgenin across cell membranes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the cellular permeability of this compound?

A1: The primary challenges stem from this compound's poor water solubility (approximately 0.02 mg/L) and its hydrophobic nature.[1][2] These characteristics lead to low bioavailability and limited passive diffusion across the hydrophilic cell membrane, hindering its therapeutic efficacy.[2][3]

Q2: What are the most common strategies to enhance the permeability of this compound?

A2: Several strategies have been developed to overcome the permeability issues of this compound. The most successful approaches include:

  • Nanoparticle-based delivery systems: Encapsulating this compound in polymeric nanoparticles, liposomes, or niosomes can improve its solubility, stability, and cellular uptake.[4][5][6][7]

  • Cyclodextrin inclusion complexes: Forming complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly enhance the aqueous solubility and membrane permeability of this compound.

  • Nanocrystals: Reducing the particle size of this compound to the nanometer range increases its surface area, leading to improved dissolution rates and oral bioavailability.[3][8]

Q3: How do nanoparticle formulations improve this compound's permeability?

A3: Nanoparticle formulations enhance this compound's permeability through several mechanisms. They protect this compound from degradation, increase its local concentration at the cell surface, and can facilitate cellular uptake through endocytosis.[9] For instance, polymeric nanoparticles can be engineered for targeted delivery to specific cells, further enhancing their efficacy.[10]

Q4: Can this compound be chemically modified to improve its permeability?

A4: Yes, covalent modification of this compound is a viable strategy. For example, creating derivatives by combining it with other molecules, such as thio- and selenoureas, has been shown to improve its anti-proliferative and anti-oxidation properties, which can be linked to enhanced cellular interaction.[2]

Troubleshooting Guides

Low Encapsulation Efficiency of this compound in Nanoparticles

Problem: I am experiencing low encapsulation efficiency (%EE) of this compound in my polymeric nanoparticle formulation.

Possible Cause Troubleshooting Step
Poor solubility of this compound in the organic solvent. 1. Screen different organic solvents (e.g., acetone, dichloromethane) to find one that better solubilizes both this compound and the polymer. 2. Slightly warming the solvent may improve solubility, but be cautious of this compound's stability at higher temperatures.
Inappropriate polymer-to-drug ratio. 1. Optimize the ratio of polymer to this compound. A higher polymer concentration can sometimes improve encapsulation, but excessive polymer may lead to larger particle sizes. 2. Experiment with different ratios to find the optimal balance for your specific polymer.
Rapid precipitation of this compound during nanoprecipitation. 1. Increase the stirring speed during the addition of the organic phase to the aqueous phase to ensure rapid and uniform mixing. 2. Add the organic phase dropwise to the aqueous phase to allow for controlled nanoparticle formation.
Issues with the aqueous phase. 1. Ensure the pH of the aqueous phase is optimal for the stability of your nanoparticles. 2. Consider the addition of a surfactant (e.g., Pluronic F-68) to the aqueous phase to stabilize the newly formed nanoparticles and prevent aggregation.
Inconsistent Results in Caco-2 Permeability Assays

Problem: I am observing high variability in the apparent permeability coefficient (Papp) values for this compound in my Caco-2 cell assays.

Possible Cause Troubleshooting Step
Inconsistent Caco-2 cell monolayer integrity. 1. Regularly monitor the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure they are fully differentiated and have formed tight junctions. TEER values should be stable and within the recommended range for your specific cell line batch before starting the experiment. 2. Visually inspect the monolayers under a microscope to check for uniformity and the absence of gaps.
Low solubility of this compound in the transport buffer. 1. Use a transport buffer containing a solubilizing agent, such as a low concentration of a non-ionic surfactant or cyclodextrin, to ensure this compound remains in solution throughout the assay. 2. Always prepare fresh solutions of this compound for each experiment.
Efflux transporter activity. 1. this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which can actively transport it out of the cells, leading to lower apparent permeability in the apical-to-basolateral direction. 2. Perform bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux. 3. Consider co-incubating with a known P-gp inhibitor (e.g., verapamil) to confirm the role of this transporter.
Non-specific binding to the plate or apparatus. 1. Use low-binding plates and pipette tips to minimize the loss of the hydrophobic this compound compound. 2. Perform a mass balance study to quantify the amount of this compound recovered from the donor and receiver compartments, as well as the cell monolayer itself, to account for any binding.

Data Presentation

Table 1: Enhancement of this compound Permeability using β-Cyclodextrin Derivatives in Caco-2 Cell Monolayer Model

FormulationApparent Permeability Coefficient (Papp) (cm/s)Enhancement Ratio (vs. This compound alone)
This compound alone8.48 × 10⁻⁹1.0
This compound + β-CD30.8 × 10⁻⁹3.6
This compound + M-β-CD127 × 10⁻⁹15.0
This compound + HE-β-CD351 × 10⁻⁹41.4
This compound + HP-β-CD340 × 10⁻⁹40.1
Data sourced from studies on Caco-2 cell monolayers.

Table 2: Cytotoxicity of this compound and its Nanoformulations in Cancer Cell Lines

FormulationCell LineIC50 Value (µM)
Free this compoundA549 (Lung Carcinoma)27.14
This compound-loaded PGMD 7:3 NanoparticlesA549 (Lung Carcinoma)15.15
This compound-loaded PGMD 6:4 NanoparticlesA549 (Lung Carcinoma)13.91
Free this compoundDU145 (Prostate Cancer)23.21
Free this compoundPC3 (Prostate Cancer)14.02
Free this compoundLNCaP (Prostate Cancer)56.12
IC50 values represent the concentration required to inhibit 50% of cell growth.[6][11]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
  • Dissolve this compound and Polymer: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA, PCL) in a suitable organic solvent (e.g., acetone).[4]

  • Prepare Aqueous Phase: Prepare an aqueous solution, which may contain a surfactant (e.g., Pluronic F-68) to improve nanoparticle stability.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The solvent displacement will cause the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension for several hours to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove any unencapsulated this compound and excess surfactant.

  • Resuspension and Storage: Resuspend the purified nanoparticles in a suitable buffer or deionized water. For long-term storage, lyophilization is recommended.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a differentiated and confluent monolayer (typically 21 days).

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Preparation of Dosing Solution: Prepare a solution of the this compound formulation in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Apical Dosing: Remove the culture medium from the apical (upper) chamber of the Transwell® insert and replace it with the this compound dosing solution. Add fresh transport buffer to the basolateral (lower) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At predetermined time points, collect samples from the basolateral chamber and replace the volume with fresh transport buffer.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC or LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_permeability Permeability Assay Dissolve this compound\n& Polymer Dissolve this compound & Polymer Nanoprecipitation Nanoprecipitation Dissolve this compound\n& Polymer->Nanoprecipitation Organic Phase Solvent Evaporation Solvent Evaporation Nanoprecipitation->Solvent Evaporation Prepare Aqueous\nPhase (with Surfactant) Prepare Aqueous Phase (with Surfactant) Prepare Aqueous\nPhase (with Surfactant)->Nanoprecipitation Aqueous Phase Purification\n(Centrifugation) Purification (Centrifugation) Solvent Evaporation->Purification\n(Centrifugation) Resuspension/\nLyophilization Resuspension/ Lyophilization Purification\n(Centrifugation)->Resuspension/\nLyophilization Apical Dosing Apical Dosing Resuspension/\nLyophilization->Apical Dosing Test Formulation Caco-2 Cell\nCulture Caco-2 Cell Culture Monolayer Integrity\nCheck (TEER) Monolayer Integrity Check (TEER) Caco-2 Cell\nCulture->Monolayer Integrity\nCheck (TEER) Monolayer Integrity\nCheck (TEER)->Apical Dosing Incubation Incubation Apical Dosing->Incubation Sampling Sampling Incubation->Sampling Quantification\n(HPLC/LC-MS) Quantification (HPLC/LC-MS) Sampling->Quantification\n(HPLC/LC-MS) Papp Calculation Papp Calculation Quantification\n(HPLC/LC-MS)->Papp Calculation

Caption: Experimental workflow for preparing and testing this compound nanoparticles.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus This compound This compound IKK IKK This compound->IKK Inhibits JAK JAK This compound->JAK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_n STAT3 STAT3->STAT3_n Translocates Gene Expression Gene Expression NF-κB_n->Gene Expression Regulates STAT3_n->Gene Expression Regulates Proliferation Proliferation Gene Expression->Proliferation Angiogenesis Angiogenesis Gene Expression->Angiogenesis Metastasis Metastasis Gene Expression->Metastasis Apoptosis Apoptosis Gene Expression->Apoptosis

Caption: this compound's inhibitory effects on NF-κB and STAT3 signaling pathways.

References

Optimizing reaction conditions for the synthesis of diosgenin derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of diosgenin derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a straightforward question-and-answer format.

1. General Synthesis & Optimization

Question/Issue Potential Causes Troubleshooting Suggestions
Why is my overall yield of the this compound derivative consistently low? - Incomplete reaction. - Suboptimal reaction conditions (temperature, time, catalyst). - Degradation of starting material or product. - Inefficient purification. - Poor water solubility of this compound limiting reactivity.[1]- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting material and formation of the product.[2] - Optimize Conditions: Systematically vary reaction parameters such as temperature, reaction time, and catalyst concentration. Methodologies like Response Surface Methodology (RSM) or Design of Experiments (DoE) can be employed for efficient optimization. - Check Reagent Quality: Ensure all solvents and reagents are pure and dry, as moisture can interfere with many reactions. - Improve Solubility: For reactions in aqueous or biphasic systems, consider the use of co-solvents or phase transfer catalysts to enhance the solubility of this compound.
How can I improve the water solubility and bioavailability of my this compound derivative? This compound itself has poor water solubility, which can limit its biological activity.[1]- Glycosylation: Introduction of sugar moieties is a well-known method to improve the hydrophilicity of natural products. - Introduction of Polar Functional Groups: Incorporating groups like amino acids, hydroxamic acids, or quaternary ammonium salts can increase water solubility.[1][3]
What are the key challenges when scaling up the synthesis from a lab to a pilot or industrial scale? - Heat and Mass Transfer: Exothermic reactions that are easily managed on a small scale can become difficult to control at a larger scale.[4] - Mixing Efficiency: Ensuring homogenous mixing in large reactors can be challenging. - Purification: Methods like column chromatography that are feasible in the lab may not be practical for large-scale production.[4]- Process Engineering Consultation: Collaborate with chemical engineers to address challenges related to reactor design, heat exchange, and mixing. - Alternative Purification: Explore scalable purification techniques such as crystallization, precipitation, or large-scale chromatography systems.

2. Specific Reaction Troubleshooting

Reaction Type Question/Issue Potential Causes Troubleshooting Suggestions
Esterification (e.g., Acylation) Low yield of the desired ester. - Equilibrium Limitations (Fischer Esterification): The reaction is reversible and may not proceed to completion. - Steric Hindrance: The hydroxyl group at C-3 of this compound can be sterically hindered. - Side Reactions: Prolonged reaction times or high temperatures can lead to by-products.[5]- Use of Coupling Agents: Employ coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with a catalyst such as 4-Dimethylaminopyridine (DMAP) to drive the reaction to completion under milder conditions. - Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can hydrolyze the ester product or deactivate reagents. - Alternative Methods: Consider using acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine).
Glycosylation Low yield or formation of undesired anomers (α instead of β). - Choice of Glycosyl Donor and Promoter: The reactivity and stereoselectivity are highly dependent on the glycosyl donor (e.g., bromide, chloride, imidate) and the promoter (e.g., silver triflate, TMSOTf).[6][7] - Reaction Procedure: The order of addition of reagents can significantly impact the efficiency.[7] - Solvent Effects: The solvent can influence the stereochemical outcome of the glycosylation.[7]- "Reverse" Procedure: Adding a solution of the glycosyl donor and promoter to the this compound solution can be more effective than the "normal" procedure.[7] - Optimize Donor/Promoter System: Experiment with different combinations of glycosyl donors and promoters to find the optimal conditions for your specific substrate. - Solvent Screening: Test different solvents, such as dichloromethane or mixtures of dichloromethane and diethyl ether, to improve yield and stereoselectivity.[7]
Purification Difficulty in separating the product from starting materials or by-products. - Similar Polarity: The derivative may have a similar polarity to the starting this compound or other by-products, making separation by conventional column chromatography challenging.- High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for separating compounds with similar polarities and has been successfully used for the purification of this compound.[8] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. - Optimize Chromatographic Conditions: Systematically screen different solvent systems (mobile phases) and stationary phases for column chromatography to achieve better separation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of this compound derivatives, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Optimization of this compound Extraction and Hydrolysis

MethodKey ParametersYieldReference
Ultrasound-Assisted Extraction (UAE) 80% ethanol, 60 min21.48%[6]
Microwave-Assisted Extraction (MAE) 80% ethanol, 6 min7.38%[6]
Solid Acid Catalyzed Alcoholysis 0.54 g SiO₂–SO₃H, 6.38 h, 6.30 mL ethanol, 100 °C2.45%[9][10]
Microbial Biotransformation (Submerged Fermentation) 11.89 days fermentation, 30.17 °C, 0.20% antifoam2.24%[11]
Microbial Conversion (Solid-State Fermentation) 5.5% sucrose, 0.6% NH₄H₂PO₄, 26.6% wheat bran0.439%

Table 2: Synthesis of this compound-Amino Acid Derivatives

DerivativeReagents and ConditionsYieldReference
DG-1 to DG-9 (Esterification) EDCI, DMAP, DCM, 12 h50-90%[3]
Deprotection (Boc group) TFA, DCM, ice bath, 1 h-[3]
Deprotection (Cbz group) Pd(OH)₂/C, H₂, MeOH, r.t. 12 h-[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound derivatives.

1. General Protocol for Esterification of this compound with an Amino Acid (Boc-protected)

  • Dissolution: Dissolve this compound (1 equivalent) and the Boc-protected amino acid (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Coupling Agents: Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

2. General Protocol for Glycosylation of this compound (Reverse Procedure)

  • Preparation of Donor-Promoter Solution: In a separate flask, dissolve the glycosyl donor (e.g., a protected glycosyl bromide, 1.5 equivalents) and a promoter (e.g., silver triflate, 1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Preparation of Acceptor Solution: In the main reaction flask, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Glycosylation Reaction: Slowly add the donor-promoter solution to the this compound solution at the desired temperature (e.g., 0 °C or room temperature) with stirring.

  • Monitoring: Monitor the reaction by TLC until the this compound is consumed.

  • Quenching: Quench the reaction by adding a few drops of a suitable quenching agent (e.g., pyridine or triethylamine).

  • Work-up: Dilute the reaction mixture with DCM, filter through a pad of Celite to remove insoluble salts, and wash the filtrate with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the resulting crude glycoside by flash column chromatography.

Visualizations

Signaling Pathways Modulated by this compound Derivatives

The following diagram illustrates the key signaling pathways often targeted by this compound and its derivatives in cancer cells, leading to apoptosis and inhibition of proliferation.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNF-R, IL-6R) PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK TNF-α JAK JAK Receptor->JAK IL-6 This compound This compound Derivatives This compound->PI3K This compound->IKK This compound->JAK MAPK_pathway MAPK Pathway (JNK, p38) This compound->MAPK_pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_genes Anti-apoptotic & Proliferation Genes mTOR->Proliferation_genes Inhibition of Apoptosis & Cell Proliferation NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation STAT3 STAT3 JAK->STAT3 STAT3_n STAT3 STAT3->STAT3_n Dimerization & Translocation Apoptosis_genes Apoptosis-related Gene Expression MAPK_pathway->Apoptosis_genes Induces Apoptosis NFkB_n->Proliferation_genes Transcription STAT3_n->Proliferation_genes Transcription

Caption: Signaling pathways modulated by this compound derivatives in cancer cells.

General Workflow for Synthesis and Purification of this compound Derivatives

This diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of a novel this compound derivative.

Workflow Start Start: This compound Reaction Chemical Modification (e.g., Esterification, Glycosylation) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification (Column Chromatography, HSCCC, Recrystallization) Crude_Product->Purification Pure_Product Pure Derivative Purification->Pure_Product Characterization Structural Characterization (NMR, MS, etc.) Pure_Product->Characterization Bioassay Biological Activity Testing Characterization->Bioassay End End Bioassay->End

Caption: General experimental workflow for this compound derivative synthesis.

References

Technical Support Center: Scaling Up Diosgenin Extraction for Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up diosgenin extraction. It includes frequently asked questions, a troubleshooting guide for common experimental issues, comparative data, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when transitioning this compound extraction from a laboratory to an industrial scale? A1: The main challenges include maintaining high extraction yields, ensuring product purity, managing and reducing the high consumption of acids and organic solvents, treating large volumes of wastewater, ensuring a consistent and high-quality raw material supply, and optimizing the process to be cost-effective and environmentally sustainable.[1][2][3]

Q2: What are the most common industrial-scale methods for this compound extraction? A2: The most established and widely used industrial method is acid hydrolysis of this compound-containing saponins from plant materials, followed by solvent extraction.[4][5][6] However, due to environmental concerns, greener and more efficient methods such as enzymatic hydrolysis, microbial biotransformation, supercritical fluid extraction (SFE), and pressurized biphase acid hydrolysis are gaining traction.[3][7][8][9]

Q3: Which plant sources are most commercially viable for large-scale this compound production? A3: The most commercially important sources are tubers from various Dioscorea species (e.g., Dioscorea zingiberensis, Dioscorea deltoidea) and seeds of fenugreek (Trigonella foenum-graecum).[10][11][12][13] These plants contain significant amounts of steroidal saponins, which serve as the precursors to this compound.[10]

Q4: What are the critical parameters to optimize for maximizing this compound yield during industrial extraction? A4: Key parameters that significantly affect yield include the particle size of the raw material, the solid-to-solvent ratio, extraction temperature, and extraction time.[11][14] For acid hydrolysis, the concentration of the acid and the duration of the hydrolysis step are also critical.[8][15]

Q5: How is the purity and quantity of this compound assessed in an industrial setting? A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the precise quantification and purity analysis of this compound.[10][12] Other techniques like High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are also used for screening and quantification.[4][7][10]

Troubleshooting Guide

Issue 1: Consistently Low this compound Yield

Question Possible Cause Recommended Solution
Why is my this compound yield significantly lower than expected after scaling up? Incomplete Hydrolysis: The glycosidic bonds of the precursor saponins may not be fully cleaved.Optimize the hydrolysis conditions. Increase the acid concentration (e.g., up to 3 M H₂SO₄), temperature (up to 120-140°C), or duration (2-4 hours).[15][16] Consider using pressurized biphase acid hydrolysis, which can enhance efficiency and protect the final product.[8]
Suboptimal Extraction: The solvent may not be effectively penetrating the plant matrix to extract the liberated this compound.Reduce the particle size of the plant material (e.g., to 1.25 mm) to increase surface area.[14] Optimize the solid-to-solvent ratio (e.g., 1:45) and ensure sufficient extraction time (e.g., 45-60 minutes).[11][14]
This compound Degradation: Harsh hydrolysis conditions (excessively high temperature or acid concentration) can degrade the this compound molecule.Avoid prolonged exposure to strong acids at high temperatures. A novel strategy is to use a biphase system (e.g., acid solution and petroleum ether) where this compound moves to the organic phase as it is formed, protecting it from degradation.[8]

Issue 2: High Levels of Impurities in the Final Product

Question Possible Cause Recommended Solution
How can I reduce the level of impurities and improve the purity of my extracted this compound? Co-extraction of Lipids and Pigments: Fats, waxes, and other non-polar compounds are often co-extracted with this compound.Introduce a defatting step prior to hydrolysis. Reflux the raw plant powder with a non-polar solvent like petroleum ether or n-hexane to remove lipids.[12]
Insufficient Purification: The crystallization step may not be effectively removing all impurities.Perform multiple recrystallizations using a suitable solvent like methanol, ethanol, or acetone.[5][17] Ensure the final product is washed thoroughly to remove residual solvents and soluble impurities.
Formation of By-products: Side reactions during acid hydrolysis can create impurities.Tightly control hydrolysis parameters. After hydrolysis, neutralize the mixture (e.g., with lime) before solvent extraction to precipitate impurities and prevent further side reactions.[5]

Issue 3: Environmental and Safety Concerns

Question Possible Cause Recommended Solution
How can we make our industrial extraction process greener and safer? High Acid and Solvent Consumption: Traditional methods generate significant acidic wastewater and rely on large volumes of volatile organic solvents.Explore cleaner production methods. Enzymatic hydrolysis or microbial fermentation can replace acid hydrolysis, significantly reducing pollution.[3][18] Supercritical CO₂ extraction is an eco-friendly alternative to organic solvents.[7] Implementing an efficient solvent recovery system is also crucial.
Wastewater Pollution: The wastewater from acid hydrolysis has a high Chemical Oxygen Demand (COD) and low pH, causing severe environmental pollution.[1]Adopt processes that reduce wastewater. For example, a cleaning process involving enzymolysis followed by optimized acid hydrolysis can cut wastewater generation and acid use by 50% and decrease COD by over 80%.[15]

Quantitative Data Summary

Table 1: Comparison of Industrial Scale this compound Extraction Methods

MethodKey AdvantagesKey DisadvantagesTypical Yield Range (%)
Conventional Acid Hydrolysis Established, relatively low-cost technology.High pollution (acidic wastewater), harsh conditions, potential product degradation.[1][3]1.0 - 2.5
Enzymatic Hydrolysis / Biotransformation Eco-friendly, mild reaction conditions, high specificity.Higher cost of enzymes, slower reaction rates, potential feedback inhibition.[18]2.0 - 2.24[3]
Pressurized Biphase Acid Hydrolysis Higher yield (up to 85% increase), significantly less acid consumption (over 90% reduction), cleaner process.[8]Requires specialized high-pressure equipment.~1.87[8]
Supercritical Fluid (CO₂) Extraction Environmentally friendly ("green" solvent), high purity of extract, tunable solvent properties.High capital investment for equipment, may require a co-solvent (modifier) for efficiency.[7]~0.45 (higher than conventional solvent methods)[7]

Table 2: Optimized Parameters for this compound Extraction from Dioscorea deltoidea

ParameterOptimal ValueResulting Yield (% dry weight)Reference
Solid-to-Solvent Ratio1:45 g/mL1.204%[11][14]
Particle Size1.25 mm1.204%[11][14]
Extraction Time45 minutes1.204%[11][14]
Extraction Temperature45°C1.204%[11][14]

Experimental Protocols

Protocol 1: Industrial-Scale Acid Hydrolysis of Dioscorea Tubers

  • Raw Material Preparation: Dry the Dioscorea tubers and grind them into a fine powder (<40 mesh).

  • Defatting (Optional but Recommended): Extract the powder with petroleum ether or hexane in a large-scale Soxhlet extractor for 6-8 hours to remove lipids and waxes.

  • Acid Hydrolysis: Load the defatted powder into a glass-lined reactor. Add a mineral acid solution (e.g., 2-4 N H₂SO₄ or HCl). The mixture is heated under reflux in an autoclave for 2-6 hours at 100-120°C.[5][19]

  • Neutralization and Filtration: After cooling, filter the hydrolysate. Wash the resulting solid residue (marc) with water until it is neutral. Lime (calcium hydroxide) can be used to aid neutralization.[5]

  • Drying: Dry the washed residue completely in an industrial dryer.

  • Solvent Extraction: Extract the dried, hydrolyzed material exhaustively with a hydrocarbon solvent such as toluene or n-hexane for 6-8 hours.

  • Concentration and Crystallization: Concentrate the solvent extract under a vacuum to recover the solvent. Upon concentration, crude this compound will begin to crystallize.

  • Purification: Collect the crude crystals by filtration. Purify the this compound by recrystallizing from a suitable solvent like acetone or methanol to achieve the desired purity (e.g., >95%).[2]

Protocol 2: Quantification of this compound by HPLC

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Create a series of dilutions (e.g., 10, 50, 100 µg/mL) to generate a calibration curve.[12]

  • Sample Preparation: Accurately weigh the extracted this compound sample, dissolve it in methanol to a known concentration, and filter it through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 90:10 v/v).[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 203 nm.

    • Injection Volume: 20 µL.

  • Analysis: Run the standards and samples. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the linear regression equation derived from the standard calibration curve.[12]

Visual Workflow and Logic Diagrams

Industrial_Diosgenin_Extraction_Workflow cluster_prep Phase 1: Preparation cluster_core Phase 2: Core Process cluster_purification Phase 3: Purification & QC Raw_Material Raw Material (Dioscorea Tubers) Grinding Grinding & Sieving Raw_Material->Grinding Defatting Defatting (with Hexane) Grinding->Defatting Hydrolysis Acid Hydrolysis (H₂SO₄, 120°C) Defatting->Hydrolysis Neutralization Neutralization & Washing Hydrolysis->Neutralization Drying Drying Neutralization->Drying Extraction Solvent Extraction (Toluene) Drying->Extraction Concentration Solvent Recovery & Concentration Extraction->Concentration Crystallization Crystallization Concentration->Crystallization Purification Recrystallization & Final Drying Crystallization->Purification QC Quality Control (HPLC) Purification->QC Final_Product High-Purity This compound QC->Final_Product

Caption: General workflow for the industrial extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_hydrolysis_solutions Hydrolysis Issues cluster_extraction_solutions Extraction Issues Start Problem: Low this compound Yield Check_Hydrolysis Step 1: Verify Hydrolysis Efficiency (Analyze spent biomass for saponins) Start->Check_Hydrolysis Incomplete Saponins Detected? (Incomplete Hydrolysis) Check_Hydrolysis->Incomplete Yes Degradation No Saponins Detected (Possible Degradation) Check_Hydrolysis->Degradation No Check_Extraction Step 2: Verify Extraction Parameters (If hydrolysis is complete) Check_Hydrolysis->Check_Extraction Complete Optimize_Hydrolysis Solution: - Increase Acid Conc./Temp./Time - Use Pressurized System Incomplete->Optimize_Hydrolysis Optimize_Degradation Solution: - Reduce Hydrolysis Severity - Use Biphase System Degradation->Optimize_Degradation Particle_Size Check Particle Size Check_Extraction->Particle_Size Solvent_Ratio Check Solid:Solvent Ratio Check_Extraction->Solvent_Ratio Extraction_Time Check Extraction Time Check_Extraction->Extraction_Time Solution_Extraction Solution: Optimize Parameters: - Decrease Particle Size - Increase Solvent Volume - Increase Extraction Time Particle_Size->Solution_Extraction Solvent_Ratio->Solution_Extraction Extraction_Time->Solution_Extraction

Caption: Troubleshooting logic diagram for diagnosing causes of low this compound yield.

References

Technical Support Center: Managing Interfering Compounds in Diosgenin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diosgenin analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to interfering compounds during this compound extraction and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds in this compound analysis?

A1: The primary sources of interference in this compound analysis stem from the plant matrix and the chemical processes used for extraction. Key interferents include:

  • Precursor Saponins: this compound naturally exists as steroidal saponins (like dioscin). Incomplete hydrolysis of these saponins is a major source of interference and leads to underestimation of the total this compound content.[1]

  • Intermediate Hydrolysis Products: During acid hydrolysis, if conditions are not optimal, intermediate compounds like this compound-triglucoside, this compound-diglucoside, and trillin can remain in the sample, complicating chromatographic analysis.[2][3]

  • Degradation Products: Harsh hydrolysis conditions (e.g., high acid concentration, high temperature, or prolonged reaction time) can degrade this compound into byproducts such as 25-spirosta-3, 5-dienes, which can interfere with accurate quantification.[2]

  • Structurally Similar Steroids: Other phytosterols and sapogenins present in the plant material may have similar chemical properties and retention times in chromatographic systems, leading to co-elution.[4]

  • Matrix Components: Other compounds from the plant extract, such as lipids, fatty acids, and pigments, can interfere with the analysis, often causing broad or tailing peaks in chromatograms.[5]

Q2: My this compound yield is consistently low. What are the likely causes related to interference?

A2: Low this compound yield is a common problem that can often be traced back to the hydrolysis and extraction steps. Potential causes include:

  • Incomplete Hydrolysis: The glycosidic bonds in the precursor saponins are strong. If the acid concentration, temperature, or reaction time is insufficient, a significant portion of the this compound will remain in its saponin form and will not be extracted with the this compound, leading to low yields.[1][6]

  • This compound Degradation: Overly aggressive hydrolysis conditions can lead to the degradation of the target this compound molecule itself, reducing the final yield.[2][7] Finding the optimal balance is critical.

  • Inefficient Extraction: After hydrolysis, this compound needs to be extracted into an organic solvent. The choice of solvent, pH of the aqueous phase, and the number of extraction cycles can all impact the recovery rate. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques used to improve purity and yield.[4][5]

  • Co-precipitation with Other Compounds: During extraction and purification, this compound may co-precipitate with other insoluble matrix components, leading to losses.

Q3: I am seeing multiple unexpected peaks in my HPLC/GC chromatogram. What could they be?

A3: Unexpected peaks are typically related to incomplete or overly aggressive sample preparation. These peaks could be:

  • Partially hydrolyzed saponins (e.g., this compound with one or two sugar molecules still attached).[2]

  • Degradation products of this compound caused by excessive heat or acid exposure during hydrolysis.[7]

  • Other steroidal compounds from the plant matrix that were co-extracted with this compound.

  • Excipients or other ingredients if you are analyzing a polyherbal formulation, which can cause significant interference.[5]

It is recommended to use a highly specific detection method, such as mass spectrometry (MS), to identify these unknown peaks.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Broadening, Tailing) in HPLC Analysis
Possible Cause Troubleshooting Step
Matrix Overload The injection of high concentrations of crude extract can overload the analytical column, leading to poor peak shape. Solution: Dilute the sample or incorporate a sample cleanup step.
Interference from Lipids/Fatty Acids Lipophilic compounds from the plant matrix can interact with the stationary phase, causing peak distortion. Solution: Perform a defatting step on the initial plant powder using a non-polar solvent like petroleum ether.[9] Alternatively, use Solid Phase Extraction (SPE) with a suitable cartridge to remove these interferents.[5][10]
Inappropriate Mobile Phase The mobile phase composition may not be optimal for separating this compound from matrix components. Solution: Optimize the mobile phase. A common mobile phase is a gradient or isocratic mixture of acetonitrile and water.[11][12] Adding a small amount of acid (e.g., 0.05% formic acid) can sometimes improve peak shape.[1]
Issue 2: Inconsistent Quantification and Poor Reproducibility
Possible Cause Troubleshooting Step
Variable Hydrolysis Efficiency Minor variations in temperature, acid concentration, or time during hydrolysis can lead to significant differences in this compound yield. Solution: Strictly control all hydrolysis parameters. Use a temperature-controlled heating block or water bath. Prepare fresh acid solutions for each batch to ensure consistent concentration. Refer to an optimized protocol.[2][13]
Sample Inhomogeneity The concentration of this compound precursors can vary within the plant material. Solution: Ensure the plant material is finely and uniformly powdered before taking samples for extraction.
Incomplete Solvent Evaporation/Reconstitution If the final extract is not completely dried and then precisely reconstituted, concentration errors will occur. Solution: Ensure the organic solvent is completely evaporated under a gentle stream of nitrogen. Use a calibrated pipette to reconstitute the residue in a precise volume of mobile phase or a suitable solvent like methanol.[9]

Experimental Protocols & Data

Optimized Protocol: Acid Hydrolysis and Liquid-Liquid Extraction (LLE) of this compound

This protocol is a generalized procedure based on common methodologies for liberating this compound from its saponins and extracting it for analysis.

1. Sample Preparation:

  • Dry the plant material (e.g., tubers, seeds) at 50-60°C until a constant weight is achieved.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • (Optional but Recommended) Defat the powder by refluxing with petroleum ether for 2-4 hours to remove lipids. Discard the solvent and dry the plant material.

2. Acid Hydrolysis:

  • Accurately weigh about 1-2 g of the dried powder into a round-bottom flask.

  • Add 50 mL of an acid solution (e.g., 2 M H₂SO₄ or 2.5 M HCl).[9][13]

  • Reflux the mixture in a water bath at 90-100°C for 2-4 hours.[7][13] The optimal time and temperature can vary depending on the plant material and must be optimized.

  • After hydrolysis, allow the mixture to cool to room temperature.

3. Liquid-Liquid Extraction (LLE):

  • Filter the cooled mixture.

  • Neutralize the filtrate with a base (e.g., 5 M NaOH) to a pH of approximately 7.0.

  • Transfer the neutralized solution to a separatory funnel.

  • Extract the aqueous solution three times with an equal volume of an organic solvent such as n-hexane or chloroform.[11]

  • Pool the organic extracts.

4. Sample Cleanup and Preparation for Analysis:

  • Wash the pooled organic extract with distilled water to remove any residual acid or salts.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen at a temperature below 40°C.

  • Reconstitute the dried residue in a precise volume (e.g., 1-5 mL) of a suitable solvent (e.g., methanol, acetonitrile).[9][14]

  • Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC or GC system.[15]

Data Presentation: Comparison of Hydrolysis Conditions

Optimizing hydrolysis is key to maximizing this compound yield while minimizing degradation. The following table summarizes findings from various studies on the impact of different hydrolysis parameters.

Acid Type & Concentration Temperature (°C) Time (hours) Resulting this compound Yield Source
2 M H₂SO₄701151.65 µg/g (in aqueous extract of T. foenum-graecum)[9]
0.8 M H₂SO₄1206~2.5% (from D. zingiberensis)[2]
3 M H₂SO₄100331.07% (from D. nipponica saponins)[13]
6 µL/mL H₂SO₄ (Pressurized)14021.87% (from D. nipponica)[16]

Note: Yields are highly dependent on the starting plant material and its initial saponin content. This table illustrates the range of conditions tested in the literature.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for this compound analysis, highlighting the key stages where interfering compounds are managed.

G cluster_0 Sample Preparation cluster_1 Core Process cluster_2 Analysis plant Plant Material powder Drying & Grinding plant->powder defat Defatting (Optional) powder->defat hydrolysis Acid / Enzymatic Hydrolysis defat->hydrolysis Removes Lipids extraction Liquid-Liquid or Solid Phase Extraction hydrolysis->extraction cleanup Washing / Purification extraction->cleanup evaporation Evaporation & Reconstitution cleanup->evaporation Removes Salts & Polar Impurities analysis HPLC / GC / MS Analysis evaporation->analysis

Caption: Workflow for this compound analysis and interference management.

This compound Hydrolysis Pathway and Interference Points

This diagram shows the conversion of a precursor saponin to this compound and illustrates where interfering byproducts can arise.

G cluster_pathway Chemical Conversion Pathway cluster_interference Sources of Interference saponin Precursor Saponin (e.g., Dioscin) intermediate Intermediate Glycosides (e.g., Trillin) saponin->intermediate Partial Hydrolysis This compound Target Analyte (this compound) intermediate->this compound Complete Hydrolysis degradation Degradation Product (25-spirosta-3,5-diene) This compound->degradation Harsh Conditions (Excess Acid/Heat) incomplete Incomplete Reaction incomplete->intermediate Causes Interference

Caption: Hydrolysis pathway showing key points of interference.

References

Improving the efficiency of enzymatic hydrolysis of dioscin to diosgenin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic hydrolysis of dioscin to diosgenin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving experimental efficiency. Here you will find answers to frequently asked questions and detailed troubleshooting guides for common issues encountered during the conversion process.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of enzymatic hydrolysis over traditional acid hydrolysis for this compound production? A1: The primary advantage is that enzymatic hydrolysis is an environmentally friendly and milder process.[1][2] Traditional acid hydrolysis requires high temperatures (70°C to 175°C) and large quantities of strong acids like sulfuric and hydrochloric acid, which leads to significant environmental pollution and energy consumption.[1][2][3] Enzymatic methods operate under gentle conditions, are highly specific, and reduce the formation of unwanted byproducts, thus simplifying downstream purification.[4]

Q2: What types of commercial enzymes are effective for converting dioscin to this compound? A2: Various commercial enzymes have proven effective, primarily those with glycosidase activity. Cellulase is commonly used and has been shown to be effective in hydrolyzing glycosyl groups at both the C-3 and C-26 positions of steroidal saponins.[5][6] Other enzymes, such as β-dextranase, have also been successfully employed.[7] Additionally, specific dioscin-glycosidases isolated from fungal strains like Absidia sp. can hydrolyze the multiple glycosides of dioscin.[8][9]

Q3: What are the typical optimal pH and temperature ranges for the enzymatic reaction? A3: The optimal conditions depend on the specific enzyme used. For a commercial cellulase from Aspergillus niger, the highest yield was achieved at a pH of 5.0 and a temperature of 55°C.[5][6] For a novel dioscin-glycosidase from an Absidia strain, the optimal conditions were found to be a pH of 5.0 and a temperature of 40°C.[8] It is crucial to consult the manufacturer's specifications or perform optimization experiments for your specific enzyme.

Q4: How can I monitor the progress of the hydrolysis reaction? A4: The reaction progress can be monitored by quantifying the decrease in the substrate (dioscin and its intermediates) and the increase in the product (this compound). High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical method for this purpose.[10][11] Thin-Layer Chromatography (TLC) can also be used for a more qualitative or semi-quantitative assessment of the conversion.[12]

Q5: What are common inhibitors of dioscin-hydrolyzing enzymes? A5: Enzyme activity can be significantly affected by the presence of certain metal ions. For example, the activity of a dioscin-glycosidase from an Absidia strain was significantly inhibited by Cu²⁺ and Hg²⁺ ions.[8] Additionally, high concentrations of the substrate (dioscin) or the product (this compound) can cause substrate or feedback inhibition, respectively, which may slow down or stall the reaction.[4]

Q6: Is it better to use purified dioscin or crude plant material for the hydrolysis? A6: Using purified dioscin allows for a cleaner reaction with fewer potential inhibitors and simplifies downstream processing. However, extracting and purifying dioscin first adds significant cost and complexity to the overall process.[4] Direct biotransformation of raw or pre-treated plant material (like rhizomes of Dioscorea zingiberensis) is often more practical and economical for industrial applications, though it may require more robust enzymes and careful optimization to overcome inhibitors present in the crude extract.[4][13]

Troubleshooting Guides

Problem: Low or No this compound Yield

This is the most common issue. Follow these steps to diagnose the potential cause.

  • Verify Enzyme Activity:

    • Cause: The enzyme may have lost activity due to improper storage or handling. Free enzymes can be sensitive to temperature and pH fluctuations.[1]

    • Solution:

      • Check the enzyme's expiration date and storage conditions (typically -20°C or 4°C).

      • If possible, run a standard activity assay with a known substrate to confirm its viability.

      • Use a fresh batch of enzyme from a reliable supplier.

      • Consider using immobilized enzymes, which offer greater stability and reusability.[1][2]

  • Check Reaction Conditions:

    • Cause: The reaction environment (pH, temperature, mixing) may not be optimal for the enzyme.

    • Solution:

      • pH: Calibrate your pH meter and ensure the buffer was prepared correctly. The optimal pH is often around 5.0.[5][8]

      • Temperature: Verify the temperature of your incubator or water bath. The optimal temperature typically ranges from 40°C to 60°C.[6][7][8]

      • Mixing: Ensure adequate agitation to keep the substrate suspended and facilitate enzyme-substrate interaction, especially when using crude plant material.

  • Assess Substrate Quality and Concentration:

    • Cause: The substrate may contain inhibitors, or its concentration may not be optimal.

    • Solution:

      • Inhibitors: If using crude extracts, consider a partial purification step to remove potential inhibitors like specific metal ions.[8]

      • Concentration: Very high substrate concentrations can lead to inhibition.[4] Conversely, if the concentration is too low, the yield will naturally be minimal. An optimal balance is needed, which may require experimentation.[14]

  • Investigate Product Degradation or Byproduct Formation:

    • Cause: Extended reaction times or harsh conditions (even mild ones over time) can lead to the degradation of this compound into byproducts like 25-spirosta-3, 5-dienes.[3][5]

    • Solution:

      • Perform a time-course experiment to identify the point of maximum this compound yield, after which the concentration may begin to decrease.

      • Analyze your final product for the presence of known byproducts using HPLC-MS.

Problem: Inconsistent Results Between Batches
  • Standardize Raw Material:

    • Cause: The concentration of dioscin can vary significantly in plant materials based on harvest time, location, and storage.

    • Solution: Whenever possible, source your raw material from a single, reliable supplier. If sourcing from the wild, develop a standard operating procedure for pre-treatment (drying, grinding) to ensure uniformity.

  • Ensure Consistent Enzyme Activity:

    • Cause: If you are preparing your own enzyme solution, there may be batch-to-batch variations in activity.

    • Solution: Use a commercial enzyme with a specified activity level (U/g). Aliquot the enzyme upon receipt to avoid repeated freeze-thaw cycles that can degrade its activity.

  • Validate Analytical Method:

    • Cause: Inaccuracies in your quantification method can lead to perceived inconsistencies.

    • Solution:

      • Ensure your HPLC or other analytical method is properly validated.

      • Construct a new calibration curve with a certified this compound standard for each batch of samples.

      • Use an internal standard to account for variations in sample preparation and injection volume.

Data Presentation

Table 1: Optimal Conditions for Enzymatic Hydrolysis of Dioscin

Enzyme Type Source Organism Optimal pH Optimal Temp. (°C) Enzyme:Substrate Ratio Max. Yield Citation(s)
Cellulase Commercial 5.0 55 15 x 10³ U/g 15.4% increase over acid [5][6]
β-dextranase Commercial 4.81 56.7 5.0:1 (w/w) 96.4% conversion [7]
Dioscin-glycosidase Absidia sp. d38 5.0 40 Not specified Not specified [8]

| Fungal Spawn | Penicillium dioscin | Not specified | 30 | 0.05 g mycelia/kg RDZ* | >90% of total this compound |[4] |

*RDZ: Rhizome of Dioscorea zingiberensis

Table 2: Comparison of Analytical Methods for this compound Quantification

Method Column Mobile Phase Detection Linearity Range (µg) LOD (µg) LOQ (µg) Citation(s)
HPLC Agilent TC-C18 Acetonitrile:Water (90:10, v/v) 203 nm 0.0625 - 1.000 0.0372 0.1127 [11][15]
HPLC Inertsil ODS-3V-C18 Methanol:Water (95:5, v/v) 211 nm 1.00 - 12.00 Not specified Not specified [16]

| Microplate Spectrophotometry | N/A | Perchloric Acid Reagent | 410 nm | 2 - 10 | 0.6111 | 1.8518 |[11][15] |

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Hydrolysis

  • Substrate Preparation: Accurately weigh the dioscin-containing material (either purified dioscin or dried, powdered plant rhizome).

  • Buffer Preparation: Suspend the substrate in a suitable buffer (e.g., 0.2 M sodium acetate buffer, pH 4.8-5.0).

  • Enzyme Addition: Add the enzyme solution to the substrate suspension based on a pre-determined optimal enzyme-to-substrate ratio (e.g., 15 x 10³ U of cellulase per gram of substrate).

  • Incubation: Incubate the mixture in a shaking water bath or incubator at the optimal temperature (e.g., 55°C) for the determined reaction time (e.g., 6-24 hours).

  • Reaction Termination: Stop the reaction by heating the mixture (e.g., boiling for 10 minutes) to denature the enzyme.

  • Extraction: After cooling, extract the product, this compound, from the aqueous mixture using a non-polar solvent like petroleum ether or n-hexane.

  • Analysis: Evaporate the solvent, redissolve the residue in a suitable solvent (e.g., methanol or acetonitrile), and analyze using HPLC to determine the yield.

Protocol 2: Quantification of this compound by HPLC

  • Standard Preparation: Prepare a stock solution of a certified this compound standard in HPLC-grade methanol or acetonitrile. Create a series of dilutions to generate a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the final extracted product from the hydrolysis reaction with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example): [11][15]

    • Column: C18 reverse-phase column (e.g., Agilent TC-C18, 5 µm, 4.6 x 250 mm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 203 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis: Integrate the peak area corresponding to this compound in both the standards and the samples. Plot the peak area of the standards against their concentration to create a linear regression curve. Use the equation from this curve to calculate the concentration of this compound in the experimental samples and determine the final yield.

Visualizations

experimental_workflow cluster_start 1. Substrate Preparation cluster_hydrolysis 2. Enzymatic Conversion cluster_purification 3. Product Isolation & Analysis raw_material Raw Plant Material (e.g., Dioscorea zingiberensis) pretreatment Pre-treatment (Drying, Grinding) raw_material->pretreatment extraction Solvent Extraction (e.g., Ethanol) pretreatment->extraction crude_dioscin Crude Dioscin Extract extraction->crude_dioscin enzymatic_hydrolysis Enzymatic Hydrolysis (Enzyme, Buffer, Temp, pH) crude_dioscin->enzymatic_hydrolysis reaction_mixture Reaction Mixture enzymatic_hydrolysis->reaction_mixture product_extraction Product Extraction (e.g., Petroleum Ether) reaction_mixture->product_extraction crude_this compound Crude this compound product_extraction->crude_this compound purification Purification (Crystallization) crude_this compound->purification pure_this compound Pure this compound purification->pure_this compound analysis Analysis (HPLC) pure_this compound->analysis

Caption: General workflow from raw plant material to purified this compound.

hydrolysis_pathway Dioscin Dioscin (this compound-triglucoside) Intermediate1 Prosapogenin A / Trillin (this compound-diglucoside / monoglucoside) Dioscin->Intermediate1 +H₂O This compound This compound (Aglycone) Intermediate1->this compound +H₂O Byproduct Byproduct (25-spirosta-3, 5-diene) This compound->Byproduct HarshCond Prolonged Time / High Temperature Enzyme1 Enzyme(s) (e.g., Cellulase) Enzyme1->Dioscin Enzyme2 Enzyme(s) Enzyme2->Intermediate1

Caption: Simplified enzymatic hydrolysis pathway of dioscin to this compound.

troubleshooting_logic action action start_node Start: Low this compound Yield q1 Is the enzyme active? start_node->q1 end_node Problem Solved a1 Replace enzyme batch Check storage conditions q1->a1 No q2 Are reaction conditions (pH, Temp) optimal? q1->q2 Yes a1->end_node a2 Calibrate instruments Remake buffers Adjust settings q2->a2 No q3 Is substrate pure? Any inhibitors? q2->q3 Yes a2->end_node a3 Purify substrate Analyze for inhibitors q3->a3 No / Unsure q4 Is reaction time optimized? q3->q4 Yes a3->end_node a4 Run time-course experiment Check for product degradation q4->a4 No a4->end_node

Caption: Troubleshooting flowchart for diagnosing low this compound yield.

References

Technical Support Center: Best Practices for Long-Term Storage of Diosgenin Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of diosgenin samples. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram (HPLC/TLC) Sample degradation due to improper storage (exposure to light, high temperatures, or incompatible solvents).Review storage conditions. Ensure samples are stored at -20°C for long-term storage, protected from light, and in a tightly sealed container.[1] Use a stability-indicating HPLC or TLC method to identify potential degradation products.
Contamination of the sample or solvent.Use high-purity solvents and filter them before use. Ensure all glassware is thoroughly cleaned.
Reduced biological activity of the sample Degradation of this compound.Re-evaluate storage conditions. Perform a purity check using a validated analytical method (HPLC or TLC) to confirm the integrity of the sample.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.[2]
Precipitation of this compound in stock solution Poor solubility in the chosen solvent at storage temperature.Ensure the solvent has a high capacity for this compound at the storage temperature. Consider using DMSO, chloroform, or dimethylformamide.[1][3] Gentle warming and sonication may help redissolve the compound, but prolonged heating should be avoided.
Solvent evaporation.Ensure vials are tightly sealed with appropriate caps to prevent solvent evaporation during storage.
Discoloration of the sample Oxidation or degradation.Store samples under an inert atmosphere (e.g., argon or nitrogen) if possible, especially if stored for extended periods. Avoid exposure to oxidizing agents.[4]

Frequently Asked Questions (FAQs)

1. What are the optimal conditions for the long-term storage of solid this compound?

For long-term storage (months to years), solid this compound should be stored at -20°C in a dry, dark environment.[1] The container should be tightly sealed to protect it from moisture and air.

2. What are the recommended conditions for short-term storage?

For short-term storage (days to weeks), this compound can be kept at 0-4°C in a dry and dark place.[1]

3. Which solvents are recommended for preparing this compound stock solutions for long-term storage?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating this compound stock solutions.[1][5] Chloroform and dimethylformamide are also suitable solvents.[3] When preparing stock solutions, it is advisable to purge the solvent with an inert gas to minimize oxidation.[3]

4. How should this compound stock solutions be stored?

Stock solutions should be stored at -20°C. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into smaller, single-use vials.[2]

5. Is this compound sensitive to light?

Yes, this compound can be sensitive to light. It is recommended to store both solid samples and stock solutions in amber vials or containers that protect them from light exposure.[1] Studies have shown that UV radiation can lead to slow degradation.[4]

6. What are the known incompatibilities for this compound?

This compound is known to be unstable in the presence of strong acids and bases, which can lead to degradation.[4][6][7] It should also be stored away from strong oxidizing agents.[4]

7. What are the potential degradation products of this compound?

Under forced degradation conditions, such as exposure to strong acids or bases, different degradation products can be formed. For instance, treatment with 1 M hydrochloric acid at 90°C can produce a degradation product with a specific RF value in TLC analysis.[4] Similarly, exposure to 1 M sodium hydroxide at 90°C leads to the formation of other distinct degradation products.[4]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Storage Type Temperature Conditions Duration Reference
Short-Term0 - 4°CDry, DarkDays to Weeks[1]
Long-Term (Solid)-20°CDry, Dark, Tightly SealedMonths to Years[1]
Long-Term (Solution)-20°CIn a suitable solvent (e.g., DMSO), AliquotedMonths to Years[1][2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

This method is adapted from a validated stability-indicating HPLC method.[5][8]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Luna-C18 (4.6 mm x 150 mm, 5 µm particle size) or equivalent.[5][8]

  • Mobile Phase: A mixture of acetonitrile and distilled water (85:15, v/v).[5][8]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[5][8]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

    • Prepare the sample solution by dissolving the stored this compound in the mobile phase to a similar concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Analyze the chromatograms for the presence of the main this compound peak and any additional peaks that may indicate degradation products. The purity can be calculated by comparing the peak area of this compound to the total peak area of all components.

Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment

This method is based on established TLC protocols for this compound analysis.[9][10]

  • Stationary Phase: TLC aluminum plates pre-coated with silica gel 60 F254.[10]

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (7:3, v/v).[9][10]

  • Sample Preparation: Dissolve a small amount of the this compound sample in chloroform.

  • Procedure:

    • Spot the prepared sample solution onto the TLC plate alongside a this compound standard.

    • Develop the plate in a chamber saturated with the mobile phase until the solvent front reaches near the top of the plate.

    • Dry the plate after development.

    • Visualize the spots under UV light (if applicable) or by spraying with a suitable reagent, such as 20% antimony chloride in chloroform followed by heating.[10]

    • The Rf value of the sample spot should correspond to that of the this compound standard (approximately 0.48 in this system).[9] The presence of additional spots indicates impurities or degradation products.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_results Results & Decision start Stored this compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve hplc HPLC Analysis dissolve->hplc Quantitative tlc TLC Analysis dissolve->tlc Qualitative evaluate Evaluate Purity and Degradation Products hplc->evaluate tlc->evaluate decision Proceed with Experiment? evaluate->decision proceed Yes decision->proceed reassess No (Review Storage/Purify) decision->reassess

Caption: Experimental workflow for assessing the purity of stored this compound samples.

signaling_pathway cluster_akt PI3K/Akt Pathway cluster_stat STAT3 Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Cellular Response This compound This compound akt Akt This compound->akt stat3 STAT3 This compound->stat3 nfkb NF-κB This compound->nfkb apoptosis Apoptosis This compound->apoptosis mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation stat3->proliferation nfkb->proliferation

Caption: Simplified diagram of signaling pathways inhibited by this compound, leading to apoptosis.

References

Validation & Comparative

A Comparative Guide to the Pro-Apoptotic Effects of Diosgenin in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of diosgenin's pro-apoptotic efficacy across various cancer cell lines, supported by experimental data from in vitro studies. This compound, a naturally occurring steroidal saponin, has emerged as a promising candidate in cancer therapy due to its demonstrated ability to inhibit cancer cell proliferation and induce programmed cell death.[1][2] This document summarizes key quantitative findings, details common experimental protocols, and visualizes the molecular pathways involved.

Data Presentation: Quantitative Comparison

The pro-apoptotic potential of this compound has been evaluated in numerous cancer cell lines. The following tables summarize the cytotoxic effects (IC50 values) and the modulation of key apoptotic proteins.

Table 1: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueTreatment DurationReference
MCF-7 Breast Adenocarcinoma11.03 µg/mlNot Specified[3]
HepG2 Hepatocellular Carcinoma32.62 µg/mlNot Specified[3]
HCT-116 Colon Adenocarcinoma~20 µM24 hours[4]
7-10 µM48 & 72 hours[4]
HeLa Cervical Cancer~30 µM (half-maximal inhibition)Not Specified[5]
PC3 Prostate Cancer14.02 µMNot Specified[6]
DU145 Prostate Cancer23.21 µMNot Specified[6]
LNCaP Prostate Cancer56.12 µMNot Specified[6]
PNT1A Non-neoplastic Prostate66.10 µMNot Specified[6]

Table 2: Effect of this compound on Key Apoptotic Proteins in Different Cancer Cell Lines

Cell LineProtein/ProcessEffectReference
HepG2 Bax/Bcl-2 RatioIncreased[7][8]
Caspase-3, -8, -9Activated[7][8]
Cytochrome cReleased from mitochondria[7][8]
PARPCleaved[7][8]
ROS GenerationIncreased[7][8]
MCF-7 Caspase-3Increased[3]
DR4 (Death Receptor 4)Increased[3]
p53Upregulated[9]
A549 BaxUpregulated[10]
Bcl-2Downregulated[10]
Caspase-3Upregulated[10]
OVCAR-3 PI3K/Akt/mTOR PathwayDownregulated[11]
Pro-apoptotic markersUpregulated[11]
Prostate (General) Caspase-3-like activityIncreased (Extrinsic Pathway)[6]
HeLa p53Activated[12]
AIFReleased and translocated to nucleus[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's pro-apoptotic effects.

Cell Viability - MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 24-well plates at a density of 4 x 10⁴ cells per well.[7]

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-40 µM) for specific durations, typically 24 and 48 hours.[7]

  • MTT Incubation: After treatment, the culture medium is removed, and fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at a final concentration of 0.1 mg/mL is added. The plates are then incubated for 3 hours.[7]

  • Formazan Solubilization: The medium is removed, and isopropanol is added to each well to dissolve the formazan crystals formed by viable cells.[7]

  • Data Acquisition: The absorbance is measured spectrophotometrically at a wavelength of 570 nm. The cell viability is directly proportional to the formazan concentration.[7]

Apoptosis Detection - Annexin V-FITC/PI Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Approximately 1 x 10⁶ cells are harvested after treatment.[7]

  • Staining: Cells are washed and resuspended in a binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.[7]

  • Incubation: The cells are incubated in the dark at room temperature for a specified time according to the manufacturer's protocol.

  • Analysis: The stained cells are analyzed using a flow cytometer.[7]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression - Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Lysate Preparation: Following treatment with this compound, both adherent and floating cells are collected. Total cell lysates are prepared using an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP).[13] Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry software. A housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.[10]

Mandatory Visualizations: Pathways and Workflows

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis through multiple interconnected signaling pathways. In many cancer cells, it triggers the mitochondrial (intrinsic) pathway by increasing the Bax/Bcl-2 ratio.[7][8] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3.[7][8]

Furthermore, this compound can generate Reactive Oxygen Species (ROS) , which act as upstream signals to activate the ASK1-JNK/p38 MAPK pathway, further promoting apoptosis.[7][8] Evidence also points to the involvement of the death receptor (extrinsic) pathway through the upregulation of receptors like DR4.[3] Additionally, this compound has been shown to inhibit survival pathways like PI3K/Akt/mTOR and activate the tumor suppressor p53 .[11][12]

Diosgenin_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 ↓ Bcl-2 This compound->Bcl2 Bax ↑ Bax This compound->Bax PI3K_Akt ↓ PI3K/Akt Pathway This compound->PI3K_Akt p53 ↑ p53 Activation This compound->p53 ASK1 ↑ ASK1 ROS->ASK1 JNK_p38 ↑ JNK / p38 MAPK ASK1->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis Mito Mitochondrial Disruption Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Casp3->Apoptosis PARP->Apoptosis PI3K_Akt->Apoptosis p53->Apoptosis

Caption: this compound's multi-pathway approach to inducing apoptosis.

Experimental Workflow Visualization

The process of validating this compound's pro-apoptotic effects follows a logical sequence from initial cytotoxicity screening to detailed mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Analysis start Cancer Cell Culture treat Treat with this compound (Dose & Time Course) start->treat mtt MTT Assay for Cell Viability treat->mtt ic50 Determine IC50 Value mtt->ic50 facs Annexin V / PI Flow Cytometry ic50->facs dapi DAPI Staining for Nuclear Morphology ic50->dapi confirm Confirm Apoptotic Cell Death facs->confirm dapi->confirm wb Western Blot for Apoptotic Proteins (Bax, Bcl-2, Caspases) confirm->wb pathway Identify Modulated Signaling Pathways wb->pathway

Caption: Standard workflow for in vitro apoptosis validation.

References

A Comparative Analysis of Diosgenin Content in Dioscorea Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of high-yielding plant sources for phytochemicals is a critical first step. This guide provides a comparative analysis of diosgenin content across various Dioscorea species, supported by experimental data and detailed methodologies.

This compound, a steroidal sapogenin, is a vital precursor for the synthesis of numerous steroidal drugs, including corticosteroids, sex hormones, and oral contraceptives.[1][2] The genus Dioscorea, commonly known as yam, comprises over 600 species, with many being recognized as significant natural sources of this valuable compound.[3][4] However, the concentration of this compound can vary considerably among different species, making the selection of the most suitable species for commercial extraction a key consideration.[5] This guide aims to provide a clear and objective comparison of this compound content in prominent Dioscorea species, offering a valuable resource for research and development.

Quantitative Comparison of this compound Content

Dioscorea SpeciesThis compound Content (mg/g dry weight unless otherwise specified)Reference
D. zingiberensisup to 19.52 mg/g (average of 14.37 mg/g across ten batches)[6]
D. septemlobaDetected, quantitative data variable[6]
D. collettiiDetected, quantitative data variable[6]
D. pubera1.22 mg/g (1220 µg/g)[7]
D. spicata0.305 mg/g (305 µg/g)[7]
D. hispida0.057 mg/g (57 µg/g)[7]
D. hamiltonii0.003 mg/g (3 µg/g)[7]
D. bulbifera0.021 - 0.023 mg/g (0.0021% - 0.0023%)[3]
D. pentaphyllaNegligible amounts detected[3]
D. alataDetected, but often in low concentrations[5]
D. oppositifoliaNegligible amounts detected[3]
D. polygonoides0.2 - 26.4 mg/g (0.02% - 2.64%)[8]
Unspecified Dioscorea spp. (Jalisco, Mexico)0.00002 - 0.00016 mg/g (0.02 - 0.16 mg/kg)[9]
D. deltoideaMaximum experimental yield of 12.04 mg/g (1.204%)[10]
D. floribunda30 - 35 mg/g (3% - 3.5%) in improved varieties[11]

From the compiled data, Dioscorea zingiberensis and Dioscorea floribunda emerge as species with particularly high this compound content, making them attractive candidates for commercial extraction.[6][11] Dioscorea polygonoides also shows significant potential with a wide range of reported this compound concentrations.[8]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound is crucial for comparative studies. Various analytical techniques have been employed, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) being among the most common and reliable methods.[12][13][14] Below are generalized experimental protocols for the extraction and quantification of this compound from Dioscorea tubers.

Sample Preparation and Extraction
  • Drying and Pulverization: Freshly harvested Dioscorea tubers are washed, sliced, and dried to a constant weight, typically in an oven at a controlled temperature (e.g., 50-60°C). The dried material is then ground into a fine powder to increase the surface area for efficient extraction.[8]

  • Defatting (Optional but Recommended): The powdered tuber material is often defatted using a non-polar solvent like n-hexane in a Soxhlet apparatus. This step removes lipids that can interfere with subsequent extraction and analysis.[8]

  • Hydrolysis: this compound in plants exists primarily as glycosides (saponins). Therefore, an acid hydrolysis step is essential to cleave the sugar moieties and liberate the aglycone, this compound. This is typically achieved by refluxing the plant material with a mineral acid (e.g., 2N HCl) for several hours.[15] Enzymatic hydrolysis using enzymes like naringinase has also been reported as a milder alternative that can reduce the degradation of this compound.[8]

  • Extraction: Following hydrolysis, the liberated this compound is extracted using an organic solvent such as methanol, ethanol, or chloroform.[10][15] The choice of solvent can influence the extraction efficiency. The resulting extract is then filtered and concentrated under reduced pressure.

Quantification by HPLC
  • Chromatographic System: A standard HPLC system equipped with a C18 column and a UV or DAD detector is commonly used.[13][14]

  • Mobile Phase: The mobile phase is typically a mixture of acetonitrile and water, or methanol and water, often in an isocratic elution mode.[13][14]

  • Detection: this compound is detected by its UV absorbance, typically at a wavelength around 202-211 nm.[13][14]

  • Quantification: A calibration curve is generated using a series of standard solutions of pure this compound at known concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.[14]

Biosynthesis of this compound

The biosynthesis of this compound in Dioscorea species is a complex process that involves multiple enzymatic steps. It originates from the isoprenoid pathway, specifically the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways, which produce the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP).[16][17] These precursors are then utilized to synthesize squalene, which undergoes a series of cyclization, oxidation, and hydroxylation reactions, catalyzed by enzymes such as cycloartenol synthase (CAS) and various cytochrome P450 monooxygenases (CYPs), to ultimately form cholesterol, a key intermediate.[18][19] From cholesterol, further modifications lead to the formation of the steroidal sapogenin, this compound.

Diosgenin_Biosynthesis_Pathway cluster_0 Isoprenoid Precursors cluster_1 Squalene Synthesis cluster_2 Sterol Biosynthesis cluster_3 This compound Formation Acetyl-CoA Acetyl-CoA MVA Mevalonate (MVA) Pathway Acetyl-CoA->MVA IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP MEP Methylerythritol Phosphate (MEP) Pathway MEP->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Isomerase FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Cycloartenol Cycloartenol Squalene->Cycloartenol CAS Cholesterol Cholesterol Cycloartenol->Cholesterol Multiple Steps (CYPs, etc.) This compound This compound Cholesterol->this compound Multiple Steps (CYPs, etc.) Pyruvate + G3P Pyruvate + G3P Pyruvate + G3P->MEP

Caption: Simplified biosynthetic pathway of this compound in Dioscorea species.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the comparative analysis of this compound content in different Dioscorea species.

Diosgenin_Analysis_Workflow cluster_0 Sample Collection & Preparation cluster_1 Extraction & Hydrolysis cluster_2 Analysis & Quantification cluster_3 Data Comparison A Collect Tubers of Different Dioscorea Species B Wash, Slice, and Dry A->B C Grind to Fine Powder B->C D Defatting with n-Hexane (Optional) C->D E Acid or Enzymatic Hydrolysis D->E F Solvent Extraction (e.g., Methanol) E->F G Filter and Concentrate Extract F->G H HPLC/UPLC-MS Analysis G->H I Quantify using Standard Curve H->I J Compare this compound Content Across Species I->J

Caption: General experimental workflow for this compound analysis.

References

A Comparative Analysis of the Bioactivity of Diosgenin and Other Key Phytosteroids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anticancer, anti-inflammatory, and neuroprotective properties of diosgenin, β-sitosterol, and stigmasterol.

In the ever-expanding landscape of natural product research, phytosteroids have emerged as a promising class of bioactive compounds with diverse therapeutic potential. Among these, this compound, a steroidal sapogenin, has garnered significant attention for its wide-ranging pharmacological activities. This guide provides an objective comparison of the bioactivity of this compound with two other prominent phytosteroids, β-sitosterol and stigmasterol. By presenting available experimental data, detailed methodologies, and visual representations of key cellular pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research and development efforts.

Comparative Bioactivity: A Quantitative Overview

Direct comparative studies evaluating this compound, β-sitosterol, and stigmasterol under identical experimental conditions are limited in the current scientific literature. The following tables summarize the available quantitative data from various independent studies. It is crucial to interpret these findings with the understanding that variations in experimental design, cell lines, and methodologies can influence the results.

Anticancer Activity

The anticancer potential of these phytosteroids has been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of cytotoxic efficacy.

Table 1: Anticancer Activity (IC50 Values) of this compound, β-Sitosterol, and Stigmasterol on Various Cancer Cell Lines

PhytosteroidCancer Cell LineIC50 (µM)Reference
This compound HepG2 (Liver Cancer)1.9[1]
K562 (Leukemia)4.41[1]
HT-29 (Colon Cancer)>100[2]
HCT-116 (Colon Cancer)>100[2]
β-Sitosterol HT-29 (Colon Carcinoma)Not specified (inhibits growth)[3]
MCF-7 (Breast Cancer)Not specified (stimulatory effect)[3]
MDA-MB-231 (Breast Cancer)Not specified (induces apoptosis)[4]
Stigmasterol MCF-7 (Breast Cancer)5.8[5]
A549 (Lung Cancer)>100[5]
HepG2 (Liver Cancer)>100[5]
HUVECs (Endothelial Cells)21.1 ± 2.1[6]
SNU-1 (Gastric Cancer)15[6]

Note: The data presented is a compilation from multiple sources and direct comparison should be approached with caution due to variations in experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory effects of these phytosteroids are often assessed by their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).

Table 2: Anti-inflammatory Activity of this compound, β-Sitosterol, and Stigmasterol

PhytosteroidCell Line/ModelAssayKey FindingsReference
This compound Murine MacrophagesNO, IL-1, IL-6 productionReduction in inflammatory mediators[7]
β-Sitosterol RAW264.7 MacrophagesTNF-α, IL-6 secretion (LPS-induced)Increased secretion, but to a lesser extent than cholesterol[8]
Dextran sulfate sodium-induced colitis in miceNF-κB activation, COX-2, CSF-1 expressionAttenuated colitis, moderately decreased NF-κB p65[9]
Stigmasterol Dextran sulfate sodium-induced colitis in miceNF-κB activation, COX-2, CSF-1 expressionAttenuated colitis, significantly lowered inflammation score and COX-2[9]
Neuroprotective Activity

The neuroprotective potential of these compounds is often investigated in cellular models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by assessing their ability to protect neurons from toxins and oxidative stress.

Table 3: Neuroprotective Activity of this compound, β-Sitosterol, and Stigmasterol

PhytosteroidCell Line/ModelAssayKey FindingsReference
This compound D-galactose-induced senescent miceLearning and memoryRestored cognitive function[10]
β-Sitosterol APP/PS1 mice (Alzheimer's model)Aβ deposition, learning and memoryAmeliorated memory impairment, decreased Aβ deposition[11]
Stigmasterol SH-SY5Y cells (H2O2-induced oxidative stress)Cell viability, ROS levelsPrevented oxidative stress-induced cell death
Glutamate-induced toxicity modelROS and Ca2+ productionInhibited ROS and Ca2+ production

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments cited in the comparison of this compound, β-sitosterol, and stigmasterol.

Assessment of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound, β-sitosterol, or stigmasterol (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.[9][11]

Assessment of Anti-inflammatory Activity: Measurement of TNF-α and IL-6

This protocol describes the measurement of pro-inflammatory cytokines in macrophage cell cultures.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound, β-sitosterol, or stigmasterol for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the phytosteroids.

Assessment of Neuroprotective Activity: SH-SY5Y Cell Viability Assay

The SH-SY5Y neuroblastoma cell line is a common in vitro model for studying neurodegenerative diseases.

Protocol:

  • Cell Differentiation: Differentiate SH-SY5Y cells by treating them with retinoic acid (e.g., 10 µM) for 5-7 days.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound, β-sitosterol, or stigmasterol for 24 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) peptides for Alzheimer's disease models for another 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described previously or other viability assays like the LDH release assay.

  • Data Analysis: Calculate the percentage of neuroprotection as: [(Viability of treated cells - Viability of toxin-treated cells) / (Viability of control cells - Viability of toxin-treated cells)] × 100.

Signaling Pathways and Mechanisms of Action

The bioactivities of this compound, β-sitosterol, and stigmasterol are mediated through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound's Anticancer Signaling Pathway

This compound has been shown to exert its anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[2] One of the key pathways is the PI3K/Akt/mTOR pathway.

Diosgenin_Anticancer_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Promotes

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and induced apoptosis.

Experimental Workflow for Assessing Neuroprotection

A typical experimental workflow for evaluating the neuroprotective effects of phytosteroids using the SH-SY5Y cell line is depicted below.

Neuroprotection_Workflow Start Start Seed_Cells Seed SH-SY5Y Cells Start->Seed_Cells Differentiate Differentiate with Retinoic Acid Seed_Cells->Differentiate Pretreat Pre-treat with Phytosteroid Differentiate->Pretreat Induce_Toxicity Induce Neurotoxicity (e.g., 6-OHDA, Aβ) Pretreat->Induce_Toxicity Assess_Viability Assess Cell Viability (MTT Assay) Induce_Toxicity->Assess_Viability Analyze_Data Analyze Data & Determine Neuroprotection Assess_Viability->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for in vitro assessment of phytosteroid neuroprotective efficacy.

Logical Relationship: Structural Comparison of Phytosteroids

The subtle structural differences between this compound, β-sitosterol, and stigmasterol, particularly in their side chains, may contribute to their varied biological activities.

Phytosteroid_Structures Phytosteroid_Core Steroid Core (C27) This compound This compound Spiroketal side chain Phytosteroid_Core:f0->this compound Common Backbone Beta_Sitosterol β-Sitosterol Ethyl group at C24 Phytosteroid_Core:f0->Beta_Sitosterol Common Backbone Stigmasterol Stigmasterol Ethyl group at C24 Double bond at C22 Phytosteroid_Core:f0->Stigmasterol Common Backbone

Caption: Structural relationship of this compound, β-sitosterol, and stigmasterol to a common steroid core.

References

Diosgenin vs. Synthetic Progesterone: A Comparative Efficacy Study

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the efficacy of diosgenin and synthetic progestins, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and professionals involved in drug development and hormone therapy.

Introduction: Foundational Differences

It is critical to distinguish between this compound, synthetic progestins, and natural progesterone.

  • This compound: A phytosteroid sapogenin extracted from the tubers of wild yam (Dioscorea species).[1] It serves as a crucial chemical precursor for the industrial synthesis of various steroid hormones, including progesterone, cortisone, and pregnenolone.[1][2] The human body cannot convert this compound into progesterone; this conversion requires specific laboratory chemical reactions.[3]

  • Progesterone: The natural steroid hormone produced in the body. It plays a vital role in the menstrual cycle, pregnancy, and embryogenesis.[4] Medications using "natural" or "bioidentical" progesterone are also synthesized in a lab, typically using this compound as the starting material.[4]

  • Synthetic Progestins: A class of synthetic drugs created to mimic the effects of natural progesterone by binding to and activating progesterone receptors (PRs).[5][6][7] They are structurally different from natural progesterone, which results in varied pharmacological properties, half-lives, and affinities for other steroid receptors.[8][9]

This guide will compare the direct biological actions of synthetic progestins with the indirect role and inherent biological activities of this compound.

Mechanism of Action

The primary difference in efficacy lies in their fundamental mechanisms of action. Synthetic progestins are designed for direct receptor interaction, whereas this compound's effects are indirect and multifaceted.

Synthetic Progestins: Synthetic progestins exert their effects primarily by binding to progesterone receptors (PR-A and PR-B) within target cells.[5][9] This interaction triggers a conformational change in the receptor, which then translocates to the nucleus and modulates the transcription of target genes.[5][10] This mechanism is central to their use in contraception and hormone replacement therapy (HRT), leading to:

  • Suppression of ovulation by inhibiting the secretion of gonadotropin-leasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[5][6]

  • Transformation of the endometrium to a secretory state, which reduces the risk of endometrial hyperplasia.[5][10]

  • Thickening of cervical mucus to impede sperm penetration.[6][10]

Many progestins also exhibit cross-reactivity, binding to androgen, glucocorticoid, and mineralocorticoid receptors, which contributes to their side-effect profiles.[8]

This compound: this compound does not act as a direct agonist for progesterone or estrogen receptors.[11][12] Studies have shown it does not affect uterine weight or alter the expression of estrogen receptor alpha (ERα) or progesterone receptors (PR) in uterotrophic assays.[12] Its biological activities are not mediated by direct progestogenic action but through various other signaling pathways.[11] Preclinical studies suggest this compound can:

  • Inhibit inflammatory pathways such as NF-κB and PI3K/Akt/mTOR.[11]

  • Influence cell cycle progression and induce apoptosis in cancer cell lines.[2][13]

  • Modulate lipid metabolism.[11][14]

The following diagram illustrates the distinct pathways.

G Comparative Signaling Pathways cluster_progestin Synthetic Progestin Pathway cluster_this compound This compound (Indirect Actions) Progestin Synthetic Progestin PR Progesterone Receptor (PR) Progestin->PR Binds Nucleus Nucleus PR->Nucleus Translocates DNA DNA (Progesterone Response Elements) Nucleus->DNA Transcription Gene Transcription DNA->Transcription Modulates Response Physiological Response (e.g., Endometrial Secretion) Transcription->Response This compound This compound Pathways Signaling Pathways (e.g., NF-κB, PI3K/Akt) This compound->Pathways Modulates Lab Laboratory Synthesis This compound->Lab Precursor For Metabolism Metabolic & Inflammatory Modulation Pathways->Metabolism Progesterone_Synth Synthesized Progesterone Lab->Progesterone_Synth

Caption: Mechanisms of synthetic progestins vs. This compound.

Comparative Data

Quantitative comparisons are challenging due to the fundamentally different nature of these compounds. Synthetic progestins are evaluated for direct hormonal efficacy, while this compound is assessed for its broader pharmacological effects or as a manufacturing precursor.

Table 1: Pharmacological Profile Comparison

ParameterSynthetic ProgestinsThis compound
Primary Target Progesterone Receptors (PRs)[5][6]Multiple non-hormonal signaling pathways (e.g., NF-κB, PI3K/Akt)[11]
Receptor Binding Direct PR agonist; varying affinity for other steroid receptors[8][9]No significant binding to progesterone or estrogen receptors[11][12]
In Vivo Conversion Not applicable; active as administeredNot converted to progesterone in the human body[15]
Primary Use Contraception, Hormone Replacement Therapy (HRT)[6][7]Precursor for industrial steroid synthesis; investigated for anti-inflammatory, metabolic, and anticancer effects[1][2][14]
Half-Life Varies by structure; generally longer than natural progesterone (several hours)[6]Pharmacokinetic data is still emerging; subject to metabolism by gut bacteria[11]

Table 2: Efficacy in Hormone Replacement Therapy (HRT)

ApplicationSynthetic ProgestinsThis compound
Menopausal Symptom Relief Effective in combination with estrogen for treating symptoms like hot flashes and preventing osteoporosis.[7][16]No direct evidence of efficacy for treating menopausal symptoms via hormonal action.[1] Any benefits are likely through non-hormonal mechanisms.
Endometrial Protection Opposes the proliferative effect of estrogen on the endometrium, reducing cancer risk.[5][10]Does not provide endometrial protection.[12]
Clinical Outcome Measures Assessed by changes in Kupperman Menopause Index (KMI), MENQOL scores, and hormone levels (FSH, E2).[17]Not evaluated with standard hormonal efficacy metrics. Preclinical studies focus on markers of inflammation or cell proliferation.[2]

Experimental Protocols

Protocol 1: Progesterone Receptor (PR) Competitor Binding Assay

This protocol is used to determine the relative affinity of a test compound (e.g., a synthetic progestin) for the progesterone receptor.

  • Objective: To quantify the ability of a test compound to displace a fluorescently-labeled progesterone ligand from the PR ligand-binding domain (LBD).

  • Methodology: Fluorescence Polarization (FP).

    • Reagents & Materials: Human PR-LBD, fluorescent progesterone ligand (e.g., Fluormone PL Red), test compounds, assay buffer, and microplates.[18]

    • Procedure: a. A solution containing the PR-LBD and the fluorescent ligand is prepared. When the fluorescent ligand binds to the large receptor protein, it tumbles slowly, emitting highly polarized light. b. Test compounds (synthetic progestins) are added in serial dilutions to the wells of a microplate.[18] c. The PR-LBD/fluorescent ligand mixture is added to all wells. d. The plate is incubated to allow the binding reaction to reach equilibrium. e. A plate reader measures the fluorescence polarization in each well. If a test compound effectively competes with the fluorescent ligand for binding to the PR-LBD, the smaller, unbound fluorescent ligand will tumble faster, resulting in a decrease in polarization.[18]

    • Data Analysis: The decrease in polarization is plotted against the concentration of the test compound to calculate the IC50 value (the concentration of the compound that displaces 50% of the fluorescent ligand).

G Workflow: Progesterone Receptor Competitor Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare PR-LBD & Fluorescent Ligand Mix D Add PR-LBD Mix to Plate A->D B Serially Dilute Test Compound C Add Compound to Plate B->C C->D E Incubate for Equilibrium D->E F Read Fluorescence Polarization E->F G Calculate IC50 F->G

Caption: Experimental workflow for a receptor competitor assay.

Protocol 2: Uterotrophic Assay in Immature Rats

This bioassay is a standard method to assess the estrogenic or anti-estrogenic activity of a compound. It was used to demonstrate that this compound lacks direct estrogenic effects.

  • Objective: To determine if a test compound (this compound) causes an increase in uterine weight in immature female rats, which is a hallmark of estrogenic activity.

  • Methodology:

    • Animal Model: Immature (e.g., 19-day-old) female rats are used as their uteri are highly sensitive to estrogens and their endogenous hormone levels are low.[12]

    • Procedure: a. Animals are divided into groups: vehicle control, positive control (e.g., 17α-ethynylestradiol), and test groups receiving different doses of this compound.[12] b. The compounds are administered orally or via injection for three consecutive days.[12] c. On the fourth day (24 hours after the final dose), the animals are euthanized. d. The uteri are carefully dissected, trimmed of fat, and weighed (wet weight).

    • Endpoint Analysis: Uterine wet weight is the primary endpoint. Histological examination of the uterine and vaginal epithelia, as well as immunohistochemical staining for ERα and PR, can provide secondary confirmation.[12]

    • Data Analysis: The mean uterine weight of the test groups is compared to the vehicle and positive control groups using statistical analysis (e.g., ANOVA). A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity.

Conclusion for Drug Development

For drug development professionals, the distinction between this compound and synthetic progestins is clear:

  • Synthetic progestins are direct-acting hormonal agents designed to agonize progesterone receptors. Their development focuses on optimizing receptor affinity, selectivity, and pharmacokinetic profiles to achieve specific therapeutic outcomes in contraception and HRT. Efficacy is measured by direct hormonal endpoints.[9]

  • This compound is not a hormone and does not exhibit direct progestogenic activity.[15][12] Its value lies in two distinct areas:

    • As a Precursor: It remains a vital and cost-effective starting material for the semi-synthesis of bioidentical progesterone and other steroid drugs.[2][19] The efficiency of the chemical conversion process (e.g., Marker degradation) is the key metric.[19]

    • As a Bioactive Molecule: Its inherent anti-inflammatory, neuroprotective, and metabolic-modulating properties make it a candidate for development as a non-hormonal therapeutic agent for various chronic diseases.[2][14] Efficacy studies for this purpose must focus on relevant biomarkers for those conditions, not on hormonal activity.

References

A Head-to-Head Comparison of Diosgenin Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of various methods for the extraction of diosgenin, a critical starting material for the synthesis of steroidal drugs. Intended for researchers, scientists, and drug development professionals, this document outlines and contrasts conventional and modern extraction techniques, presenting supporting data and detailed experimental protocols to aid in the selection of the most suitable method for specific research needs.

Introduction to this compound Extraction

This compound, a steroidal sapogenin, is predominantly found in plants of the Dioscorea (wild yam) and Trigonella (fenugreek) species. Its extraction is a pivotal step in the pharmaceutical industry for the production of corticosteroids, sex hormones, and other steroid-based drugs. The efficiency, cost-effectiveness, and environmental impact of the extraction method are critical considerations. This guide explores traditional acid hydrolysis alongside modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and enzymatic hydrolysis.

Comparative Analysis of Extraction Methods

The selection of an extraction method depends on various factors, including yield, purity, extraction time, solvent consumption, and environmental impact. The following table summarizes the quantitative data from various studies to facilitate a direct comparison.

Table 1: Quantitative Comparison of this compound Extraction Methods

Extraction MethodPlant MaterialKey ParametersExtraction TimeThis compound Yield/ContentPuritySource
Acid Hydrolysis Dioscorea zingiberensis2M HCl, reflux for 3h.3 hours2.69%Not specified[1]
Dioscorea deltoidea10% HCl, 98°C.1 hour1.204% (dry weight)Not specified[2]
Dioscorea tubers3N HCl, reflux with xylene.4 hoursNot specifiedGood separation[3]
Ultrasound-Assisted Extraction (UAE) Trigonella foenum-graecum (Fenugreek) seed80% ethanol, 35°C.60 minutes40.37 mg/100gNot specified[4]
Dioscorea zingiberensis70% ethanol, 100W ultrasonic power, 2 extractions.30 minutes per extraction2.57%Not specified[5]
Microwave-Assisted Extraction (MAE) Trigonella foenum-graecum (Fenugreek) seed80% ethanol, microwave power not specified.6 minutes35.50 mg/100gNot specified[4]
Dioscorea zingiberensis75% ethanol, 600W, 75°C, 3 cycles.6 minutes per cycleNot specifiedNot specified[6]
Supercritical Fluid Extraction (SFE) Dioscorea nipponicaPressure: 35.0 MPa, Temp: 45°C, Entrainer: 3% 95% ethanol.3 hoursHigher than traditional solvent extractionHigher than traditional solvent extraction[7]
Trigonella foenum-graecum (Fenugreek)Pressure: 24.6 MPa, Temp: 43.5°C, CO2 consumption: 20.87 g/g dm.155 minutes0.84 g/g of hydro-isolateNot specified[8]
Fermentation-Acid Hydrolysis Dioscorea scutellariaePre-fermentation at 40°C for 24h, followed by 1.0M H2SO4 hydrolysis for 4h.28 hours (24h ferm. + 4h hydr.)2.402%Not specified[1]
Enzymatic Hydrolysis Dioscorea zingiberensisBiotransformation with Penicillium dioscin.50 hours>90% of total this compoundNot specified[9]

Note: Direct comparison of yields between studies may be misleading due to variations in plant material, growing conditions, and analytical methods used.

Experimental Protocols

Below are detailed methodologies for the key extraction experiments cited in this guide.

Acid Hydrolysis Protocol

This method involves the use of strong acids to hydrolyze the glycosidic bonds of saponins, releasing the aglycone this compound.

Materials:

  • Dried and powdered plant material (e.g., Dioscorea zingiberensis rhizomes)

  • 2M Hydrochloric acid (HCl)

  • Reflux apparatus

  • Filtration system

  • Organic solvent (e.g., petroleum ether) for extraction

  • Soxhlet apparatus

Procedure:

  • A specific amount of the powdered plant material is refluxed with a 2M HCl solution for 3 hours.[1]

  • After cooling, the hydrolysate is filtered.

  • The residue is washed with water until neutral and then dried.

  • The dried residue is then subjected to Soxhlet extraction with petroleum ether for an extended period (e.g., 12 hours) to extract the crude this compound.[1]

  • The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency.

Materials:

  • Powdered plant material (e.g., Trigonella foenum-graecum seeds)

  • 80% Ethanol

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Mix the powdered fenugreek seeds with 80% ethanol in a flask.[4]

  • Place the flask in an ultrasonic bath maintained at a constant temperature (e.g., 35°C).[4]

  • Apply ultrasonic waves for a specified duration (e.g., 60 minutes).[4]

  • After sonication, centrifuge the mixture to separate the extract from the solid residue.

  • Collect the supernatant and concentrate it using a rotary evaporator to obtain the crude extract containing this compound.

Microwave-Assisted Extraction (MAE) Protocol

MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of target compounds.

Materials:

  • Powdered plant material (e.g., Dioscorea zingiberensis)

  • 75% Ethanol

  • Microwave extraction system

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place the powdered plant material in the microwave extraction vessel with 75% ethanol at a solid/liquid ratio of 1:20 (g/mL).[6]

  • Set the extraction parameters: temperature at 75°C and microwave irradiation power at 600 W.[6]

  • Perform the extraction for a predetermined number of cycles (e.g., three cycles of 6 minutes each).[6]

  • After extraction, filter the mixture to separate the extract.

  • Concentrate the filtrate using a rotary evaporator to yield the crude this compound extract.

Enzymatic Hydrolysis Protocol

This green and highly specific method uses enzymes to hydrolyze saponins under mild conditions.

Materials:

  • Powdered plant material (e.g., Dioscorea zingiberensis rhizome)

  • Specific enzymes (e.g., cellulase, β-glucosidase) or a microorganism culture (Penicillium dioscin)[9][10]

  • Incubator/shaker

  • Filtration system

  • Solvent for extraction (e.g., petroleum ether)

Procedure:

  • Prepare a suspension of the plant material in a suitable buffer.

  • Inoculate with a microbial culture or add the specific enzyme(s).

  • Incubate the mixture under optimized conditions (e.g., 30°C for 50 hours for P. dioscin biotransformation).[9]

  • After incubation, the mixture is typically subjected to a mild acid treatment or direct solvent extraction to isolate the released this compound.

  • The product is then filtered, and the residue is extracted with a suitable solvent.

Visualizing the Extraction Workflows

The following diagrams, created using Graphviz, illustrate the general workflows for the described extraction methods.

Acid_Hydrolysis_Workflow Start Powdered Plant Material Hydrolysis Acid Hydrolysis (e.g., 2M HCl, reflux) Start->Hydrolysis Filtration1 Filtration Hydrolysis->Filtration1 Washing Washing & Drying of Residue Filtration1->Washing Waste1 Acidic Filtrate (Waste) Filtration1->Waste1 Soxhlet Soxhlet Extraction (e.g., Petroleum Ether) Washing->Soxhlet Evaporation Solvent Evaporation Soxhlet->Evaporation End Crude this compound Evaporation->End

Acid Hydrolysis Experimental Workflow

UAE_MAE_Workflow Start Powdered Plant Material Mixing Mixing with Solvent Start->Mixing Extraction Ultrasound or Microwave Irradiation Mixing->Extraction Separation Centrifugation/ Filtration Extraction->Separation Evaporation Solvent Evaporation Separation->Evaporation Waste Solid Residue (Waste) Separation->Waste End Crude this compound Extract Evaporation->End

UAE/MAE Experimental Workflow

Enzymatic_Hydrolysis_Workflow Start Powdered Plant Material Incubation Enzymatic/Microbial Incubation Start->Incubation PostTreatment Post-Hydrolysis Treatment (Optional) Incubation->PostTreatment Extraction Solvent Extraction PostTreatment->Extraction Purification Purification Extraction->Purification End This compound Purification->End

Enzymatic Hydrolysis Experimental Workflow

Conclusion

The choice of a this compound extraction method is a critical decision in the pharmaceutical development pipeline. While traditional acid hydrolysis is effective, it often involves harsh conditions and significant solvent use. Modern techniques like UAE, MAE, and SFE offer faster extraction times and reduced environmental impact.[11] Enzymatic hydrolysis represents a green and highly specific alternative, though it may require longer incubation periods and careful optimization of biological conditions.[12] This guide provides the necessary data and protocols to assist researchers in making an informed decision based on their specific laboratory capabilities, desired yield and purity, and environmental considerations.

References

A Comparative Guide to HPLC and GC-MS Methods for Diosgenin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds like diosgenin is paramount. This compound, a steroidal sapogenin, is a vital precursor in the synthesis of various steroid drugs. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for its quantification. This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.

Methodological Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for this compound quantification hinges on several factors, including the nature of the analyte, the required sensitivity, and the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[1][2][3] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, Reverse-Phase HPLC (RP-HPLC) is the most common approach.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile and thermally stable compounds.[3] Since this compound is not inherently volatile, a crucial derivatization step is required to increase its volatility and thermal stability for GC-MS analysis.[3] This method combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry, providing excellent selectivity and identification.

A key difference lies in the sample preparation. While both methods require extraction and hydrolysis to liberate this compound from its glycosidic forms (saponins) in plant material, GC-MS necessitates an additional derivatization step.[1][3]

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and accurate quantification of this compound.

Sample Preparation (Common for both HPLC and GC-MS)
  • Extraction: The plant material (e.g., dried and powdered rhizomes or seeds) is typically extracted with a suitable solvent like ethanol or methanol.

  • Acid Hydrolysis: The crude extract undergoes acid hydrolysis (e.g., with hydrochloric or sulfuric acid) to cleave the glycosidic bonds and release the this compound aglycone.[1][4] This step is critical as this compound is often present as saponins in its natural source.

  • Liquid-Liquid Extraction (LLE): Following hydrolysis, this compound is extracted from the aqueous acidic solution using an organic solvent such as n-hexane or chloroform.[5]

  • Purification: The organic extract is then washed and dried. The solvent is evaporated to obtain the crude this compound extract, which can be reconstituted in a suitable solvent for chromatographic analysis.

HPLC Method Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector is commonly used.

  • Column: A C18 reversed-phase column is typically employed for the separation.[6]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is frequently used.[6][7]

  • Flow Rate: A flow rate of around 1.0 mL/min is common.[6]

  • Detection: UV detection at a wavelength of approximately 203 nm is often utilized for this compound.[6]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample with that of a standard this compound solution of known concentration.[7]

GC-MS Method Protocol
  • Derivatization: The extracted this compound is derivatized to increase its volatility. Silylation is a common derivatization technique for steroids, where active hydrogens are replaced by a trimethylsilyl (TMS) group.

  • Instrumentation: A GC system coupled with a mass spectrometer is required.

  • Column: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating the derivatized this compound.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is programmed to ensure optimal separation of the analytes.

  • Ionization: Electron ionization (EI) is commonly used to fragment the derivatized this compound molecules.

  • Mass Analysis: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full scan mode for identification.[1]

  • Quantification: Quantification is achieved by comparing the peak area of a characteristic ion of the derivatized this compound in the sample to that of a derivatized standard.

Quantitative Data Comparison

The following table summarizes typical validation parameters for HPLC and GC-MS methods for this compound quantification, compiled from various studies. It is important to note that these values are not from a direct head-to-head comparison in a single study and can vary based on the specific experimental conditions and instrumentation.

ParameterHPLCGC-MS
Linearity (Concentration Range) 2-10 µg/mL0.5-1500 ng/mL
Limit of Detection (LOD) ~0.03 µg/mL-
Limit of Quantification (LOQ) ~0.1 µg/mL~0.5 ng/mL[5]
Accuracy (% Recovery) 97-98%-
Precision (%RSD) < 2%< 7%[5]

Data compiled from multiple sources. A direct comparison from a single study is not available.

Visualizing the Workflow and Comparison

To better illustrate the processes and their distinctions, the following diagrams are provided.

This compound Quantification Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction hydrolysis Acid Hydrolysis extraction->hydrolysis lle Liquid-Liquid Extraction hydrolysis->lle purification Purification & Reconstitution lle->purification hplc_injection HPLC Injection purification->hplc_injection Direct Analysis derivatization Derivatization (Silylation) purification->derivatization Required Step hplc_separation C18 Separation hplc_injection->hplc_separation uv_detection UV Detection (203 nm) hplc_separation->uv_detection hplc_data Data Analysis uv_detection->hplc_data gc_injection GC Injection derivatization->gc_injection gc_separation Capillary Column Separation gc_injection->gc_separation ms_detection MS Detection (EI, SIM) gc_separation->ms_detection gcms_data Data Analysis ms_detection->gcms_data

Caption: A flowchart illustrating the general workflow for this compound quantification using HPLC and GC-MS.

HPLC_vs_GCMS_Comparison Comparison of HPLC and GC-MS for this compound Quantification cluster_advantages Advantages cluster_disadvantages Disadvantages HPLC HPLC hplc_adv No derivatization needed Broader applicability for non-volatile compounds Simpler sample preparation HPLC->hplc_adv hplc_dis Lower sensitivity compared to GC-MS Potential for co-eluting interferences HPLC->hplc_dis GCMS GC-MS gcms_adv Higher sensitivity and selectivity Provides structural information (mass spectra) Excellent for complex matrices GCMS->gcms_adv gcms_dis Requires derivatization for this compound Not suitable for thermally labile compounds More complex instrumentation GCMS->gcms_dis

Caption: A diagram comparing the advantages and disadvantages of HPLC and GC-MS for this compound analysis.

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the quantification of this compound.

  • HPLC is a straightforward and widely accessible technique that is well-suited for routine quality control and quantification of this compound in various samples without the need for derivatization. Its simplicity in sample preparation makes it an attractive option for high-throughput analysis.

  • GC-MS , on the other hand, offers superior sensitivity and selectivity, making it the preferred method when lower detection limits are required or when dealing with complex matrices where interferences may be a concern. The mass spectral data also provides an additional layer of confirmation for the identity of the analyte.

The selection of the optimal method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, available instrumentation, and the need for structural confirmation. For many applications, a validated HPLC method will provide accurate and precise results for this compound quantification. However, for trace-level analysis or in complex biological matrices, the enhanced capabilities of GC-MS may be necessary.

References

A Comparative Guide to the Biological Activities of Diosgenin and its Glycoside Precursor, Dioscin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosgenin, a steroidal sapogenin, and its glycoside precursor, dioscin, are natural compounds predominantly extracted from plants of the Dioscorea (wild yam) and Trigonella (fenugreek) species.[1][2] Dioscin is composed of the aglycone this compound linked to a sugar chain at the C-3 position.[3] Both molecules have garnered significant scientific interest due to their diverse and potent pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[3][4][5] After oral administration, dioscin can be metabolized into this compound, which is considered the primary active ingredient for some effects.[6][7]

This guide provides an objective comparison of the biological activities of this compound and dioscin, supported by experimental data and detailed methodologies. It aims to serve as a valuable resource for researchers investigating the therapeutic potential of these compounds.

Pharmacokinetics and Bioavailability: A Key Differentiator

A fundamental distinction between dioscin and this compound lies in their pharmacokinetic profiles. While dioscin exhibits better intestinal permeability, its stability in gastrointestinal fluids is poor, leading to significantly lower oral bioavailability compared to its aglycone, this compound.[8][9][10] This suggests that while dioscin has its own biological activities, it also functions as a prodrug, being converted to this compound within the body.[6][9]

Table 1: Comparative Pharmacokinetic Parameters

ParameterThis compoundDioscinReference
Oral Bioavailability ~6%~0.2%[8]
Intestinal Permeability Moderate (subject to P-gp efflux)Higher than this compound[9][10]
Stability in GI Fluids More stableUnstable, converts to this compound[9][10]
Metabolism Primarily Phase II metabolismMetabolically stable, but converts to this compound in GI tract[10]
Half-life (t1/2) 11.3 min (in S9 fraction)25.6 h (in rat, oral admin.)[10][11]

Comparative Biological Activities

Both compounds modulate a wide array of signaling pathways, leading to similar, yet sometimes distinct, biological outcomes.

Anticancer Activity

This compound and dioscin have demonstrated potent anticancer effects across various cancer types by inhibiting cell proliferation, inducing apoptosis and autophagy, and suppressing metastasis.[3][4][12] Dioscin, in particular, has been noted for its ability to reverse multidrug resistance in cancer cells.[4][13]

Table 2: Comparative Cytotoxicity (IC50 Values)

Cell LineCancer TypeThis compound (µM)A this compound Derivative (7g) (µM)Reference
K562Leukemia30.044.41[14]
HepG2Liver Cancer-1.9 (Compound 8)[14]

Note: Direct comparative IC50 data for dioscin vs. This compound in the same study is limited in the reviewed literature. The table includes data on a this compound derivative to illustrate the potential for enhanced activity through structural modification.

Anti-inflammatory and Antioxidant Effects

Both molecules are effective anti-inflammatory and antioxidant agents.[15] They work by inhibiting pro-inflammatory signaling pathways like NF-κB and MAPK and reducing the expression of cytokines such as TNF-α, IL-6, and IL-1β.[8][15] Their antioxidant capacity stems from their ability to reduce reactive oxygen species (ROS) and enhance the body's endogenous antioxidant systems, including enzymes like SOD and CAT.[8][15]

Table 3: Comparison of Anti-inflammatory & Antioxidant Mechanisms

MechanismThis compoundDioscinReference
NF-κB Pathway Inhibition YesYes[8][15]
JNK/MAPK Pathway Inhibition YesYes[3][8]
Pro-inflammatory Cytokine Suppression YesYes[8]
ROS Production Reduction YesYes[8]
Nrf2 Pathway Upregulation YesYes (via Sirt3)[8]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by both this compound and dioscin.

experimental_workflow cluster_prep Cell Preparation & Seeding cluster_treat Treatment cluster_assay Assay & Readout start Culture Cells to Confluence seed Seed Cells in Assay Plate start->seed incubate Incubate (e.g., 24h) seed->incubate treat Add this compound/Dioscin at various concentrations incubate->treat control Add Vehicle Control incubate->control incubate2 Incubate for Exposure Period treat->incubate2 control->incubate2 assay Perform Specific Assay (e.g., MTT, Apoptosis) incubate2->assay readout Measure Endpoint (e.g., Absorbance, Fluorescence) assay->readout data Calculate IC50, Compare Activity readout->data Analyze Data

Caption: General experimental workflow for in vitro bioactivity comparison.

NFkB_Pathway cluster_nucleus cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (LPS, TNF-α) TLR4 TLR4/TNFR LPS->TLR4 MyD88 MyD88/TRADD TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65 p65 IkB->NFkB_p65 NFkB_inactive NF-κB NFkB_active Active NF-κB (p65) NFkB_p65->NFkB_active translocates nucleus Nucleus genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->genes activates transcription compounds This compound & Dioscin compounds->IKK inhibit

Caption: Inhibition of the NF-κB inflammatory pathway.

Apoptosis_Pathway compounds This compound & Dioscin ROS ↑ ROS Production compounds->ROS Bcl2 Bcl-2 compounds->Bcl2 down-regulate Bax Bax compounds->Bax up-regulate ROS->Bax Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of this compound and dioscin on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at ~570 nm.[16]

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of this compound and dioscin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of this compound and dioscin on the collective migration of cells, a key process in cancer metastasis.

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close this gap over time is monitored. Inhibitory compounds will slow down or prevent this closure.[18]

Methodology:

  • Cell Seeding: Seed cells in a 12-well or 24-well plate and allow them to grow until they form a fully confluent monolayer (18-24 hours).[19]

  • Creating the Wound: Using a sterile 10 µL or 200 µL pipette tip, make a straight scratch across the center of the monolayer in each well.[19]

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[19]

  • Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of this compound, dioscin, or vehicle control.

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined locations for each well using a phase-contrast microscope at low magnification (e.g., 4x or 10x).[19][20]

  • Incubation and Monitoring: Incubate the plate at 37°C. Capture images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control wells is nearly closed.[18][19]

  • Data Analysis: Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area at Time 0. Compare the migration rate between treated and control groups.

Conclusion and Future Perspectives

Both this compound and its glycoside precursor, dioscin, exhibit a remarkable range of biological activities with significant therapeutic potential, particularly in oncology and inflammatory diseases.[3][4] The primary difference lies in their pharmacokinetics; this compound has superior oral bioavailability, whereas dioscin acts as both a distinct bioactive molecule and a prodrug that is converted to this compound in the gastrointestinal tract.[8][9]

The choice between using this compound or dioscin in research may depend on the specific biological system and desired outcome. The poor bioavailability of both compounds remains a significant clinical hurdle.[14][21] Consequently, future research is heavily focused on the development of novel derivatives and advanced drug delivery systems, such as nano-formulations, to enhance their solubility, stability, and therapeutic efficacy.[4][9][14][22] These advancements are crucial for translating the promising preclinical findings of this compound and dioscin into effective clinical applications.

References

A Comparative Guide to the Metabolic Stability of Diosgenin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the metabolic fate of a compound is a cornerstone of preclinical assessment. This guide provides a comparative analysis of the metabolic stability of diosgenin, a naturally occurring steroidal sapogenin, and its key derivatives. The information presented herein is supported by experimental data to facilitate informed decisions in the selection and development of this compound-based therapeutic agents.

Executive Summary

This compound exhibits favorable stability in the gastrointestinal tract but is susceptible to rapid Phase II metabolism, which can limit its systemic exposure. Its glycosidic form, dioscin, demonstrates greater metabolic stability in hepatic models but can be converted to this compound in the gut. Synthetic derivatives of this compound have been developed to enhance bioavailability and therapeutic efficacy, although comprehensive comparative metabolic stability data for many of these analogs remains limited in publicly available literature. This guide synthesizes the available quantitative data, details the experimental methodologies for assessing metabolic stability, and provides visual representations of key metabolic pathways and experimental workflows.

Comparative Metabolic Stability Data

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, clearance, and overall bioavailability. The following tables summarize the available quantitative data for this compound and its common glycoside derivative, dioscin.

Table 1: In Vitro Stability in Simulated Gastrointestinal Fluids
CompoundMatrixIncubation TimeRemaining Compound (%)Reference
This compoundSimulated Gastric Fluid (SGF, pH 1.2)3 hours> 90%[1]
This compoundSimulated Intestinal Fluid (SIF, pH 6.8)3 hours> 90%[1]
DioscinSimulated Gastric Fluid (SGF, pH 1.2)3 hours71.7%[1]
DioscinSimulated Intestinal Fluid (SIF, pH 6.8)3 hours87.6%[1]

Note: The degradation of dioscin in SGF and SIF is partially attributable to its conversion to this compound.[1]

Table 2: In Vitro Metabolic Stability in Human Liver Fractions
CompoundSystemHalf-life (t1/2, min)Intrinsic Clearance (CLint, mL/min/kg)Primary Metabolic PathwayReference
This compoundHuman Liver Microsomes (HLM)StableNot ApplicableNegligible Phase I[1]
This compoundHuman Liver S9 Fraction11.37Phase II Conjugation[1]
DioscinHuman Liver Microsomes (HLM)StableNot ApplicableNegligible Phase I[1]
DioscinHuman Liver S9 FractionStableNot ApplicableMetabolically Stable[1]
Table 3: In Vivo Pharmacokinetic Parameters in Rats
CompoundAdministrationHalf-life (t1/2, h)Oral Bioavailability (%)Reference
This compoundOral7.939.0 ± 0.2[2]
DioscinOral~25.60.2[1][3]

Metabolic Pathways and Rationale for Derivative Synthesis

This compound's metabolic profile is characterized by limited Phase I oxidation but significant Phase II conjugation. This suggests that the primary route of elimination in vivo is through the attachment of polar moieties, such as glucuronic acid or sulfate, to the hydroxyl group at the C-3 position, facilitating excretion.

metabolic_pathway This compound This compound PhaseI Phase I Metabolism (e.g., CYP450 oxidation) - Negligible - This compound->PhaseI Low affinity PhaseII Phase II Metabolism (e.g., UGT, SULT) - Major Pathway - This compound->PhaseII High affinity Metabolites Polar Conjugated Metabolites (e.g., this compound-glucuronide) PhaseII->Metabolites Excretion Biliary/Renal Excretion Metabolites->Excretion

Caption: Metabolic pathway of this compound.

The rapid Phase II metabolism and subsequent clearance of this compound contribute to its low oral bioavailability.[4] This has prompted the development of various derivatives with modifications aimed at:

  • Improving aqueous solubility and dissolution.

  • Masking the hydroxyl group to reduce Phase II conjugation.

  • Enhancing intestinal permeability.

  • Prolonging systemic circulation.

Examples of such derivatives include amino acid conjugates and quaternary phosphonium salts, which have been synthesized to improve water solubility and, consequently, antitumor activity.[5][6] However, a direct comparison of their metabolic stability with the parent this compound molecule using in vitro models is not extensively reported.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Stability in Simulated Gastric and Intestinal Fluids

This assay evaluates the chemical stability of a compound in environments mimicking the stomach and small intestine.

Materials:

  • Simulated Gastric Fluid (SGF): pH 1.2, with pepsin.

  • Simulated Intestinal Fluid (SIF): pH 6.8, with pancreatin.

  • Test compound stock solution (e.g., in DMSO).

  • Incubator (37°C).

  • Quenching solution (e.g., ice-cold acetonitrile/methanol).

  • Analytical instrumentation (e.g., UPLC-MS).

Procedure:

  • Prepare SGF and SIF solutions.

  • Add the test compound to pre-warmed SGF and SIF to a final concentration (e.g., 50-100 µM).

  • Incubate the samples at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 1, 2, 3 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a quenching solution.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated analytical method.

Metabolic Stability in Human Liver Microsomes (HLM) and S9 Fractions

This assay is the industry standard for assessing Phase I and Phase II metabolic stability.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Reagents Prepare Reagents: - Phosphate Buffer (pH 7.4) - HLM or S9 fraction - Test Compound - Cofactor Solution (NADPH for Phase I, UDPGA/PAPS for Phase II) Preincubation Pre-incubate microsomes/S9, buffer, and test compound at 37°C Reagents->Preincubation Initiation Initiate reaction by adding cofactor solution Preincubation->Initiation Incubate Incubate at 37°C with shaking Initiation->Incubate Sampling Collect aliquots at time points (e.g., 0, 5, 15, 30, 60 min) Incubate->Sampling Quench Quench reaction with ice-cold organic solvent Sampling->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Analysis Analyze supernatant by LC-MS/MS Centrifuge->Analysis Plot Plot ln(% remaining) vs. time Analysis->Plot Calculate Calculate t1/2 and CLint Plot->Calculate

Caption: Workflow for in vitro metabolic stability assay.

Materials:

  • Pooled Human Liver Microsomes (HLM) or S9 fraction.

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Cofactor solution:

    • For Phase I (HLM): NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • For Phase II (S9): UDPGA (for glucuronidation) and PAPS (for sulfation). Alamethicin may be added to improve UGT activity.

  • Test compound stock solution.

  • Positive control compounds (e.g., testosterone for Phase I, 7-hydroxycoumarin for Phase II).

  • Incubator (37°C).

  • Quenching solution (e.g., ice-cold acetonitrile).

  • Analytical instrumentation (e.g., UPLC-MS/MS).

Procedure:

  • On ice, prepare a reaction mixture containing phosphate buffer and HLM or S9 fraction.

  • Add the test compound to the mixture to a final concentration (e.g., 1-10 µM).

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed cofactor solution.

  • At various time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180 minutes), withdraw an aliquot.[1]

  • Immediately quench the reaction by adding the aliquot to an equal volume of ice-cold quenching solution.

  • Vortex and centrifuge the samples at high speed (e.g., 12,000 rpm) to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound concentration by UPLC-MS/MS.

  • Calculate the elimination half-life (t1/2) from the slope of the natural logarithm of the percent remaining compound versus time plot. Intrinsic clearance (CLint) can then be derived from the half-life.

Conclusion and Future Directions

The available data indicates that this compound, while stable in the gastrointestinal tract, is rapidly cleared via Phase II metabolism. Its glycoside, dioscin, is more metabolically stable but exhibits poor bioavailability, likely due to a combination of poor permeability and hydrolysis to this compound in the gut.

The development of this compound derivatives is a promising strategy to overcome the pharmacokinetic limitations of the parent compound. However, for a comprehensive and objective comparison, it is imperative that future studies on novel this compound analogs include quantitative in vitro metabolic stability data (t1/2 and CLint in HLM and S9 fractions) alongside their pharmacological activity assessments. This will enable a more robust structure-metabolism relationship to be established, guiding the design of next-generation this compound-based therapeutics with optimized efficacy and safety profiles.

References

A Comparative Review of the Pharmacological Activities of Various Sapogenins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological activities of several prominent sapogenins: Diosgenin, Hederagenin, Asiatic Acid, Oleanolic Acid, and Ursolic Acid. The information is compiled from various scientific studies to offer an objective overview of their therapeutic potential, supported by experimental data and detailed methodologies for key assays.

Introduction to Sapogenins

Sapogenins are the aglycone components of saponins, a diverse group of naturally occurring glycosides found in a wide variety of plants. They possess a steroid or triterpenoid backbone and exhibit a broad spectrum of pharmacological activities. This has led to increasing interest in their potential as lead compounds for the development of new therapeutic agents. This review focuses on the comparative analysis of their anti-cancer, anti-inflammatory, neuroprotective, and cardiovascular effects.

Comparative Pharmacological Activities

The following sections detail the observed pharmacological effects of the selected sapogenins, with quantitative data summarized in the subsequent tables.

Anticancer Activity

Sapogenins have demonstrated significant potential in oncology by influencing various cellular processes, including proliferation, apoptosis, and cell cycle regulation.

  • This compound has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against human oral cancer (KB), breast cancer (MCF-7), and hepatocellular carcinoma (HepG2) cells.[1] The anticancer mechanism of this compound is often associated with the modulation of signaling pathways like PI3K/Akt/mTOR and NF-κB/STAT3.[2]

  • Hederagenin exhibits potent cytotoxic activity against several cancer cell lines, including human cervical cancer (HeLa), lung cancer (A549), and breast cancer (BT20) cells.[3][4] Its anticancer effects are attributed to the induction of apoptosis through the mitochondrial pathway, involving the upregulation of Bax and caspases and the downregulation of Bcl-2.[3]

  • Ursolic Acid is a well-studied sapogenin with broad-spectrum anticancer activity. It has been shown to inhibit the proliferation and induce apoptosis in a variety of cancer cells.[5] Its mechanisms of action are multifaceted, involving the modulation of multiple signaling pathways, including Akt/ERK, COX-2/PGE2, and NF-κB.[6]

  • Asiatic Acid has demonstrated anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.

  • Oleanolic Acid also exhibits anticancer activities through the induction of apoptosis and inhibition of tumor cell proliferation.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Sapogenins have shown promising anti-inflammatory effects through the modulation of various inflammatory mediators and signaling pathways.

  • This compound exerts anti-inflammatory effects by suppressing the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8] Its mechanism involves the inhibition of the NF-κB signaling pathway.[9]

  • Hederagenin has been reported to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[3] This is achieved through the inhibition of the NF-κB and MAPK signaling pathways.[10]

  • Ursolic Acid demonstrates potent anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines and mediators.[11][12][13] It suppresses the activation of key inflammatory transcription factors such as NF-κB and AP-1.[12]

  • Asiatic Acid possesses anti-inflammatory properties, contributing to its neuroprotective and other therapeutic effects.

  • Oleanolic Acid has well-documented anti-inflammatory effects, which are mediated, in part, through the inhibition of inflammatory pathways.

Neuroprotective Activity

The potential of sapogenins to protect neuronal cells from damage and degeneration is an active area of research, with promising results in preclinical models of neurological disorders.

  • Asiatic Acid has shown significant neuroprotective effects in models of cerebral ischemia and neurodegenerative diseases.[14][15][16][17] Its mechanisms include reducing infarct volume, protecting the blood-brain barrier, and attenuating mitochondrial damage.[14][15] It also modulates the expression of apoptotic proteins like Bcl-2 and Bax.[14][18][19]

  • This compound has been investigated for its neuroprotective potential.

  • Hederagenin is being explored for its effects on the central nervous system.

  • Oleanolic Acid has demonstrated neuroprotective effects in various experimental models.

  • Ursolic Acid exhibits neuroprotective properties, contributing to its diverse pharmacological profile.

Cardiovascular Effects

Sapogenins have been shown to exert beneficial effects on the cardiovascular system, including vasodilation and protection against ischemia.

  • Oleanolic Acid induces vasodilation in a concentration-dependent manner in isolated rat arteries.[20][21][22] This effect is mediated, at least in part, by the endothelium-dependent release of nitric oxide (NO) through the activation of the PI3K/Akt/eNOS signaling pathway.[20][23][24]

  • This compound , Hederagenin , Asiatic Acid , and Ursolic Acid are also being investigated for their potential cardiovascular benefits.

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological activities of the selected sapogenins.

Table 1: Anticancer Activity (IC50 values)

SapogeninCancer Cell LineIC50 ValueReference
This compoundKB (Human oral cancer)63 µM[1]
MCF-7 (Human breast cancer)11.03 µg/ml
HepG2 (Human liver cancer)32.62 µg/ml
HepG2 (Human liver cancer)1.9 µM (Derivative 8)[25]
HederageninHeLa (Human cervical cancer)17.42 µg/mL[3]
A549 (Human lung cancer)26.23 µM[3]
BT20 (Human breast cancer)11.8 µM[3]
LoVo (Human colon cancer)1.39 µM (24h), 1.17 µM (48h)[3]
KB, KBV, Hela, A549, etc.4.22–8.05 µM (Derivative 9)[4]
Ursolic AcidJurkat (Leukemic T-cells)32.5 µM[5]

Table 2: Cardiovascular Effects (Vasodilation)

SapogeninArteryConcentration for EffectMechanismReference
Oleanolic AcidRat superior mesenteric artery0.01–100 µMEndothelium-dependent NO release[20]
Rat small mesenteric artery0.01–100 µMEndothelium-dependent NO release[20]
Rabbit aortic rings0.5 µg/mlNO-mediated[21]
Rat aorta-Endothelium-dependent NO production[26]

Experimental Protocols

Detailed methodologies for key experiments cited in this review are provided below.

MTT Assay for Cell Viability (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3.5×10³ to 1x10⁵ cells/well and incubate overnight.[27]

  • Compound Treatment: Treat the cells with various concentrations of the sapogenin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15][27]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15][27]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[27]

Western Blot for Protein Expression

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.[28]

  • Protein Quantification: Determine the protein concentration of the lysates using a method such as the BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[29]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[29]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[28]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Detection: Detect the protein bands using a chemiluminescence detection system.[7]

Carrageenan-Induced Paw Edema in Mice

This is a widely used model to evaluate the anti-inflammatory activity of compounds.

  • Animal Dosing: Administer the test compound (sapogenin) to mice, typically via intraperitoneal or oral routes.[8]

  • Carrageenan Injection: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.[8][30]

  • Paw Volume Measurement: Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[30]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Measurement of Nitric Oxide (NO) Production in HUVECs

This assay measures the production of NO, a key signaling molecule in the cardiovascular system.

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence.

  • Compound Treatment: Treat the cells with the sapogenin for a specified time.

  • Sample Collection: Collect the cell culture supernatant.

  • NO Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent or a commercial NO assay kit.[2] The absorbance is measured at 540 nm.

Permanent Middle Cerebral Artery Occlusion (pMCAO) in Mice

This is a common model to induce focal cerebral ischemia (stroke) to evaluate the neuroprotective effects of compounds.

  • Anesthesia and Incision: Anesthetize the mouse and make a midline neck incision to expose the common carotid artery (CCA).[20]

  • Vessel Ligation: Ligate the external carotid artery (ECA) and place a temporary ligature on the internal carotid artery (ICA).[31]

  • Filament Insertion: Introduce a coated filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[14][20][31]

  • Wound Closure: Suture the incision.

  • Neurological Assessment and Infarct Volume Measurement: After a specific period (e.g., 24 hours), assess neurological deficits and measure the infarct volume in the brain slices using TTC staining.[20][31]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows described in this review.

Anticancer_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Sapogenins Sapogenins (e.g., this compound, Hederagenin, Ursolic Acid) PI3K_Akt PI3K/Akt Pathway Sapogenins->PI3K_Akt Inhibits NFkB NF-κB Pathway Sapogenins->NFkB Inhibits MAPK MAPK Pathway Sapogenins->MAPK Modulates Mitochondria Mitochondria Sapogenins->Mitochondria Induces Stress Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes NFkB->Proliferation Promotes MAPK->Proliferation Promotes Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Anticancer signaling pathways modulated by sapogenins.

Anti_inflammatory_Workflow cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Assay Mouse Mouse Model Carrageenan Carrageenan Injection (Paw) Mouse->Carrageenan Paw_Edema Paw Edema Measurement Carrageenan->Paw_Edema Sapogenin_Admin Sapogenin Administration Sapogenin_Admin->Mouse Macrophages Macrophages (e.g., RAW 264.7) LPS LPS Stimulation Macrophages->LPS NO_Measurement Nitric Oxide (NO) Measurement LPS->NO_Measurement Cytokine_Analysis Cytokine Analysis (e.g., TNF-α, IL-6) LPS->Cytokine_Analysis Sapogenin_Treat Sapogenin Treatment Sapogenin_Treat->Macrophages

Caption: Experimental workflow for anti-inflammatory activity assessment.

Neuroprotection_Workflow cluster_in_vivo_stroke In Vivo Stroke Model (pMCAO) cluster_in_vitro_neuro In Vitro Neuronal Assay Mouse_pMCAO Mouse MCAO Middle Cerebral Artery Occlusion Mouse_pMCAO->MCAO Neuro_Assess Neurological Assessment MCAO->Neuro_Assess Infarct_Volume Infarct Volume Measurement MCAO->Infarct_Volume Sapogenin_pMCAO Sapogenin Treatment Sapogenin_pMCAO->Mouse_pMCAO Neurons Neuronal Cells Toxin Neurotoxin Exposure (e.g., Glutamate) Neurons->Toxin Viability_Assay Cell Viability Assay (MTT) Toxin->Viability_Assay Apoptosis_Markers Apoptosis Marker Analysis (Bax/Bcl-2) Toxin->Apoptosis_Markers Sapogenin_Neuro Sapogenin Treatment Sapogenin_Neuro->Neurons

Caption: Experimental workflow for neuroprotective activity evaluation.

Cardiovascular_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Sapogenin_CV Sapogenins (e.g., Oleanolic Acid) PI3K_Akt_CV PI3K/Akt Sapogenin_CV->PI3K_Akt_CV Activates eNOS eNOS PI3K_Akt_CV->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Increases Vasodilation Vasodilation cGMP->Vasodilation

Caption: Signaling pathway for sapogenin-induced vasodilation.

Conclusion

The sapogenins reviewed here—this compound, Hederagenin, Asiatic Acid, Oleanolic Acid, and Ursolic Acid—demonstrate a wide array of promising pharmacological activities. Their ability to modulate multiple signaling pathways involved in cancer, inflammation, neurodegeneration, and cardiovascular diseases makes them attractive candidates for further drug development. This comparative guide provides a foundation for researchers to explore the therapeutic potential of these natural compounds, with the provided experimental data and protocols serving as a valuable resource for future studies. Further research, including preclinical and clinical trials, is warranted to fully elucidate their efficacy and safety profiles for therapeutic applications.

References

Diosgenin's Therapeutic Potential: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Diosgenin, a naturally occurring steroidal saponin found in plants like Dioscorea species (wild yam) and Trigonella foenum-graecum (fenugreek), has garnered significant attention for its diverse pharmacological activities.[1][2] Preclinical studies using various animal models have demonstrated its potential in treating a spectrum of chronic conditions, including metabolic disorders, neurodegenerative diseases, and doxorubicin-induced cardiotoxicity.[3][4][5] This guide provides a comparative analysis of this compound's efficacy, presenting quantitative data from key animal studies, detailing experimental protocols, and illustrating the underlying molecular mechanisms.

Comparative Performance Data

The therapeutic efficacy of this compound has been evaluated across multiple disease models. The following tables summarize the quantitative outcomes compared to control groups or alternative treatments.

Table 1: Metabolic Disorders - Obesity and Insulin Resistance
Animal Model & Disease InductionTreatment Protocol (Duration)Key Quantitative Results (Mean ± SD)Comparison/ControlReference
C57BL/6 Mice; High-Fat Diet (HFD)This compound (DIOS): 100 mg/kg/day, oral (7 weeks)Body Weight Gain: Significantly suppressedHOMA-IR: 20.84 ± 4.09HFD Control: 40.01 ± 4.60Atorvastatin (10 mg/kg): Positive Control[3][6]
C57BL/6 Mice; High-Fat Diet (HFD)This compound (DIOS): 200 mg/kg/day, oral (7 weeks)Body Weight Gain: Significantly suppressedHOMA-IR: 15.17 ± 1.73Fasting Insulin: 1.65 ± 0.22 ng/mLHFD Control: 40.01 ± 4.60HFD Fasting Insulin: 2.91 ± 0.33 ng/mL[3][6]
Diabetic Zebra Fish; Streptozotocin (STZ)This compound: 20 mg/kg/day (28 days)Blood Glucose: Reduced from 175.87 to 105.68 mg/dLDiabetic Control: Maintained high glucose[1]
Diabetic Zebra Fish; Streptozotocin (STZ)This compound: 40 mg/kg/day (28 days)Blood Glucose: Reduced from 175.87 to 82.06 mg/dLDiabetic Control: Maintained high glucose[1]
Table 2: Neuroprotection
Animal Model & Disease InductionTreatment Protocol (Duration)Key Quantitative ResultsComparison/ControlReference
Male C57 Mice; HFD + STZ (Diabetic Neuropathy)This compound: 50 mg/kg/day (8 weeks)Blood Glucose: Significantly reducedBody Weight: IncreasedDiabetic Control: High blood glucose, lower body weight[1][5]
Male C57 Mice; HFD + STZ (Diabetic Neuropathy)This compound: 100 mg/kg/day (8 weeks)Blood Glucose: Significantly reducedBody Weight: IncreasedSciatic Nerve: Ameliorated edema and degenerationDiabetic Control: High blood glucose, lower body weight, nerve damage[1][5]
Table 3: Cardioprotection
Animal Model & Disease InductionTreatment Protocol (Duration)Key Quantitative ResultsComparison/ControlReference
Male Balb/c Mice; Doxorubicin (DOX) Induced CardiotoxicityThis compound: Pre-treatment before DOXSerum CK-MB: Significantly reducedSerum LDH: Significantly reducedCardiac cGMP levels: IncreasedDOX Control: Elevated CK-MB and LDH, reduced cGMP[4]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.

PI3K/Akt Pathway in Insulin Resistance

In high-fat diet-induced obesity, this compound improves insulin sensitivity by activating the PI3K/Akt signaling pathway in adipose tissue.[3][6] This enhances glucose uptake and utilization, counteracting insulin resistance.

G cluster_cell Adipocyte Insulin Insulin IR Insulin Receptor (INSR) Insulin->IR IRS1 IRS-1 IR->IRS1 HFD-induced Inflammation PI3K PI3K IRS1->PI3K Akt Akt (PKB) PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose Glucose Uptake GLUT4->Glucose This compound This compound This compound->PI3K Activates This compound->Akt Activates caption This compound activates the PI3K/Akt pathway. G cluster_neuron Neuron This compound This compound Nrf2 Nrf2 This compound->Nrf2 Upregulates HO1 HO-1 Nrf2->HO1 Induces Antioxidants Antioxidant Enzymes (SOD, GPx) HO1->Antioxidants Increases Activity OxidativeStress Oxidative Stress (MDA levels) Antioxidants->OxidativeStress Reduces caption This compound's antioxidant effect via Nrf2/HO-1. G cluster_workflow Experimental Workflow A Week 0: Start HFD Feeding B Week 4: Start Oral Intervention (this compound / Atorvastatin) A->B 4 Weeks C Week 11: Sacrifice & Data Collection B->C 7 Weeks caption Workflow for HFD-induced obesity studies.

References

Comparative Transcriptomics: Unraveling the Cellular Response to Diosgenin Versus Other Steroids

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the differential gene expression profiles induced by the plant-derived steroid, diosgenin, in comparison to classic steroidal compounds.

This guide provides a comparative overview of the transcriptomic effects of this compound, a steroidal sapogenin of plant origin, and other well-characterized steroids, such as glucocorticoids. While direct comparative transcriptomic studies are scarce, this document synthesizes findings from multiple independent studies to offer insights into the unique and overlapping molecular pathways modulated by these compounds. The information presented is intended to support further research and drug development efforts by highlighting key differences in their mechanisms of action at the genomic level.

Introduction to this compound and Its Steroidal Counterparts

This compound is a naturally occurring steroid saponin found in a variety of plants, including yams (Dioscorea species) and fenugreek (Trigonella foenum-graecum). It serves as a crucial precursor for the synthesis of several steroid hormones, including progesterone, and has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1] Unlike synthetic steroids such as dexamethasone, a potent glucocorticoid, or estradiol, the primary female sex hormone, the complete picture of this compound's interaction with cellular signaling and gene regulation is still emerging. Transcriptomic analysis, the study of the complete set of RNA transcripts in a cell, provides a powerful tool to elucidate these mechanisms.

Comparative Analysis of Gene Expression Profiles

Due to the lack of head-to-head comparative transcriptomic studies, this section presents a summary of key findings from separate research on this compound and the synthetic glucocorticoid, dexamethasone. The breast cancer cell line MCF-7 is frequently used in this compound research, while the A549 lung carcinoma cell line is a common model for studying glucocorticoid effects.

Table 1: Summary of Differentially Regulated Genes and Pathways
FeatureThis compoundDexamethasone (a representative glucocorticoid)
Commonly Used Cell Line MCF-7 (breast cancer)[1][2], Prostate cancer cells[3][4]A549 (lung cancer)[5], Osteoarthritis chondrocytes[6]
Key Upregulated Genes p53, p21, Caspase-3, Checkpoint Kinase 1 (Chk1)[1][7]Glucocorticoid-induced leucine zipper (GILZ), Mitogen-activated protein kinase phosphatase 1 (MKP-1), FK506 binding protein 5 (FKBP5)[3][6]
Key Downregulated Genes Bcl-2, Cyclin B, HMG-CoA Reductase[1][8]Pro-inflammatory cytokines (e.g., CCL2, TNFSF15), Cyclooxygenase-2 (COX-2)[6]
Signaling Pathways Activated Apoptosis, Cell Cycle Arrest (G2/M phase), p53 signaling, cAMP/PKA/Creb pathway, Glucocorticoid Receptor (GR) signaling[1][3][9]Glucocorticoid Receptor (GR) signaling, Anti-inflammatory pathways[5]
Signaling Pathways Inhibited PI3K/Akt, MAPK, NF-κB signaling[1][9]Pro-inflammatory pathways (e.g., NF-κB, AP-1)[3]

Note: This table is a synthesis of findings from multiple studies and direct quantitative comparison is not possible due to variations in experimental conditions.

Key Signaling Pathways

This compound's Interaction with the Glucocorticoid Receptor Pathway

Recent studies suggest that this compound's anti-inflammatory effects may be mediated through its interaction with the glucocorticoid receptor (GR).[3] this compound has been shown to enhance the expression and activation of GRα, leading to the suppression of pro-inflammatory transcription factors like NF-κB.[3] This interaction provides a significant point of comparison with classic glucocorticoids like dexamethasone, which are potent GR agonists.

Diosgenin_GR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR binds & activates HSP70 HSP70 This compound->HSP70 inhibits expression GR_active Activated GR Complex GR->GR_active conformational change HSP70->GR inhibits NFkB NF-κB GR_active->NFkB inhibits Antiinflammatory_Genes Anti-inflammatory Gene Expression GR_active->Antiinflammatory_Genes promotes Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes promotes

Caption: this compound's interaction with the Glucocorticoid Receptor pathway.

Experimental Protocols

This section outlines a typical experimental workflow for comparative transcriptomic analysis of steroid compounds.

Cell Culture and Treatment
  • Cell Line: MCF-7 (human breast adenocarcinoma) or A549 (human lung carcinoma) cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Hormone Starvation: Prior to treatment, cells are often cultured in phenol red-free DMEM with charcoal-stripped FBS for 24-48 hours to reduce the influence of hormones present in the serum.

  • Treatment: Cells are treated with this compound (typically 10-50 µM), dexamethasone (100 nM), or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent or a column-based kit, according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform, such as the Illumina NovaSeq 6000.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

  • Alignment: The cleaned reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like HISAT2 or STAR.

  • Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Differential gene expression between the treatment and control groups is determined using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.

  • Pathway and Functional Enrichment Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify over-represented biological processes and pathways.

Experimental_Workflow A Cell Culture & Hormone Starvation B Treatment (this compound, Dexamethasone, Vehicle) A->B C Total RNA Extraction B->C D RNA Quality Control C->D E mRNA Enrichment & Library Preparation D->E F High-Throughput Sequencing (RNA-seq) E->F G Bioinformatic Analysis (Alignment, Quantification) F->G H Differential Gene Expression Analysis G->H I Pathway & Functional Enrichment H->I

Caption: A typical experimental workflow for comparative transcriptomics.

Conclusion and Future Directions

The available transcriptomic data, while not from direct comparative studies, suggests that this compound modulates a distinct set of genes and pathways compared to classic steroids like dexamethasone. While both can influence inflammatory responses, potentially through the glucocorticoid receptor, this compound also strongly impacts cell cycle regulation and apoptosis in cancer cells through pathways like p53 signaling.

To fully elucidate the comparative transcriptomic landscape of these compounds, future research should focus on direct, head-to-head RNA-seq analyses in multiple cell types. Such studies will be invaluable for understanding the unique therapeutic potential of this compound and for the development of novel steroid-based therapies with improved efficacy and safety profiles.

References

Unraveling the Potency of Diosgenin Isomers: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic effects of diosgenin and its stereoisomer, yamogenin, on various cancer cell lines reveals subtle differences in their potency. This guide provides a comprehensive comparison of their biological activities, supported by available experimental data, to aid researchers in drug development and scientific investigation.

This compound, a naturally occurring steroidal sapogenin found in plants like yams and fenugreek, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Its stereoisomer, yamogenin (also known as neothis compound or (25S)-spirost-5-en-3beta-ol), which differs only in the spatial arrangement at the C-25 position, is often found alongside this compound in the same plant sources.[1][2] While structurally similar, emerging research suggests potential variations in their biological potency.

This guide aims to provide a comparative assessment of the cytotoxic potency of this compound and yamogenin, drawing from published in vitro studies. We present available quantitative data, detail the experimental methodologies employed, and illustrate the key signaling pathways implicated in their mechanism of action.

Comparative Cytotoxicity: A Look at the Numbers

While a direct head-to-head comparison of this compound and yamogenin across a wide range of cancer cell lines within a single study is not yet available in the published literature, we can collate data from different studies to provide an initial assessment of their relative potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and yamogenin on different human cancer cell lines.

IsomerCell LineCancer TypeIC50 (µg/mL)Reference
This compoundMCF-7Breast Cancer12.05 ± 1.33[3]
YamogeninAGSGastric Cancer18.50 ± 1.24[4]
YamogeninSKOV-3Ovarian Cancer23.90 ± 1.48[5]

Note: The provided IC50 values are from different studies and were determined using different cancer cell lines. Therefore, a direct comparison of potency should be made with caution. A peer-reviewed commentary has highlighted the need for direct comparative studies to definitively assess the relative efficacy of these two isomers.[6]

Unraveling the Mechanism: Key Signaling Pathways

Both this compound and its isomer, yamogenin, exert their cytotoxic effects by modulating several key signaling pathways that regulate cell survival, proliferation, and apoptosis. The primary mechanism involves the induction of programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The diagram below illustrates the generalized signaling cascade initiated by these this compound isomers, leading to apoptosis.

G Apoptosis Induction by this compound Isomers cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound Isomers_ext This compound / Yamogenin Death Receptors Death Receptors (e.g., TNFRSF) This compound Isomers_ext->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3/7 Executioner Caspases (Caspase-3/7) Caspase-8->Caspase-3/7 This compound Isomers_int This compound / Yamogenin Bax/Bcl-2 Bax/Bcl-2 This compound Isomers_int->Bax/Bcl-2 Modulates Ratio Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax/Bcl-2->Mitochondrion Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis

Generalized signaling pathway for apoptosis induction.

Experimental Corner: Methodologies for Potency Assessment

The cytotoxic activity and IC50 values presented in this guide were determined using established in vitro assays. Understanding these methodologies is crucial for interpreting the data and designing future comparative studies.

Cell Viability and Cytotoxicity Assays

The most common method to assess the cytotoxic effect of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The general workflow for such an assay is depicted below:

G Experimental Workflow for Cytotoxicity Assay Cell Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h to allow cell attachment Cell Seeding->Incubation1 Treatment Treat cells with varying concentrations of This compound/Yamogenin Incubation1->Treatment Incubation2 Incubate for a specified duration (e.g., 24, 48h) Treatment->Incubation2 MTT Addition Add MTT reagent to each well Incubation2->MTT Addition Incubation3 Incubate for 2-4h to allow formazan crystal formation MTT Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilization->Measurement IC50 Calculation Calculate IC50 value from dose-response curve Measurement->IC50 Calculation

References

Safety Operating Guide

Proper Disposal of Diosgenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of diosgenin is a critical component of laboratory safety and environmental responsibility. As a substance classified as hazardous, adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is considered a hazardous substance that can cause skin, eye, and respiratory irritation.[1] It is also identified as very toxic to aquatic life with long-lasting effects.[1][2] Therefore, all personnel handling this compound waste must use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program.[3] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[3][4]

Step 1: Waste Identification and Segregation

  • Identify Waste: Any unused this compound, contaminated materials (e.g., absorbent pads from a spill), or solutions containing this compound are considered hazardous waste.[2]

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Store it separately from incompatible materials, particularly strong oxidizing agents.[2][5]

Step 2: Waste Collection and Containment

  • Select a Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original product container is often a suitable choice.[3] The container must have a secure, tight-fitting lid.

  • Keep Container Closed: The hazardous waste container must remain closed at all times, except when adding waste.[3] This prevents the release of vapors and potential spills.

Step 3: Labeling Hazardous Waste

  • Properly Label: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[3] Include the date when the first waste was added to the container. Your institution's EHS department will provide specific hazardous waste tags that must be completed and attached to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • Secondary Containment: All liquid hazardous waste must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[3]

Step 5: Arranging for Disposal

  • Request Pickup: Once the waste container is full, or before it has been in the SAA for one year, contact your institution's EHS office to schedule a waste pickup.[5] Do not accumulate more than 10 gallons of hazardous waste in your lab's SAA.[3]

Step 6: Decontamination of Empty Containers

  • Rinsing Procedure: To render an "empty" this compound container non-hazardous for disposal as regular trash, it must be thoroughly decontaminated. The first rinse must be collected and disposed of as hazardous waste.[3] A common practice is a triple rinse with a suitable solvent.

  • Container Disposal: After thorough rinsing and air-drying, deface or remove all hazardous labels from the container before disposing of it in the appropriate glass or solid waste stream.[3]

Quantitative Data and Hazard Summary

The following table summarizes key information derived from Safety Data Sheets (SDS) for this compound.

ParameterValue / InformationSource
Chemical State Crystalline Solid[2]
Hazard Classification Hazardous Substance[2]
Skin Irritation (Category 2)[1]
Serious Eye Irritation (Category 2A)[1]
Specific Target Organ Toxicity (Single Exposure, Category 3)[1]
Environmental Hazard Very toxic to aquatic organisms, may cause long-term adverse effects.[1][2]
Disposal Classification Must be disposed of as hazardous waste.[2]
Incompatible Materials Oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[2]
Solubility Insoluble in water; Soluble in chloroform.[2]

Disposal Workflow Diagram

The logical steps for the proper disposal of this compound are illustrated in the workflow diagram below. This visual guide reinforces the procedural steps from waste generation to final collection by authorized personnel.

DiosgeninDisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS Operations A This compound Waste Generated (Unused chemical, contaminated items) B Is waste container available and properly labeled? A->B C Obtain & Label Approved Hazardous Waste Container B->C No D Place Waste in Container & Secure Lid Immediately B->D Yes C->D E Store Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Is container full? E->F G Continue to Collect Waste F->G No H Contact EHS for Hazardous Waste Pickup F->H Yes G->A I EHS Collects Waste for Final Disposal (Incineration/Landfill) H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diosgenin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Diosgenin, a naturally occurring steroid sapogenin. Adherence to these procedures is critical to mitigate risks and ensure the well-being of all laboratory personnel.

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] It is also recognized as being very toxic to aquatic life with long-lasting effects.[3][4] Therefore, stringent adherence to safety protocols during handling and disposal is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to inspect all PPE before use and to follow the manufacturer's instructions regarding permeability and breakthrough time.[5]

PPE CategoryItemSpecifications & Remarks
Eye and Face Protection Safety Glasses or GogglesShould be chemical splash-resistant with side shields.[2][5] Contact lenses may absorb and concentrate irritants and should be avoided.[3] A face shield may be appropriate for certain procedures.[2]
Hand Protection Chemical Protective GlovesPVC gloves are suggested.[3] Glove suitability and durability depend on the frequency and duration of contact, chemical resistance, thickness, and dexterity.[3] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6]
Body Protection Protective ClothingA lab coat or long-sleeved overalls are required.[5][7] Protective clothing must be selected based on the potential hazards and physical environment of the workplace.[2]
Foot Protection Safety FootwearSafety footwear or rubber gumboots are recommended.[3]
Respiratory Protection Dust RespiratorUse a NIOSH-approved respirator if user operations generate dust, fume, or mist to keep airborne contaminant exposure below the limit.[7]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following step-by-step operational plan provides guidance from preparation to disposal.

1. Preparation:

  • Ensure a well-ventilated area, preferably a fume hood, is used for all procedures involving this compound.[2][3]

  • Assemble all necessary PPE as outlined in the table above and inspect for any damage.

  • Have an eyewash station and safety shower readily accessible.[2]

  • Keep away from all sources of ignition as fine dust can form explosive mixtures with air.[2][3]

2. Handling and Use:

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3]

  • Wash hands thoroughly after handling, even if gloves were worn.[2]

  • Minimize the generation of dust.[2]

  • Keep containers tightly closed when not in use.[2]

3. Spill Management:

  • In case of a minor spill, remove all ignition sources and clean up immediately using appropriate PPE.[3]

  • For major spills, alert personnel in the area and contact emergency services.[3]

  • Prevent spillage from entering drains or water courses.[3]

  • Absorb spills with an inert material and place in a suitable, labeled container for disposal.[2]

4. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[3]

  • Disposal options include burial in a licensed landfill or incineration in a licensed facility.[3]

  • Do not dispose of with household garbage.[1]

  • Decontaminate empty containers before disposal.[3] Contaminated packaging must be disposed of according to official regulations.[8]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diosgenin
Reactant of Route 2
Diosgenin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.